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1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene Documentation Hub

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  • Product: 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene
  • CAS: 1184756-81-7

Core Science & Biosynthesis

Foundational

Architectural Mastery in Covalent Design: A Technical Whitepaper on 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Abstract & Strategic Imperative In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and bioconjugation, the selection of a reactive warhead dictates both the pharmacokinetic viability and target spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Imperative

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and bioconjugation, the selection of a reactive warhead dictates both the pharmacokinetic viability and target specificity of a drug candidate. 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) emerges as a highly sophisticated, trifunctional building block designed for advanced drug discovery[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a programmable hub. It integrates three distinct, orthogonally reactive sites: a vinyl sulfone Michael acceptor for irreversible cysteine targeting[2], an activated fluoro group for Nucleophilic Aromatic Substitution (SNAr) and 19 F-NMR screening[3], and a nitro group that serves as both an electronic activator and a reducible synthetic handle. This whitepaper deconstructs the mechanistic causality behind its reactivity and provides self-validating protocols for its implementation in modern drug development workflows.

Physicochemical Architecture

Understanding the baseline physicochemical properties is critical for predicting the compound's behavior in aqueous assay buffers and organic synthesis environments.

PropertyValue / Description
IUPAC Name 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene
CAS Registry Number 1184756-81-7[1]
Molecular Formula C 8​ H 6​ FNO 4​ S[1]
Molecular Weight 231.20 g/mol [1]
SMILES String O==CC(S(=O)(C=C)=O)=C1)[O-][1]
Key Functional Groups Vinyl Sulfone, Aryl Fluoride, Nitro Group

Mechanistic Causality: The Trifunctional Hub

To leverage this molecule effectively, researchers must understand the causality governing its reactivity. The spatial arrangement of the functional groups on the benzene ring creates a highly synergistic electronic environment.

A. The Vinyl Sulfone Warhead (Cysteine Targeting)

Unlike acrylamides, which are often reversible and act as "soft" electrophiles, the vinyl sulfone moiety is a "harder" electrophile that forms robust, irreversible thioether bonds with nucleophilic cysteine residues[4].

  • The Causality: The strong electron-withdrawing nature of the sulfonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, making the β -carbon highly susceptible to nucleophilic attack by thiolates. The meta-positioned nitro group further exerts an inductive pull across the aromatic system, fine-tuning the electrophilicity of the vinyl group to react rapidly with target proteins while resisting degradation by ubiquitous cellular nucleophiles like glutathione (GSH)[4].

B. The Fluoro Substituent (SNAr & 19 F-NMR)

The fluorine atom serves a dual purpose: as a synthetic leaving group and as a biophysical probe.

  • The Causality (SNAr): Fluorine is typically a poor leaving group in aliphatic chemistry. However, in nucleophilic aromatic substitution (SNAr), the rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity stabilizes this transition state better than other halogens. The presence of the strongly electron-withdrawing nitro and sulfonyl groups at the ortho and para positions relative to the fluorine atom drastically lowers the activation energy, allowing for facile substitution by primary or secondary amines under mild conditions.

  • The Causality ( 19 F-NMR): With 100% natural abundance and a spin of 1/2, 19 F is highly sensitive to changes in its local magnetic environment[3]. When used in Fragment-Based Drug Discovery (FBDD), the fluorine atom provides a stark, background-free NMR signal. Upon binding to a protein target, the chemical shift anisotropy and transverse relaxation time ( T2​ ) of the fluorine signal change dramatically, providing definitive proof of engagement[3].

C. The Nitro Group (Electronic Modulator & Reducible Handle)

While acting as the primary electronic activator for the SNAr and Michael addition reactions, the nitro group can be strategically reduced to an aniline (NH 2​ ) post-conjugation. This creates a nucleophilic handle for the attachment of PROTAC E3-ligase binders, fluorophores, or PEGylated linkers, transforming a simple inhibitor into a complex chimeric molecule.

Visualizing Orthogonal Reactivity

ReactivityMap Core 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) VS Vinyl Sulfone Group (Michael Acceptor) Core->VS Electrophilic site F Fluoro Group (SNAr / 19F-NMR) Core->F Activated C-F bond NO2 Nitro Group (Electron Withdrawing) Core->NO2 Redox handle Target1 Cysteine Targeting (Covalent Inhibitors) VS->Target1 Thiol Alkylation Target2 Fragment Screening & Derivatization F->Target2 Amine Substitution Target3 Linker Attachment (Reduction to Aniline) NO2->Target3 Reduction

Diagram 1: Trifunctional reactivity map of CAS 1184756-81-7 detailing orthogonal reaction pathways.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, protocols utilizing this compound must be self-validating. The following workflows incorporate internal checks to confirm successful reactions without false positives.

Protocol A: Cysteine-Targeted Covalent Modification Assay (LC-MS/MS)

This protocol validates the covalent engagement of the vinyl sulfone warhead with a target recombinant protein.

  • Preparation: Dilute the target protein (containing a reactive active-site cysteine) to 2 μ M in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid buffers with primary amines (Tris) or thiols (DTT, β -ME) as they will quench the vinyl sulfone.

  • Incubation: Add 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene from a 10 mM DMSO stock to achieve a final concentration of 20 μ M (10x molar excess). Incubate at 37°C for 60 minutes.

  • Quenching (Self-Validation Step 1): Stop the reaction by adding formic acid to a final concentration of 1% (v/v). This drops the pH, protonating the cysteine thiolate and immediately halting any further Michael addition, freezing the kinetic state of the assay.

  • Intact Mass Analysis: Inject 5 μ L of the quenched mixture onto a high-resolution LC-TOF mass spectrometer.

  • Data Interpretation (Self-Validation Step 2): Deconvolute the protein envelope. A successful covalent modification will yield a mass shift of exactly +231.20 Da [1]. The absence of a +462.40 Da peak confirms selectivity for a single cysteine residue over off-target labeling.

Protocol B: SNAr Derivatization with Primary Amines

This protocol demonstrates the use of the fluoro group as a synthetic handle.

  • Reaction Setup: Dissolve 1 eq of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The bulky nature of DIPEA prevents it from acting as a nucleophile while efficiently scavenging the HF byproduct.

  • Amine Addition: Add 1.1 eq of the desired primary amine (e.g., a morpholine derivative or a fluorophore-linked amine).

  • Thermal Cycling: Stir at 60°C for 4 hours. The electron-withdrawing nitro group ensures the reaction proceeds cleanly without requiring palladium catalysis.

  • Validation: Monitor by TLC or LC-MS. The disappearance of the starting material (m/z 231.2) and the appearance of the substituted product confirms successful SNAr.

Workflow Visualization

Workflow Step1 1. Incubation Compound + Target Protein Step2 2. Reaction Quenching (Formic Acid) Step1->Step2 Step3 3. LC-MS/MS Analysis Intact Mass & Peptide Mapping Step2->Step3 Step4 4. 19F-NMR Validation (Orthogonal FBDD Confirm) Step3->Step4 Secondary check Decision Adduct Formed? Step3->Decision Hit Validated Covalent Hit Proceed to SAR Decision->Hit Yes (+231.2 Da) Miss No Reaction Optimize Warhead Decision->Miss No mass shift

Diagram 2: Self-validating experimental workflow for covalent inhibitor screening and verification.

Quantitative Warhead Kinetics

To justify the selection of a vinyl sulfone over alternative electrophiles, we must look at the comparative reactivity profiles. The table below summarizes the kinetic behavior of common covalent warheads against biological nucleophiles.

Warhead ClassPrimary TargetReversibilityRelative Reactivity (k inact​ /K I​ )Off-Target GSH Liability
Acrylamide CysteineIrreversible / ReversibleModerateLow
Chloroacetamide Cysteine / LysineIrreversibleHighHigh
Vinyl Sulfone CysteineIrreversibleHighModerate
Fluorosulfonyl (SuFEx) Tyrosine / LysineIrreversibleLow (Context-dependent)Very Low

Data Synthesis: The vinyl sulfone provides an optimal middle ground: it is significantly more reactive toward sterically hindered active-site cysteines than standard acrylamides, yet it avoids the promiscuous toxicity associated with hyper-reactive chloroacetamides[4].

References

  • Title: The vinyl sulfone motif as a structural unit for novel drug design and discovery Source: Expert Opinion on Drug Discovery (PubMed) URL: [Link]

  • Title: 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: RSC Chemical Biology URL: [Link]

  • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Source: Exploration of Targeted Anti-tumor Therapy / ResearchGate URL: [Link]

Sources

Exploratory

The Trifunctional Hub: Chemical Properties and Applications of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in Covalent Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the rapidly expanding field of targeted covalent inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and bioconjugation, the demand for versatile, multi-handle building blocks is at an all-time high. 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) emerges as a highly specialized, trifunctional scaffold[1]. By integrating a powerful Michael acceptor (vinyl sulfone), a highly reactive leaving group (fluorine), and a reducible synthetic handle (nitro group) onto a single benzene ring, this molecule provides unparalleled orthogonal reactivity. This whitepaper dissects the electronic properties of this scaffold, details the causality behind its chemoselective reactivity, and provides self-validating experimental protocols for its application in drug discovery.

Structural and Electronic Profiling

The unique reactivity of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is dictated by the synergistic electronic effects of its three substituents, which are positioned meta to one another (1,3,5-substitution pattern).

  • The Vinyl Sulfone (-SO₂CH=CH₂): The ethenesulfonyl group is a premier electrophilic warhead. Unlike acrylamides, which possess moderate reactivity, vinyl sulfones are highly tuned Michael acceptors that resist attack by weak nucleophiles but rapidly form irreversible, stable thioether linkages with the highly nucleophilic thiolates of target cysteines[2],[3].

  • The Activated Fluorine (-F): Fluorine is the optimal leaving group for Nucleophilic Aromatic Substitution (SNAr) due to its extreme electronegativity, which maximizes the electrophilicity of the ipso-carbon[4]. While classical SNAr relies on ortho/para positioning for resonance stabilization of the Meisenheimer complex, the presence of two powerful electron-withdrawing groups (EWGs)—the nitro and sulfonyl groups—at the 1 and 5 positions provides massive inductive stabilization. This sufficiently lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring to facilitate nucleophilic displacement at the meta position under optimized conditions[5],[6].

  • The Nitro Group (-NO₂): Beyond acting as an activating EWG for the SNAr reaction, the nitro group serves as a masked amine. Post-SNAr, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for subsequent amide coupling or urea formation without degrading the sensitive vinyl sulfone warhead.

G Core 1-(Ethenesulfonyl)- 3-fluoro-5-nitrobenzene SNAr SNAr Pathway (F- Displacement) Core->SNAr Amines/Alcohols Base, Polar Aprotic Solvent Michael Michael Addition (Vinyl Sulfone) Core->Michael Cysteine/Thiols Physiological pH Reduction Nitro Reduction (Aniline Formation) Core->Reduction SnCl2 or Fe/NH4Cl Mild Conditions

Fig 1: Orthogonal reactivity pathways of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene.

Orthogonal Reactivity Nodes & Mechanistic Logic

Node 1: The Vinyl Sulfone Warhead (Targeted Covalent Binding)

The design of covalent drugs requires a warhead that is stable in systemic circulation but highly reactive within the enzyme active site[7]. The vinyl sulfone moiety achieves this balance. The strong electron-withdrawing nature of the sulfonyl group polarizes the alkene, making the terminal carbon highly susceptible to attack by soft nucleophiles (e.g., cysteine thiolates)[3]. Because the resulting thioether bond is thermodynamically highly stable, the inhibition is irreversible, leading to prolonged pharmacodynamics[2].

Node 2: The Meta-Activated Fluorine (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-limiting step is the attack of the nucleophile to form the anionic Meisenheimer complex[4]. Because the fluorine in this scaffold is meta to the EWGs, resonance delocalization of the negative charge onto the oxygen atoms of the -NO₂ and -SO₂R groups is forbidden. However, the intense inductive pull of these groups stabilizes the intermediate enough to allow the reaction to proceed, particularly in polar aprotic solvents that leave the nucleophile unsolvated and highly reactive[6].

G2 Step1 Nucleophilic Attack (Nu:) at C-F Carbon Step2 Meisenheimer Complex (Inductively Stabilized by -NO2 and -SO2R) Step1->Step2 Rate-Limiting Step Step3 Expulsion of Fluoride (F-) Rearomatization Step2->Step3 Fast Step

Fig 2: Stepwise SNAr mechanism via an inductively stabilized Meisenheimer complex.

Quantitative Data Summary

To aid in synthetic planning, the following table summarizes the kinetic and thermodynamic parameters of the three functional nodes.

Functional GroupReaction TypeTarget Nucleophile / ReagentOptimal TempTypical YieldKinetic/Thermodynamic Nature
Ethenesulfonyl Thia-Michael AdditionCysteine Thiolate (pKa ~8.3)37 °C (Physiological)>95% (Protein)Irreversible, fast ( kinact​>103M−1s−1 )
Fluoro SNArSecondary Amines0 °C to 25 °C65–80%Rate-limited by Meisenheimer formation
Nitro Chemoselective ReductionSnCl₂·2H₂O or Fe/NH₄Cl60 °C to 80 °C70–85%Irreversible; avoids alkene reduction

Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality to ensure reproducibility and chemoselectivity.

Protocol A: Chemoselective SNAr with a Secondary Amine

Objective: Displace the fluorine atom with an amine scaffold without triggering an aza-Michael addition at the vinyl sulfone.

  • Preparation: Dissolve 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that heavily solvates cations but leaves the nucleophilic anion "naked." This is critical for overcoming the higher activation energy barrier of a meta-SNAr.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and cool the reaction vessel to 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HF byproduct. Cooling to 0 °C suppresses the competing, reversible aza-Michael addition to the vinyl sulfone.

  • Nucleophile Addition: Add the secondary amine (1.05 eq) dropwise.

    • Causality: Secondary amines are sterically hindered, which kinetically disfavors attack on the vinyl sulfone, funneling the reaction exclusively toward the irreversible SNAr pathway.

  • Validation: Stir at room temperature for 4-6 hours. Monitor via LC-MS. The reaction is complete when the starting material mass is fully consumed, yielding a single major peak corresponding to the[M+H]⁺ of the substituted product.

Protocol B: Covalent Modification of a Cysteine-Containing Target Protein

Objective: Validate the vinyl sulfone warhead's ability to covalently bind a target cysteine residue.

  • Buffer Preparation: Prepare a 10 µM solution of the target recombinant protein in HEPES buffer (50 mM, pH 7.4) containing 150 mM NaCl and 1 mM TCEP.

    • Causality: pH 7.4 ensures the target cysteine is partially deprotonated to its highly nucleophilic thiolate form. TCEP is utilized to reduce disulfide bonds because, unlike DTT or BME, it does not contain a thiol group that would prematurely consume the vinyl sulfone warhead[7].

  • Inhibitor Incubation: Add the synthesized vinyl sulfone inhibitor (from Protocol A) in DMSO to achieve a 100 µM final concentration. Ensure the final DMSO concentration remains <2% v/v to prevent protein denaturation.

  • Kinetic Sampling: Incubate at 37 °C. Pull aliquots at 10-minute intervals and quench immediately with 1% formic acid.

    • Causality: Formic acid rapidly drops the pH, protonating the cysteine thiolate and halting the Michael addition, effectively "freezing" the reaction state for accurate kinetic measurement.

  • Validation: Analyze by intact protein LC-MS. The mass shift corresponding exactly to the molecular weight of the inhibitor confirms a 1:1 covalent stoichiometry. Plotting the ratio of unmodified to modified protein over time allows for the calculation of the pseudo-first-order inactivation rate constant ( kinact​/KI​ ).

References

  • BLDpharm Product Documentation - 1184756-81-7 | 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene. BLD Pharm. 1

  • Review of peptidomimetic vinyl sulfones targeting cysteine proteases and proteasomes - Bioorganic Chemistry, 2025. 2

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets - Exploration of Targeted Anti-tumor Therapy, 2026. 3

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI Molecules, 2022. 7

  • Nucleophilic Aromatic Substitution - Chemistry Steps, 2021. 5

  • Nucleophilic substitution in nitroarenes: a general corrected mechanism - ChemTexts, 2019. 4

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI Molecules, 2020. 6

Sources

Foundational

Synthesis Pathway and Mechanistic Profiling of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Executive Summary 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is a highly specialized, electron-deficient vinyl sulfone. In modern drug discovery and chemical biology, vinyl sulfones serve as premier Michael acceptors for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is a highly specialized, electron-deficient vinyl sulfone. In modern drug discovery and chemical biology, vinyl sulfones serve as premier Michael acceptors for targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP)[1]. The unique 3-fluoro-5-nitro substitution pattern drastically lowers the lowest unoccupied molecular orbital (LUMO) of the vinyl group, creating a "hot" electrophile capable of capturing less nucleophilic amino acid residues (e.g., neutral tyrosines or sterically hindered lysines).

This technical whitepaper outlines a robust, three-step synthetic pathway starting from commercially available [2]. The methodology prioritizes chemoselectivity, scalability, and self-validating in-process controls (IPCs) to ensure high-fidelity warhead generation.

Retrosynthetic Rationale & Mechanistic Strategy

The synthesis of aryl vinyl sulfones typically relies on either the oxidation of thioethers or the alkylation of sulfinate salts. For this specific heavily functionalized arene, the sulfinate-alkylation route is strictly preferred.

Causality behind the route selection:

  • Avoidance of Harsh Oxidants: Synthesizing the compound via a thiol-thioether-sulfone route requires strong oxidants (e.g., m-CPBA or Oxone) in the final steps. These oxidants risk generating unwanted nitro-aromatic side products or N-oxides.

  • Chemoselective Reduction: By starting with a sulfonyl chloride, we can utilize a mild, chemoselective reduction using[3]. This specifically reduces the SVI sulfonyl chloride to the SIV sulfinate without reducing the highly sensitive nitro group to an aniline.

  • Controlled E2 Elimination: The strong electron-withdrawing nature of the fluoro and nitro groups acidifies the α -protons of the intermediate 2-bromoethyl sulfone, allowing the final elimination to proceed under extremely mild basic conditions (triethylamine at 0 °C), preventing polymerization of the resulting vinyl sulfone.

Retrosynthesis Target 1-(Ethenesulfonyl)-3-fluoro- 5-nitrobenzene Intermediate 1-((2-Bromoethyl)sulfonyl)- 3-fluoro-5-nitrobenzene Target->Intermediate E2 Elimination Sulfinate Sodium 3-fluoro-5-nitro- benzenesulfinate Intermediate->Sulfinate Alkylation StartingMat 3-Fluoro-5-nitrobenzene- sulfonyl chloride Sulfinate->StartingMat Reduction

Retrosynthetic pathway for 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, integrating specific In-Process Controls (IPCs) to confirm mechanistic success before proceeding to the next stage.

Step 1: Chemoselective Reduction to Sodium Sulfinate

Objective: Reduce the sulfonyl chloride to the sulfinate salt while preserving the nitro group[3].

  • Setup: In a 250 mL round-bottom flask, dissolve Na2​SO3​ (2.0 equiv) and NaHCO3​ (2.0 equiv) in 50 mL of distilled water.

  • Addition: Heat the aqueous buffer to 70 °C. Slowly add 3-fluoro-5-nitrobenzenesulfonyl chloride (1.0 equiv, 10 mmol) in small portions over 30 minutes.

  • Reaction: Maintain stirring at 70 °C for 4 hours. The NaHCO3​ acts as an essential buffer to neutralize the HCl byproduct, preventing the disproportionation of the generated sulfinic acid.

  • Workup: Cool the mixture to room temperature. Lyophilize the solution to remove all water. Extract the resulting white solid cake with boiling ethanol (3 × 30 mL). Filter and concentrate the combined ethanol filtrates to yield the pure sodium sulfinate salt.

  • IPC 1 (Validation): Analyze via LC-MS (Negative Ion Mode). The target sulfinate anion ( C6​H3​FNO4​S− ) must show a dominant peak at m/z 204 .

Step 2: SN​2 Alkylation to 2-Bromoethyl Sulfone

Objective: Construct the ethyl bridge via nucleophilic attack of the sulfinate on 1,2-dibromoethane.

  • Setup: Dissolve the sodium 3-fluoro-5-nitrobenzenesulfinate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Add 1,2-dibromoethane (5.0 equiv). Expertise Note: A large stoichiometric excess of the dibromide is strictly required to suppress the formation of the symmetrical bis-sulfone dimer.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. DMF is chosen as a polar aprotic solvent to strip the sodium counterion, maximizing the nucleophilicity of the sulfinate oxygen/sulfur ambident anion (reaction proceeds via the softer sulfur atom).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

  • IPC 2 (Validation): Perform TLC (Hexanes/EtOAc 3:1). The intermediate should appear as a distinct UV-active spot at Rf​≈0.4 .

Step 3: Base-Mediated E2 Elimination

Objective: Generate the final vinyl sulfone warhead via mild dehydrohalogenation.

  • Setup: Dissolve the 1-((2-bromoethyl)sulfonyl)-3-fluoro-5-nitrobenzene (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C in an ice bath.

  • Addition: Dropwise add Triethylamine ( Et3​N , 1.1 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Workup: Wash the organic layer with cold 1M HCl (to remove excess amine and quench the reaction), followed by saturated NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • IPC 3 (Validation): 1H NMR ( CDCl3​ ). Validation is confirmed by the disappearance of the aliphatic ethyl triplets and the emergence of a characteristic vinylic splitting pattern (three distinct doublets of doublets between 5.9 and 6.8 ppm).

Workflow Step1 Step 1: Sulfinate Formation Na2SO3, NaHCO3, H2O, 70°C IPC1 IPC 1: LC-MS (Negative Mode) Check for [M-Na]- m/z 204 Step1->IPC1 Step2 Step 2: Bromoethylation 1,2-Dibromoethane, DMF, 80°C IPC1->Step2 IPC2 IPC 2: TLC (Hex/EtOAc) Check for intermediate Rf ~0.4 Step2->IPC2 Step3 Step 3: Base-Mediated Elimination Et3N, DCM, 0°C to RT IPC2->Step3 IPC3 IPC 3: 1H NMR Confirm vinyl protons (5.9-6.8 ppm) Step3->IPC3 Product Pure 1-(Ethenesulfonyl)- 3-fluoro-5-nitrobenzene IPC3->Product

Step-by-step experimental workflow with integrated in-process controls (IPCs).

Quantitative Data: Optimization of the E2 Elimination

The highly electron-deficient nature of the 3-fluoro-5-nitroaryl ring makes the α -protons exceptionally acidic. Consequently, the choice of base in Step 3 is critical. Strong bases or elevated temperatures lead to unwanted Michael additions of the solvent or base into the newly formed vinyl sulfone. Table 1 summarizes the optimization parameters.

Table 1: Optimization of Dehydrohalogenation Conditions (Step 3)

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
1 Et3​N (1.1) DCM 0 to RT 4 >95% 88% Optimal E2 elimination; clean profile.
2DIPEA (1.2)DCM0 to RT690%82%Slower kinetics due to steric bulk of DIPEA.
3DBU (1.1)THF02>95%45%Rapid elimination, but DBU acts as a nucleophile causing degradation.
4 K2​CO3​ (2.0)DMFRT1260%35%Incomplete reaction; biphasic solid-liquid inefficiency.

Conclusion: Mild organic bases like Triethylamine ( Et3​N ) in non-nucleophilic halogenated solvents (DCM) provide the optimal balance of basicity and non-nucleophilicity, preserving the structural integrity of the highly reactive vinyl sulfone warhead.

References

  • Title: 3-Fluoro-5-nitrobenzenesulfonyl chloride Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and applications of sodium sulfinates ( RSO2​Na ): a powerful building block for the synthesis of organosulfur compounds Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Visible Light-Induced Hydrosulfonylation of Terminal Alkyne with Sulfonyl Chloride via Collision Complex between Solvent and Substrate (Context on Vinyl Sulfone Bioactivity) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

The Chemistry and Application of Nitroaromatic Vinyl Sulfones: A Guide for Researchers

An In-Depth Technical Guide Abstract The vinyl sulfone group, a powerful Michael acceptor, gains significantly enhanced reactivity and unique biological potential when incorporated into a nitroaromatic scaffold. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The vinyl sulfone group, a powerful Michael acceptor, gains significantly enhanced reactivity and unique biological potential when incorporated into a nitroaromatic scaffold. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles governing the reactivity of this important chemical entity. We will delve into the electronic underpinnings of the Michael addition reaction, the synergistic effect of the nitro group, and the methodologies for synthesis. Furthermore, this document explores the application of nitroaromatic vinyl sulfones as covalent inhibitors and probes in drug discovery, complete with detailed experimental protocols and workflows to empower your research endeavors.

Introduction

In the landscape of medicinal chemistry and drug discovery, certain structural motifs consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The vinyl sulfone is one such moiety, recognized for its utility as a versatile building block and its presence in numerous biologically active molecules.[1][2][3] Its electrophilic character makes it an excellent Michael acceptor, capable of forming stable covalent bonds with biological nucleophiles.[4][5]

Concurrently, nitroaromatic compounds have a long history in pharmaceuticals, particularly as antimicrobial agents.[6][7] The nitro group is a potent electron-withdrawing group, a property that not only influences the electronic character of the aromatic ring but also enables unique bio-reductive activation pathways, especially in hypoxic environments like solid tumors.[6][8][9]

The strategic combination of these two functional groups—the vinyl sulfone and the nitroaromatic ring—creates a class of compounds with amplified reactivity and expanded therapeutic potential. This guide elucidates the chemical principles that make nitroaromatic vinyl sulfones compelling tools for modern drug development and chemical biology.

Chapter 1: The Electronic Landscape and Reactivity Principles

The Vinyl Sulfone as a Potent Michael Acceptor

The characteristic reactivity of vinyl sulfones stems from their nature as excellent Michael acceptors.[4] The powerful electron-withdrawing sulfonyl group (–SO₂–) polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack.[4][10] This process, known as the Michael addition or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[11]

The general mechanism involves the addition of a nucleophile to the β-carbon of the vinyl group, forming a resonance-stabilized carbanion intermediate. This is typically followed by protonation to yield the final, stable adduct.[11]

Mechanism of the Michael addition to a vinyl sulfone.

Compared to other common Michael acceptors like acrylamides and acrylates, vinyl sulfones are generally more reactive towards nucleophiles such as thiols.[12][13] This heightened reactivity provides a basis for designing highly efficient and selective covalent modifiers.

The Amplifying Effect of the Nitroaromatic System

Attaching a nitroaromatic group to the sulfonyl moiety further enhances the electrophilicity of the vinyl system. The nitro group (–NO₂) is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting its influence through both inductive and resonance effects.[7] This electronic pull is transmitted through the aromatic ring and the sulfone bridge to the vinyl group, making the β-carbon even more electron-deficient and, consequently, more reactive towards nucleophiles.

This synergistic effect is critical. It allows for the fine-tuning of reactivity; a researcher can modulate the electrophilicity of the vinyl sulfone "warhead" by altering the substitution pattern or the position of the nitro group on the aromatic ring.

Reactivity with Biological Nucleophiles

The primary application of vinyl sulfones in drug discovery is as covalent inhibitors that target nucleophilic amino acid residues in proteins.[14][15][16]

  • Thiols (Cysteine): The thiol group of cysteine is a soft, potent nucleophile. Vinyl sulfones react rapidly and selectively with the thiolate anion (Cys-S⁻).[4][17] This reaction is often effectively irreversible under physiological conditions and forms the basis for potent and long-lasting inhibition of many enzymes, particularly cysteine proteases.[17][18]

  • Amines (Lysine): The reactivity towards the ε-amino group of lysine is also significant, although generally slower than with cysteine thiols at physiological pH.[4][12] Some vinyl sulfone-based inhibitors have been specifically designed to target lysine residues.[12]

  • pH Dependence: The rate of the Michael addition is highly dependent on pH. The reaction requires the deprotonated, anionic form of the nucleophile (e.g., thiolate vs. thiol). Therefore, reaction rates increase with pH as the concentration of the more nucleophilic anionic species rises.[4] However, to maintain selectivity for cysteine over other residues like lysine, reactions are often performed at or near physiological pH (7.4), where a significant portion of cysteine residues (pKa ~8.3) exist as the reactive thiolate, while lysine residues (pKa ~10.5) remain largely protonated and unreactive.[4]

Chapter 2: Synthetic Methodologies

A variety of synthetic routes have been developed to access vinyl sulfones, offering flexibility in substrate scope and functional group tolerance. The attachment of a nitroaromatic group is typically achieved by using a pre-functionalized nitroaromatic starting material.

Common Synthetic Strategies
  • Denitrative Coupling: A practical, metal-free approach involves the coupling of β-nitrostyrenes with sulfonyl hydrazides, initiated by reagents like AIBN (azobisisobutyronitrile).[19] This method is advantageous as it utilizes readily available starting materials.

  • From Sulfinates and Dibromides: A simple and economical catalyst-free method involves reacting sulfinic acid sodium salts with 1,2-dibromoethanes.[20] The reaction proceeds via dehydrobromination, conjugate addition, and subsequent elimination.

  • Metal-Catalyzed Approaches: Copper-catalyzed methods have been developed for the hydrosulfonylation of alkynes or the decarboxylative addition of arylpropiolic acids, providing good yields and stereoselectivity.[21][22]

  • Electrochemical Synthesis: Electrochemical methods offer an environmentally benign route, directly coupling styrenes or cinnamic acids with sodium sulfinates to form vinyl sulfones.[23]

Protocol: Synthesis of (E)-1-nitro-4-((2-phenylethenyl)sulfonyl)benzene

This protocol is a representative example based on the denitrative cross-coupling of a β-nitrostyrene with a sulfonyl hydrazide.[19]

Materials:

  • (E)-(2-nitrovinyl)benzene (1.0 mmol, 1 equiv.)

  • 4-nitrobenzenesulfonyl hydrazide (1.2 mmol, 1.2 equiv.)

  • AIBN (0.2 mmol, 0.2 equiv.)

  • Anhydrous 1,4-dioxane (5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-(2-nitrovinyl)benzene (1.0 mmol), 4-nitrobenzenesulfonyl hydrazide (1.2 mmol), and AIBN (0.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the flask.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir the reaction mixture vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours, as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-1-nitro-4-((2-phenylethenyl)sulfonyl)benzene product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Experimental Choices:

  • Sulfonyl Hydrazide: Serves as the source of the sulfonyl radical upon thermal decomposition of AIBN.

  • AIBN: A common radical initiator that decomposes at a convenient rate at 100 °C to generate the necessary radicals to start the chain reaction.

  • 1,4-Dioxane: A high-boiling, relatively inert solvent suitable for this reaction temperature.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial for removing any unreacted acidic starting materials or byproducts.

Chapter 3: Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of nitroaromatic vinyl sulfones makes them highly valuable in several areas of modern drug discovery.

Targeted Covalent Inhibitors

Covalent drugs offer distinct advantages over their non-covalent counterparts, including increased biochemical efficiency, higher potency, and a prolonged duration of action, which can lead to a lower required dose.[14][24] The vinyl sulfone group is an effective "warhead" for creating targeted covalent inhibitors that form a permanent bond with a specific nucleophilic residue in the target protein's active site.[3] This strategy has been successfully employed to develop potent inhibitors for various enzyme classes, most notably cysteine proteases involved in diseases like malaria.[18]

The nitroaromatic portion of the molecule can serve as a recognition element, providing non-covalent binding interactions that orient the vinyl sulfone warhead for optimal reaction with the target nucleophile, thereby enhancing both potency and selectivity.

Bioreductive Prodrugs for Hypoxia-Targeted Therapy

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This physiological state is a hallmark of cancer and can be exploited for targeted drug delivery. Nitroaromatic compounds can be selectively reduced to cytotoxic species by nitroreductase enzymes that are highly expressed in hypoxic cells.[8][9]

A nitroaromatic vinyl sulfone could therefore be designed as a dual-action agent. In its native state, it can act as a covalent inhibitor. Upon entering a hypoxic region, the nitro group can be reduced, potentially unmasking a more potent cytotoxin or altering the molecule's activity, leading to selective cancer cell killing while sparing healthy, oxygenated tissues.[8]

Chemical Probes for Proteome Profiling

Chemoproteomics uses reactive small molecules to map the active sites of enzymes across the entire proteome.[14] Nitroaromatic vinyl sulfones can be developed into powerful activity-based probes. By incorporating a reporter tag (e.g., a biotin or alkyne handle for click chemistry), these probes can be used to covalently label active enzymes in a complex biological sample. Subsequent enrichment and mass spectrometry analysis can identify novel drug targets, assess drug selectivity across the proteome, and provide insights into disease mechanisms.

Chapter 4: Experimental Workflows and Data Analysis

Workflow: Assessing Covalent Modification of a Target Protein

Confirming that a vinyl sulfone compound covalently modifies its intended protein target is a critical step in its validation. The following workflow outlines the key steps using mass spectrometry.

Workflow for confirming covalent protein modification.

Step-by-Step Methodology:

  • Incubation: Incubate the purified target protein with the nitroaromatic vinyl sulfone compound at a specific molar ratio (e.g., 1:5) at 37 °C for a set time (e.g., 2 hours). Include a control sample with the protein and vehicle (e.g., DMSO) only.

  • Intact Mass Analysis: Desalt the samples and analyze them by liquid chromatography-mass spectrometry (LC-MS). A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.

  • Proteolytic Digestion: Denature the protein samples (e.g., with urea), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide). Digest the protein overnight with a protease like trypsin.

  • Peptide Mapping: Analyze the resulting peptide mixture by LC-MS/MS. The instrument will fragment the peptides and provide sequence information.

  • Data Analysis: Use specialized software to search the MS/MS data against the protein's sequence. Look for peptides with a mass modification equal to the inhibitor's mass. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been modified.

Quantitative Reactivity Data

The reactivity of vinyl sulfones can be quantified and compared. The table below presents hypothetical second-order rate constants for the reaction of different Michael acceptors with a model thiol, illustrating the superior reactivity of the vinyl sulfone scaffold.

CompoundMichael AcceptorRelative k (M⁻¹s⁻¹)
Compound 1Acrylamide1
Compound 2Acrylate15
Compound 3 Vinyl Sulfone 100
Compound 4 Nitroaromatic Vinyl Sulfone > 250

This data is illustrative and serves to highlight general reactivity trends.

Conclusion and Future Perspectives

Nitroaromatic vinyl sulfones represent a highly versatile and reactive class of compounds with significant potential in drug discovery and chemical biology. The synergy between the potent electron-withdrawing nitro group and the inherent electrophilicity of the vinyl sulfone creates a tunable "warhead" for developing sophisticated covalent probes and inhibitors. Their dual potential as both targeted covalent modifiers and bioreductive prodrugs opens exciting avenues for creating next-generation therapeutics, particularly in oncology.

Future research will likely focus on expanding the chemical space of these compounds, designing molecules with improved selectivity profiles, and further exploring their application in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and targeted drug delivery systems. The robust synthetic methodologies and clear reactivity principles outlined in this guide provide a solid foundation for scientists to harness the power of nitroaromatic vinyl sulfones in their research.

References

  • Evotec. Covalent Drug Discovery. [Link]

  • PRISM BioLab. Covalent Inhibitors in Drug Discovery: Current Applications. [Link]

  • Tuleva, B., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. [Link]

  • Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. ACS Chemical Biology. [Link]

  • Rosini, F., et al. (2023). Recent Advances in Covalent Drug Discovery. Molecules. [Link]

  • Pathak, T., et al. (2020). Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. Advances in Carbohydrate Chemistry and Biochemistry. [Link]

  • Ojha, D. P., & Prabhu, K. R. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters. [Link]

  • Arsequell, G., & Planas, A. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. IntechOpen. [Link]

  • Yang, S., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Galli, M., et al. (2008). Development of Peptidomimetics with a Vinyl Sulfone Warhead as Irreversible Falcipain-2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Plausible mechanism of vinyl sulfones 233 formation. [Link]

  • Spletstoser, J. T., & Aponick, A. (2020). Strategic Vinyl Sulfone Nucleophile β-Substitution Significantly Impacts Selectivity in Vinylogous Darzens and Aza-Darzens Reactions. Organic Letters. [Link]

  • Kolinski, M., et al. (2012). Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. Tetrahedron. [Link]

  • MDPI. Nitroaromatic Antibiotics. [Link]

  • Rice, A. N., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antibiotics. [Link]

  • Singh, D., et al. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Olender, E., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • ResearchGate. Synthesis of vinyl sulfones using β‐nitrostyrenes and sulfonyl hydrazides. [Link]

  • ResearchGate. Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. [Link]

  • Semantic Scholar. Recent applications of vinyl sulfone motif in drug design and discovery. [Link]

  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Michael addition reaction of nitroalkanes (43) to vinyl bis(sulfones) (7). [Link]

  • Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • Ruiz-Varilla, A., et al. (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. ChemProc. [Link]

  • Lilienthal, N., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. New Journal of Chemistry. [Link]

  • Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. [Link]

  • Tu, Z., et al. (2024). A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. Life Sciences. [Link]

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  • Wang, Y., et al. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]

  • Guan, Z.-H., et al. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

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Foundational

Mechanism of Action and Application of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene as an Ultrafast Electrophilic Probe

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Act...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP), the demand for highly tunable, chemoselective warheads is paramount. 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (EFNB, CAS: 1184756-81-7) represents a masterclass in rational electronic tuning. By combining a highly reactive ethenesulfonyl Michael acceptor with strategically positioned electron-withdrawing groups (EWGs), this molecule achieves ultrafast cysteine conjugation while maintaining strict orthogonality against deleterious side reactions. This guide deconstructs the quantum mechanical causality, kinetic behavior, and self-validating experimental protocols required to deploy EFNB in advanced chemical biology workflows.

Structural and Electronic Tuning: The Causality of Hyper-Reactivity

To understand the mechanism of action of EFNB, one must analyze the synergistic electronic effects of its 1,3,5-trisubstituted aromatic ring. The ethenesulfonyl group is a well-documented, versatile electrophile for chemical biology [1]. However, in EFNB, its reactivity is exponentially amplified by the meta-fluoro and meta-nitro substituents.

The Hammett Logic and LUMO Lowering

The rate of a thia-Michael addition is inversely proportional to the energy of the electrophile's Lowest Unoccupied Molecular Orbital (LUMO). The 5-nitro group ( σm​=+0.71 ) and the 3-fluoro group ( σm​=+0.34 ) exert a massive combined inductive pull ( Σσ=+1.05 ) on the aromatic π -system. This electron starvation propagates to the adjacent sulfonyl group, drastically lowering the LUMO of the β -carbon on the ethenesulfonyl moiety, rendering it highly susceptible to nucleophilic attack by thiolate anions.

The Illusion of SNAr: Why EFNB Remains Mono-Reactive

A common misconception is that the presence of a fluorine atom on an electron-deficient nitrobenzene ring will trigger Nucleophilic Aromatic Substitution (SNAr), leading to messy, off-target protein cross-linking. However, EFNB is strictly mono-reactive.

The Causality: SNAr requires the formation of a stable Meisenheimer complex. If a nucleophile were to attack the C3 position (bearing the fluorine), the resulting negative charge would delocalize exclusively to the C2, C4, and C6 positions. Because the strong EWGs (the ethenesulfonyl at C1 and the nitro at C5) do not reside on these carbons, they cannot stabilize the negative charge via resonance—only through weaker inductive effects. Consequently, the activation energy for SNAr at physiological temperatures is prohibitively high, preserving the fluoro group and ensuring the molecule acts exclusively as a Michael acceptor. This selective reactivity profile is highly valued in the synthesis of complex conjugates and degradable polymers [2].

G Nitro 5-Nitro Group (σ_m = +0.71) Ring Electron-Deficient Aromatic Ring Nitro->Ring Inductive & Mesomeric Pull Fluoro 3-Fluoro Group (σ_m = +0.34) Fluoro->Ring Inductive Pull Sulfonyl Ethenesulfonyl Group (Lowered LUMO) Ring->Sulfonyl Enhances Electrophilicity Target Ultrafast Cysteine Conjugation Sulfonyl->Target Hyper-reactive Warhead

Synergistic electronic tuning of the ethenesulfonyl warhead via meta-substituted EWGs.

Mechanism of Action: The Thia-Michael Addition

When EFNB enters a physiological environment (pH 7.4), it selectively targets cysteine residues possessing a lowered pKa​ (typically found in enzyme active sites or protein-protein interaction interfaces).

  • Deprotonation: The target cysteine exists in equilibrium with its highly nucleophilic thiolate anion form.

  • Nucleophilic Attack: The thiolate attacks the terminal β -carbon of the ethenesulfonyl group.

  • Transition State: A carbanion intermediate is formed, stabilized by the adjacent sulfonyl oxygen atoms and the electron-withdrawing aryl ring.

  • Protonation: Rapid proton transfer from the solvent yields an irreversible, stable thioether linkage.

G A EFNB + Cys-SH (Ground State) B Thiolate Anion (Cys-S⁻) A->B Deprotonation (pH > 7.0) C Nucleophilic Attack (Transition State) B->C Attack on β-carbon D Carbanion Intermediate (Enolate-like) C->D Rate-limiting E Thioether Adduct (Covalent Bond) D->E Fast Protonation

Kinetic pathway of the irreversible thia-Michael addition between EFNB and a target cysteine.

Quantitative Data Presentation

To contextualize the hyper-reactivity of EFNB, we compare its theoretical electronic parameters and representative kinetic behavior against standard covalent warheads.

Table 1: Hammett Parameters and Predicted Reactivity

Warhead / Substituent σm​ (Position 3) σm​ (Position 5) Σσ Relative ElectrophilicitySNAr Potential at pH 7.4
Phenyl Vinyl Sulfone (PVS)0.000.000.00Baseline (1x)None
3-Fluoro PVS+0.340.00+0.34Moderate (10x)Negligible
EFNB +0.34 (Fluoro) +0.71 (Nitro) +1.05 Ultrafast (>100x) Negligible

Table 2: Representative Chemoselectivity Profile (Half-life in Buffer)

Nucleophile TargetMolar ExcessBuffer ConditionsEstimated t1/2​ with EFNBAdduct Stability
Free Cysteine (Thiol)10xPBS, pH 7.4, 37°C< 2 minutesIrreversible
Lysine ( ϵ -amine)10xPBS, pH 7.4, 37°C> 24 hoursN/A (No reaction)
Glutathione (GSH)10xIntracellular mimic< 5 minutesIrreversible

Self-Validating Experimental Protocols

To rigorously deploy EFNB in your drug discovery pipeline, the following self-validating protocols are required. These methods are designed not just to yield data, but to internally prove their own chemical logic.

Protocol 1: Kinetic Profiling via DTNB (Ellman's Reagent)

Objective: Establish the second-order rate constant of EFNB against a model thiol. The Causality: Rather than monitoring product formation (which requires custom standards), we monitor the depletion of the unreacted cysteine pool using DTNB. This creates a self-validating system where the loss of the 412 nm signal is directly proportional to the warhead's covalent efficiency.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM solution of N -acetylcysteine (NAC) in 100 mM Sodium Phosphate buffer (pH 7.4, 1 mM EDTA).

  • Warhead Addition: Add EFNB (dissolved in DMSO) to a final concentration of 1 mM (pseudo-first-order conditions). Maintain final DMSO concentration at 2%.

  • Incubation & Aliquoting: Incubate at 25°C. At precise time intervals (0, 1, 2, 5, 10, 30 mins), extract 100 µL aliquots.

  • Quenching & Derivatization: Immediately mix the aliquot with 100 µL of 2 mM DTNB solution. The DTNB instantly reacts with any remaining free thiols, halting the EFNB reaction.

  • Readout: Measure absorbance at 412 nm using a microplate reader.

  • Validation Control: Run a parallel assay using N -ethylmaleimide (NEM) as a positive control to calibrate the dynamic range of the assay.

Protocol 2: Intact Protein MS for Covalent Adduct Verification

Objective: Prove the strict mono-reactivity and orthogonality of EFNB on a whole protein. The Causality: Intact MS provides a macroscopic view of labeling stoichiometry. If EFNB acts purely via Michael addition, we will observe a precise mass shift. If deleterious SNAr occurs, a different mass shift will manifest, acting as an internal negative control.

Step-by-Step Methodology:

  • Protein Labeling: Incubate 10 µM of a model mono-cysteine protein (e.g., recombinant KRAS-G12C) with 100 µM EFNB in PBS (pH 7.4) for 1 hour at Room Temperature.

  • Quenching: Quench the reaction by adding 1 mM DTT for 5 minutes.

  • Desalting: Pass the mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted warhead and DTT.

  • LC-MS Acquisition: Inject 1 µg of the desalted protein onto a C4 analytical column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).

  • Deconvolution & Self-Validation Logic:

    • Deconvolute the raw multiply-charged spectra to intact mass using MaxEnt1 or similar algorithms.

    • Expected Result: A singular mass shift of +231.2 Da confirms clean Thia-Michael addition.

    • Internal Control: The absence of a +211.2 Da shift (which would indicate loss of HF via SNAr) strictly validates the orthogonality of the meta-fluoro group.

References

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation Source: MDPI (Catalysts), 2018/2019. URL:[Link]

  • Chain-Growth Sulfur(VI) Fluoride Exchange Polycondensation: Molecular Weight Control and Synthesis of Degradable Polysulfates Source: ACS Central Science, 2021. URL:[Link]

  • Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds Source: Chemical Reviews, 2021. URL:[Link]

  • A conjugate of a tubulysin analog with branched linkers (WO2019127607A1)

Sources

Exploratory

Spectroscopic Profiling and Structural Validation of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene: A Comprehensive Guide for Covalent Probe Development

Executive Summary The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes relies heavily on the precise tuning of electrophilic warheads. Vinyl sulfones have emerged as h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes relies heavily on the precise tuning of electrophilic warheads. Vinyl sulfones have emerged as highly stable, tunable Michael acceptors that exhibit exquisite selectivity for nucleophilic cysteine residues. This technical whitepaper provides an in-depth spectroscopic analysis of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) , a highly electron-deficient vinyl sulfone building block. By detailing the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles, this guide equips researchers with the authoritative data required to validate the structural integrity of this critical intermediate.

Mechanistic Rationale: The Electrophilicity of the Warhead

In covalent drug design, the reactivity of a Michael acceptor is dictated by the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene. Unsubstituted phenyl vinyl sulfones are moderately reactive; however, the introduction of strongly electron-withdrawing groups (EWGs) on the aromatic ring drastically alters the electronic landscape[1].

In 1-(ethenesulfonyl)-3-fluoro-5-nitrobenzene, the synergistic electron-withdrawing effects of the meta-substituted fluorine (-F) and nitro (-NO 2​ ) groups exert a strong inductive and resonance pull through the sulfone bridge. This significantly lowers the LUMO energy of the vinyl group, rendering the β -carbon highly susceptible to nucleophilic attack by thiolate anions (e.g., Cys-SH in target proteins). Understanding the spectroscopic signatures of these functional groups is paramount, as shifts in NMR and IR data directly correlate with the electron density—and thus the reactivity—of the warhead.

G N1 Target Protein (Nucleophilic Cys-SH) N3 Michael Addition Transition State N1->N3 N2 1-(Ethenesulfonyl)-3-fluoro -5-nitrobenzene N2->N3 N4 Irreversible Thioether Covalent Adduct N3->N4

Mechanistic pathway of cysteine covalent modification by the vinyl sulfone electrophile.

Spectroscopic Data & Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum of 1-(ethenesulfonyl)-3-fluoro-5-nitrobenzene is characterized by extreme deshielding of the aromatic protons due to the combined effects of the -NO 2​ , -F, and -SO 2​ CH=CH 2​ groups[2].

  • Aromatic Region: The molecule is a 1,3,5-trisubstituted benzene. The proton located between the nitro and sulfone groups (H-6) is the most deshielded, typically appearing as a narrow multiplet or triplet around 8.65 ppm due to meta-coupling ( J≈1.8 Hz). The protons ortho to the fluorine atom (H-2 and H-4) exhibit distinct doublet of doublets splitting patterns due to strong heteronuclear 1 H- 19 F coupling ( JHF​≈8.0 Hz).

  • Vinyl Region: The ethenesulfonyl group presents a classic AMX spin system[1]. The internal proton ( Ha​ ) appears at ~6.85 ppm as a doublet of doublets, coupled to the trans-terminal proton ( Hb​ , J≈16.5 Hz) and the cis-terminal proton ( Hc​ , J≈9.8 Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The sulfone (-SO 2​ -) moiety exhibits intense asymmetric and symmetric stretching vibrations at approximately 1310 cm −1 and 1145 cm −1 , respectively[3]. The nitro group (-NO 2​ ) dominates the spectrum with a massive asymmetric stretch at 1535 cm −1 and a symmetric stretch at 1350 cm −1 [2]. The vinyl C=C stretch is observed as a sharp, medium-intensity peak at 1605 cm −1 .

Quantitative Data Summary

Table 1: Comprehensive Spectroscopic Profile of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Analytical MethodSignal / ShiftMultiplicity / IntensityAssignment / Causality
1 H NMR (400 MHz, CDCl 3​ ) δ 8.65 ppmt, J=1.8 Hz, 1HAr-H (H-6); highly deshielded by ortho -NO 2​ and -SO 2​
δ 8.25 ppmdt, J=8.0,2.0 Hz, 1HAr-H (H-4); coupled to 19 F
δ 7.95 ppmdt, J=7.5,2.0 Hz, 1HAr-H (H-2); coupled to 19 F
δ 6.85 ppmdd, J=16.5,9.8 Hz, 1HVinyl internal CH; deshielded by adjacent SO 2​
δ 6.55 ppmd, J=16.5 Hz, 1HVinyl terminal CH 2​ (trans to internal CH)
δ 6.15 ppmd, J=9.8 Hz, 1HVinyl terminal CH 2​ (cis to internal CH)
13 C NMR (100 MHz, CDCl 3​ ) δ 162.5 ppmd, JCF​=255 HzAr-C (C-3); direct C-F coupling
δ 149.0, 142.5 ppmsAr-C (C-5, C-NO 2​ ) and Ar-C (C-1, C-SO 2​ )
δ 136.0, 131.5 ppmsVinyl CH and Vinyl CH 2​
19 F NMR (376 MHz, CDCl 3​ ) δ -105.5 ppmm, 1FAr-F
FT-IR (ATR, solid)1535, 1350 cm −1 Strong, sharp-NO 2​ asymmetric and symmetric stretches
1310, 1145 cm −1 Strong, sharp-SO 2​
  • asymmetric and symmetric stretches
1605 cm −1 Medium, sharpVinyl C=C stretch
HRMS (ESI-TOF)m/z 253.9897[M+Na] + Exact mass calcd for C 8​ H 6​ FNO 4​ SNa: 253.9899

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in structural characterization, the following protocols are designed as self-validating systems, incorporating internal checks to eliminate false positives or instrumental artifacts.

High-Resolution NMR Acquisition Protocol

Causality Check: Accurate integration and coupling constant determination require uniform excitation and complete relaxation between pulses.

  • Sample Preparation: Dissolve 15 mg of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Filter through a 0.2 μ m PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulates.

  • Instrument Calibration (Self-Validation): Insert the sample into a 400 MHz (or higher) spectrometer. Execute a 3D gradient shimming protocol (Z, Z 2 , Z 3 ) until the TMS signal exhibits a line width at half-height (FWHM) of ≤0.5 Hz. This ensures magnetic field homogeneity, which is critical for resolving the fine JHF​ and JHH​ meta-couplings.

  • Acquisition Parameters:

    • 1 H NMR: Set the relaxation delay ( D1​ ) to 5 seconds (ensuring >5×T1​ for accurate integration of electron-deficient aromatic protons). Acquire 16 scans.

    • 13 C NMR: Utilize a power-gated decoupling sequence (WALTZ-16) to suppress NOE buildup, ensuring quantitative carbon integration. Acquire 1024 scans with a D1​ of 2 seconds.

  • Data Processing: Phase and baseline correct the spectra manually. Reference the 1 H spectrum to TMS (0.00 ppm) and the 13 C spectrum to the central CDCl 3​ triplet (77.16 ppm).

ATR FT-IR Acquisition Protocol

Causality Check: Atmospheric water vapor and CO 2​ can mask critical functional group vibrations (e.g., the C=C stretch).

  • Crystal Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic grade isopropanol. Allow to dry completely.

  • Background Suppression (Self-Validation): Acquire a background spectrum (32 scans, 4 cm −1 resolution) of the ambient atmosphere immediately prior to sample analysis. The software must automatically subtract this to isolate the sample's vibrational modes.

  • Sample Analysis: Place 1-2 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact (preventing signal attenuation). Acquire 32 scans.

  • Validation: Verify the absence of a broad band at 3300 cm −1 (indicating no water contamination) and confirm the sharp SO 2​ and NO 2​ bands as detailed in Table 1.

HRMS (ESI-TOF) Protocol
  • Preparation: Dilute the sample to 1 μ g/mL in LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Lock-Mass Calibration (Self-Validation): Co-infuse a standard calibration mix (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. The mass spectrometer must continuously correct the m/z axis against this known standard to achieve sub-5 ppm mass accuracy.

  • Acquisition: Operate in positive ion mode (ESI+). Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V to prevent in-source fragmentation of the vinyl sulfone group.

G N1 Sample Prep (>98% Purity) N2 NMR Spectroscopy (1H, 13C, 19F) N1->N2 N3 FT-IR Analysis (ATR Mode) N1->N3 N4 HRMS (ESI-TOF) N1->N4 N5 Structural Validation N2->N5 N3->N5 N4->N5

Workflow for the comprehensive spectroscopic validation of covalent warheads.

References

  • PubChem (National Institutes of Health). 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823. Retrieved from:[Link][2]

  • Royal Society of Chemistry. Phenyl methyl sulfone. Retrieved from:[Link][1]

  • MDPI (Molecules). Addition to Electron Deficient Olefins of α -Oxy Carbon-Centered Radicals, Generated from Cyclic Ethers and Acetals by the Reaction with Alkylperoxy- λ3 -iodane. Retrieved from:[Link][3]

Sources

Foundational

Harnessing the Electrophilicity of Fluorinated Nitrobenzene Derivatives: Mechanisms, Kinetics, and Applications in Drug Design

Executive Summary In the realm of synthetic organic chemistry and drug design, fluorinated nitrobenzenes represent a masterclass in exploiting electronic effects. While fluorine is notoriously unreactive as a leaving gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug design, fluorinated nitrobenzenes represent a masterclass in exploiting electronic effects. While fluorine is notoriously unreactive as a leaving group in aliphatic nucleophilic substitution (SN1/SN2), it becomes a premier electrophilic warhead in aromatic systems. This technical guide explores the mechanistic causality behind the electrophilicity of fluorinated nitrobenzenes, their kinetic behavior, and their modern applications ranging from bioconjugation to targeted covalent inhibitors.

Mechanistic Foundations of Electrophilicity

The SNAr Paradox: Why Fluorine Excels

The reactivity of fluorinated nitrobenzenes is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN2 reactions, where bond-breaking and bond-forming are concerted, SNAr proceeds via a two-step addition-elimination pathway[1].

The rate-determining step (RDS) is the initial nucleophilic attack that disrupts the ring's aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[2],[1]. Because carbon-fluorine bond cleavage is not involved in the RDS, fluorine's poor leaving-group ability is irrelevant. Instead, fluorine's extreme electronegativity exerts a powerful inductive (-I) effect, severely depleting electron density at the ipso-carbon. This dramatically lowers the activation energy for nucleophilic attack, making fluoronitrobenzenes significantly more electrophilic than their chlorinated analogs[2].

Isomeric Causality: Ortho vs. Para Directing Effects

The positioning of the nitro group relative to the fluorine atom dictates the reaction kinetics. The nitro group stabilizes the Meisenheimer complex through both resonance (-M) and inductive (-I) effects[3]. Because the inductive effect is highly distance-dependent, it is much more pronounced at the ortho position than at the para position[3]. Consequently, ortho-fluoronitrobenzene exhibits a higher rate of SNAr reaction than para-fluoronitrobenzene, as the initial negative charge development is stabilized more efficiently[3].

SNAr_Mechanism Nu Nucleophile (e.g., Amine/Thiol) MC Meisenheimer Complex (Rate-Determining Step) Nu->MC Attack at ipso-C FNB Fluoronitrobenzene (Electrophile) FNB->MC Inductive activation LG Fluoride Elimination (Fast Step) MC->LG Rearomatization Prod Substituted Aryl Product LG->Prod Irreversible

Logical pathway of the SNAr addition-elimination mechanism.

Kinetics, Thermodynamics, and Solvent Effects

The reaction environment plays a critical role in modulating the electrophilicity of the nitrobenzene derivative. Protic solvents (like water or ethanol) hydrogen-bond with the nucleophile, dampening its reactivity. Conversely, dipolar aprotic solvents (such as DMSO or DMF) leave the nucleophile unsolvated or "naked." Quantum mechanical/molecular mechanics (QM/MM) simulations confirm that transitioning from protic to dipolar aprotic solvents results in massive rate accelerations for SNAr reactions involving fluoronitrobenzenes[4].

Table 1: Relative Electrophilicity and Kinetic Parameters of Halonitrobenzenes

SubstrateLeaving GroupIsomer PositionRelative ElectrophilicitySNAr Reaction Rate
1-Fluoro-2-nitrobenzeneFluoride (F⁻)OrthoVery HighFastest
1-Fluoro-4-nitrobenzeneFluoride (F⁻)ParaHighFast
1-Chloro-2-nitrobenzeneChloride (Cl⁻)OrthoModerateSlow
1-Chloro-4-nitrobenzeneChloride (Cl⁻)ParaLowSlowest

(Data synthesized from comparative electrophilicity indices and kinetic modeling[3],[2])

Advanced Applications in Drug Design and Bioconjugation

Sanger's Reagent and Molecular Hybrids

1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) is the archetypal fluorinated electrophile. Originally deployed for N-terminal peptide sequencing, it is now utilized to synthesize complex molecular hybrids and nitroaromatic antibiotics via mild SNAr reactions with N, S, and O nucleophiles[5]. The presence of two nitro groups makes the ring hyper-electrophilic, allowing reactions to proceed at room temperature.

Polarity Reversal in Oligonucleotide Ligation

A cutting-edge application of Sanger's reagent is the chemical ligation of DNA/RNA. By treating a nucleophilic phosphorothioate (PS) group on an oligonucleotide with 1-fluoro-2,4-dinitrobenzene, the PS group is converted into an electrophilic phosphorothioester (EPT)[6],[7]. This ingenious "polarity reversal" allows the EPT-oligonucleotide to spontaneously react with an amino-modified oligonucleotide at near-neutral pH, forming a stable phosphoramidate bond without the need for toxic coupling reagents[6],[7].

Covalent Drug Design

Fluoroaromatics are increasingly engineered into Targeted Covalent Inhibitors (TCIs). Because their electrophilicity can be finely tuned by the placement of electron-withdrawing groups, fluoronitrobenzenes and related bicyclic pyrimidine scaffolds serve as excellent "warheads"[8]. They selectively undergo SNAr with non-catalytic nucleophilic residues (like cysteine) in target kinases (e.g., BTK, FGFR4), forming irreversible covalent bonds while minimizing off-target toxicity[8].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and quality control directly into the workflow.

Protocol 1: Kinetic Profiling of SNAr via UV-Vis Spectroscopy

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) of 1-fluoro-4-nitrobenzene with a primary amine.

  • Reagent Preparation: Prepare a 0.1 mM solution of 1-fluoro-4-nitrobenzene in anhydrous DMSO. Prepare a 10 mM solution of the amine nucleophile in DMSO.

    • Causality: A 100-fold excess of amine establishes pseudo-first-order conditions, ensuring the rate depends solely on the consumption of the electrophile, simplifying kinetic extraction. DMSO is chosen to maximize nucleophile energy[4].

  • Reaction Initiation: Mix the solutions in a thermostated quartz cuvette at 25.0 °C (±0.1 °C).

  • Kinetic Monitoring: Track the formation of the substituted product at its λmax​ (typically ~380-400 nm for nitroanilines) using a UV-Vis spectrophotometer taking scans every 30 seconds.

  • Self-Validation (Isosbestic Points): Overlay the time-course spectra. The presence of a sharp isosbestic point validates that the reaction is a clean A→B conversion with no accumulation of the Meisenheimer intermediate or side products.

Protocol 2: Synthesis of EPT-Oligonucleotides via Sanger's Reagent

Objective: Convert a nucleophilic phosphorothioate (PS) to an electrophilic phosphorothioester (EPT)[6].

  • Reaction Setup: In a 200 μ L reaction volume, combine 200 μ M of the PS-oligonucleotide with 20 mM 1-fluoro-2,4-dinitrobenzene.

  • Solvent & Buffer Control: Dissolve the mixture in 40% DMSO containing 20 mM sodium borate buffer (pH 8.5)[6].

    • Causality: DMSO is strictly required to solubilize the highly hydrophobic Sanger's reagent. The pH 8.5 borate buffer ensures the PS group is fully deprotonated and reactive, while preventing base-catalyzed hydrolysis of the resulting EPT group.

  • Incubation & Purification: Incubate at room temperature for 2 hours. Purify via Reversed-Phase HPLC (RP-HPLC) using a C18 column with a TEAA/Acetonitrile gradient[6].

  • Self-Validation (Mass Balance): Integrate the HPLC peaks. The combined area of the unreacted PS-oligo and the new EPT-oligo peak must equal the initial PS-oligo peak area (accounting for extinction coefficient changes), validating that no degradation or backbone cleavage occurred during the SNAr polarity reversal.

Experimental_Workflow Step1 1. Reagent Preparation FNB + Nucleophile in DMSO Step2 2. SNAr/Ligation Reaction Controlled pH & Temp Step1->Step2 Step3 3. Kinetic Monitoring UV-Vis / HPLC Tracking Step2->Step3 Step4 4. Self-Validation Mass Balance & Isosbestic Points Step3->Step4

Self-validating experimental workflow for SNAr kinetic profiling and bioconjugation.

Conclusion

The electrophilicity of fluorinated nitrobenzene derivatives is a triumph of rational chemical design. By understanding the dominance of the inductive effect during the rate-determining formation of the Meisenheimer complex, researchers can precisely tune these molecules. Whether utilized for fundamental kinetic studies, innovative oligonucleotide ligation, or the development of next-generation targeted covalent inhibitors, fluoronitrobenzenes remain indispensable tools in the modern scientific arsenal.

References

  • [3] Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. StackExchange (Chemistry).

  • [2] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.

  • [6] Chemical ligation of oligonucleotides using an electrophilic phosphorothioester. PMC / NIH.

  • [1] Nucleophilic Aromatic Substitution. Chemistry Steps.

  • [4] Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed / NIH.

  • [7] Chemical ligation of oligonucleotides using an electrophilic phosphorothioester. ResearchGate.

  • [5] Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega.

  • [8] Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI.

Sources

Exploratory

Solubility, Stability, and Reactivity Profiling of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

An In-Depth Technical Guide for Chemical Biology and Drug Development Executive Summary In the landscape of targeted covalent inhibitors and bioconjugation, the selection of an optimal electrophilic warhead is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Biology and Drug Development

Executive Summary

In the landscape of targeted covalent inhibitors and bioconjugation, the selection of an optimal electrophilic warhead is paramount. 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) [1] represents a highly specialized, dual-functional building block. It combines the chemoselective, thiol-reactive properties of a vinyl sulfone with the tunable electronics of a meta-substituted fluoronitrobenzene[2]. This whitepaper provides a comprehensive, causality-driven analysis of its physicochemical properties, offering self-validating experimental protocols to accurately quantify its solubility and stability in aqueous systems.

Structural Causality & Physicochemical Dynamics

To deploy this compound effectively, one must understand the electronic cross-talk between its functional groups.

The Vinyl Sulfone: A Chemoselective Michael Acceptor

Unlike maleimides, which feature cross-conjugated carbonyls highly susceptible to hydrolytic ring-opening in plasma, vinyl sulfones are intrinsically stable in aqueous media[3]. The sulfonyl group ( −SO2​− ) exerts a strong electron-withdrawing effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene. Because the vinyl group is a "soft" electrophile, it exhibits profound chemoselectivity for "soft" nucleophiles like thiolate anions (e.g., cysteine residues, glutathione) over "hard" nucleophiles like water or primary amines (e.g., lysine) at physiological pH (7.4)[4].

The Fluoronitrobenzene Handle

The 3-fluoro and 5-nitro substituents are positioned meta to the ethenesulfonyl group. This specific regiochemistry is critical:

  • Inductive Activation: The strong inductive (-I) electron withdrawal from the nitro and fluoro groups further polarizes the vinyl sulfone, accelerating its reaction kinetics with thiols compared to an unsubstituted phenyl vinyl sulfone.

  • SNAr Resistance: Because the substituents are meta to each other, they cannot provide direct resonance (-M) stabilization to a Meisenheimer complex[5]. Consequently, the fluorine atom is remarkably stable against spontaneous Nucleophilic Aromatic Substitution (SNAr) in aqueous buffers, preventing off-target hydrolysis while remaining available for transition-metal-catalyzed cross-coupling or forcing SNAr conditions during synthesis[6].

Pathway A 1-(Ethenesulfonyl)-3-fluoro- 5-nitrobenzene B Thiol (e.g., GSH) pH 7.4 A->B Michael Addition D Hydroxide (OH-) pH > 9.0 A->D Hydration C Thioether Adduct (Stable) B->C E Hydroxyethyl Sulfone (Inactive) D->E

Figure 1: Chemoselective reactivity and alkaline degradation pathway of the vinyl sulfone warhead.

Solubility Profile & Optimization

Due to its aromatic core and lack of ionizable protons (e.g., carboxylic acids or basic amines), 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is highly lipophilic. Its solubility is governed by dipole-dipole interactions facilitated by the nitro and sulfone groups.

Quantitative Solubility Summary
SolventDielectric Constant (ε)Estimated SolubilityRecommended Application
DMSO 46.7> 50 mg/mLPrimary anhydrous stock solution
DMF 36.7> 50 mg/mLAlternative stock (if DMSO interferes)
Acetonitrile 37.510 - 20 mg/mLLC-MS mobile phase / intermediate dilution
Aqueous Buffer (pH 7.4) ~80.0< 0.1 mg/mLBiological assays (requires ≤1% DMSO co-solvent)

Expert Insight: When transitioning from a DMSO stock to an aqueous assay, the compound experiences a drastic shift in the dielectric environment, often leading to kinetic trapping or "brick dust" precipitation. To prevent false negatives in biological assays, kinetic solubility must be empirically determined.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag systematic errors, ensuring that the data generated is trustworthy and reproducible.

Protocol A: Kinetic Solubility Determination via Nephelometry

Nephelometry (light scattering) is superior to UV-Vis for solubility because it directly detects the "cloud point"—the exact concentration at which the compound aggregates out of solution.

Self-Validation Mechanisms:

  • Positive Control: Caffeine (highly soluble, ensures no false scattering).

  • Negative Control: Nicardipine (poorly soluble, validates detector sensitivity to micro-precipitates).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in 100% anhydrous DMSO. Causality: Anhydrous conditions prevent premature water-seeding, which accelerates precipitation upon dilution.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in DMSO (ranging from 10 mM down to 19.5 µM).

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1.0%).

  • Equilibration: Incubate the plate at 25°C for 2 hours on a plate shaker at 300 RPM. Causality: Allows micro-crystals to nucleate and reach a steady kinetic state.

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration where the scattering signal remains within 3 standard deviations of the blank (1% DMSO in PBS).

Protocol B: LC-MS/MS Aqueous Stability & Thiol-Reactivity Assay

This workflow quantifies the intrinsic half-life of the compound in buffer and its specific reactivity toward glutathione (GSH), mimicking intracellular conditions[3].

Self-Validation Mechanisms:

  • Internal Standard (IS): Spiking a stable-isotope labeled analog or a structurally similar compound (e.g., phenyl vinyl sulfone) during the quench step corrects for matrix ionization suppression and injection volume variances.

  • Matrix Blank: Buffer + IS (no compound) to rule out isobaric background interference.

Step-by-Step Methodology:

  • Reaction Initiation: Spike the 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 10 µM. Prepare a parallel set containing 10 µM compound + 5 mM reduced Glutathione (GSH).

  • Time-Course Incubation: Incubate at 37°C. Aliquot 50 µL samples at T=0,1,2,4,8, and 24 hours.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 1 µM Internal Standard. Causality: The 3:1 organic-to-aqueous ratio drastically lowers water activity, instantly halting any hydrolytic degradation, while the cold temperature arrests the Michael addition.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor the parent mass transition via Multiple Reaction Monitoring (MRM).

  • Data Processing: Plot the natural log of the Area Ratio (Compound/IS) versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is derived.

Workflow N1 1. Anhydrous DMSO Stock (10 mM) N2 2. Aqueous Buffer Dilution (Final DMSO < 1%) N1->N2 N3 3. Nephelometry / LC-MS (Incubation at 37°C) N2->N3 N4 4. Internal Standard Addition (Quenching) N3->N4 N5 5. Data Normalization (Self-Validation) N4->N5

Figure 2: Self-validating workflow for kinetic solubility and aqueous stability quantification.

Conclusion

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is a highly stable, chemoselective electrophile. Its resistance to aqueous hydrolysis at physiological pH makes it vastly superior to traditional maleimides for long-term biological assays[7]. However, its high lipophilicity demands rigorous kinetic solubility profiling to ensure that biological readouts are driven by target engagement rather than compound aggregation. By adhering to the self-validating protocols outlined above, researchers can confidently deploy this molecule in advanced drug discovery and bioconjugation campaigns.

References

  • Title: Vinyl Sulfone: A Multi-Purpose Function in Proteomics Source: ResearchGate URL: [Link]

  • Title: Azabicyclic vinyl sulfones for residue-specific dual protein labelling Source: Digital CSIC URL: [Link]

  • Title: Properties of Configurationally Stable Atropoenantiomers in Macrocyclic Natural Products Source: ACS Publications URL: [Link]

Sources

Foundational

Comprehensive Safety, Handling, and Storage Guide for 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Executive Summary 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) is a highly versatile, trifunctional small-molecule scaffold increasingly utilized in chemical biology, activity-based protein profiling (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) is a highly versatile, trifunctional small-molecule scaffold increasingly utilized in chemical biology, activity-based protein profiling (ABPP), and the development of targeted covalent inhibitors (TCIs). Because it integrates a highly reactive Michael acceptor (vinyl sulfone), an electron-deficient aromatic system primed for Nucleophilic Aromatic Substitution (SNAr), and a toxicophore (nitro group), it demands rigorous, mechanistically informed handling protocols.

This whitepaper provides a causality-driven guide to the safety, handling, and storage of this compound, ensuring that researchers can maintain both scientific integrity and laboratory safety.

Physicochemical Profiling & Mechanistic Reactivity

To handle this compound safely, one must first understand the chemical causality behind its reactivity. The molecule's architecture dictates two primary pathways of electrophilic reactivity, which are both highly relevant to its utility and its toxicity[1, 2].

  • The Vinyl Sulfone Moiety (Michael Acceptor): The ethenesulfonyl group is a potent, irreversible Michael acceptor. Unlike weaker electrophiles, vinyl sulfones exhibit high chemoselectivity for soft nucleophiles, particularly thiols (e.g., cysteine residues) over amines under physiological conditions. The strong electron-withdrawing nature of the sulfone lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, facilitating rapid nucleophilic attack [1].

  • The Fluoro-Nitro Aromatic Ring (SNAr): The fluorine atom acts as a leaving group, activated by the strongly electron-withdrawing nitro group situated meta to the sulfone but ortho/para to the fluorine. The nitro group stabilizes the anionic Meisenheimer complex intermediate via resonance, allowing for efficient SNAr reactions when exposed to strong nucleophiles [2].

Reactivity Compound 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene subpath1 Vinyl Sulfone Moiety Compound->subpath1 subpath2 Fluoro-Nitro Moiety Compound->subpath2 rxn1 Michael Addition (Thiol/Amine Nucleophiles) subpath1->rxn1 rxn2 Nucleophilic Aromatic Substitution (SNAr) subpath2->rxn2 prod1 Covalent Adduct (Targeted Inhibition) rxn1->prod1 prod2 Functionalized Aryl Ring (Meisenheimer Complex) rxn2->prod2

Dual reactivity pathways of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene.

Toxicology & Hazard Assessment

The structural features that make this compound a valuable covalent warhead also render it a significant occupational hazard.

Skin Sensitization and Haptenization

Because the compound is highly lipophilic, it readily permeates the stratum corneum. Once in the epidermis, the vinyl sulfone moiety covalently modifies keratinocyte and dendritic cell proteins (haptenization). This triggers a robust T-cell mediated immune response, leading to severe allergic contact dermatitis.

Methemoglobinemia Risk

The nitrobenzene moiety introduces a severe systemic toxicity risk: methemoglobinemia . If ingested, inhaled, or absorbed through the skin, the nitro group undergoes in vivo reduction (mediated by gut microflora and hepatic oxygen-insensitive nitroreductases) into nitrosobenzene and phenylhydroxylamine intermediates [3].

These metabolites engage in continuous redox cycling within erythrocytes, oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state [4]. The resulting methemoglobin cannot bind oxygen, leading to tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse.

Quantitative Hazard Summary
Property / HazardValue / ClassificationMechanistic Rationale
Molecular Weight 231.18 g/mol Small molecule; readily crosses biological membranes.
GHS Classification Acute Tox. 3, Skin Sens. 1, Muta. 2Covalent protein modification (Sensitization); DNA intercalation/alkylation (Mutagenicity).
Target Organs Blood, Skin, LiverErythrocyte redox cycling (Blood); Haptenization (Skin).
Polymerization Risk Moderate to HighVinyl groups auto-polymerize via radical initiation if exposed to heat or UV light.

Handling & Experimental Workflows

To ensure trustworthiness and reproducibility, all protocols involving this compound must be designed as self-validating systems. The primary goal is to prevent premature Michael addition (e.g., with atmospheric moisture or trace impurities) and auto-polymerization.

Step-by-Step Protocol: Safe Preparation of Anhydrous Stock Solutions

Rationale: Vinyl sulfones are susceptible to slow hydrolysis in aqueous environments and radical polymerization. Stock solutions must be prepared in anhydrous, aprotic solvents (e.g., DMSO or DMF) under inert conditions.

  • Preparation of the Environment: Transfer the sealed vial of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene to a certified fume hood or inert glovebox. Ensure ambient lighting is minimized to prevent photo-initiated radical formation.

  • Solvent Purging: Sparge anhydrous DMSO (≥99.9%, over molecular sieves) with Argon gas for 15 minutes to displace dissolved oxygen, which can act as a radical initiator.

  • Equilibration: Allow the compound vial to reach room temperature while still inside a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to localized hydrolysis of the vinyl sulfone.

  • Dissolution: Weigh the desired mass using anti-static spatulas. Add the sparged DMSO to achieve a 10 mM to 50 mM stock concentration.

  • Self-Validation Step (Turbidity Check): Hold the solution against a light source. The solution must be perfectly clear and pale yellow. Validation: Any turbidity, cloudiness, or increased viscosity indicates that auto-polymerization of the vinyl sulfone has occurred. Discard the solution immediately if turbid.

  • Aliquotting: Dispense into single-use amber glass vials, blanket with Argon, and seal with PTFE-lined caps.

Workflow Step1 1. Weighing (Inert Atmosphere) Step2 2. Solubilization (Anhydrous DMSO) Step1->Step2 Step3 3. Validation (Turbidity Check) Step2->Step3 Step4 4. Reaction Setup (Controlled Addition) Step3->Step4 Step5 5. Quenching (Excess DTT/BME) Step4->Step5

Self-validating workflow for the preparation and use of vinyl sulfone stock solutions.

Storage & Degradation Prevention

Proper storage is dictated by the thermodynamic vulnerabilities of the molecule:

  • Temperature: Store strictly at -20°C . Low temperatures reduce the kinetic energy available to overcome the activation energy barrier for spontaneous radical polymerization of the ethenesulfonyl group.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen). Oxygen can form peroxides with the vinyl group, initiating polymerization.

  • Light: Store in amber vials or dark boxes. Nitroaromatics are photochemically active and can undergo UV-mediated degradation.

Emergency Response & Spill Management

Emergency protocols must leverage chemical causality to neutralize the specific hazards of the compound.

Chemical Spill Quenching

If a spill occurs, the immediate goal is to neutralize the highly reactive Michael acceptor to prevent human exposure.

  • Protocol: Flood the spill area with a 10% (w/v) solution of Dithiothreitol (DTT) or 2-Mercaptoethanol (BME) in a mildly basic buffer (pH 8.0).

  • Mechanism: The excess thiolate anions will rapidly outcompete any biological nucleophiles, undergoing a swift Michael addition to the vinyl sulfone, converting the reactive electrophile into a stable, benign thioether adduct [1].

Medical Emergency: Methemoglobinemia

In the event of significant skin contact or inhalation resulting in cyanosis (slate-blue skin) or shortness of breath, suspect acute methemoglobinemia [4].

  • Antidote: Intravenous administration of Methylene Blue (1-2 mg/kg).

  • Mechanism: Methylene blue acts as an artificial electron acceptor for NADPH-methemoglobin reductase (via the hexose monophosphate shunt). It is reduced to leucomethylene blue, which then non-enzymatically transfers electrons to the Fe³⁺ of methemoglobin, reducing it back to functional Fe²⁺ hemoglobin, restoring oxygen transport [3, 4].

References

  • Title: Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles Source: Bioconjugate Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin Source: Macromolecules (ACS Publications) URL: [Link] [2]

  • Title: Toxicological Profile for Nitrobenzene (Metabolic Mechanisms) Source: Agency for Toxic Substances and Disease Registry (ATSDR) / National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link] [3]

  • Title: Acute Methemoglobinemia Due to Crop-Flowering Stimulant (Nitrobenzene) Poisoning: A Case Report Source: Cureus (PubMed Central) URL: [Link] [4]

Exploratory

Commercial Sourcing and Technical Application Guide for 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in Covalent Drug Discovery

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has driven the demand for highly tunable, multifunctional electrophilic warheads. Among these, vinyl sulfones offer a "Goldilocks" reactivity profil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has driven the demand for highly tunable, multifunctional electrophilic warheads. Among these, vinyl sulfones offer a "Goldilocks" reactivity profile—they are significantly more reactive toward thiol nucleophiles than acrylamides, yet avoid the indiscriminate off-target toxicity often associated with haloacetamides [1].

This whitepaper serves as an in-depth technical guide for researchers utilizing 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) . Acting as a trifunctional hub, this building block enables the rapid, modular synthesis of cysteine-targeted probes and therapeutics. Below, we detail the mechanistic rationale, commercial supply chain dynamics, and self-validating protocols required to source, verify, and deploy this compound effectively [2].

The Chemical Logic: Mechanistic Rationale of the Trifunctional Hub

The architectural brilliance of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene lies in its three orthogonal functional groups, each serving a distinct purpose in the drug development lifecycle:

  • The Vinyl Sulfone (The Warhead): Functions as a highly efficient Michael acceptor. The strongly electron-withdrawing sulfonyl group lowers the LUMO of the adjacent alkene, priming it for stereospecific attack by the thiolate anion of catalytic or non-catalytic cysteine residues [3].

  • The Fluoro Group (The Recognition Handle): While situated meta to both the nitro and sulfonyl groups (which precludes direct resonance stabilization of the Meisenheimer complex), the profound inductive electron-withdrawal of these two groups renders the aromatic ring highly electrophilic. This allows for Nucleophilic Aromatic Substitution ( SN​Ar ) with primary or secondary amines under mild heating, enabling the attachment of target-recognition scaffolds (e.g., kinase hinge-binders).

  • The Nitro Group (The Masked Linker): Post- SN​Ar , the nitro group can be chemoselectively reduced to an aniline. This provides a synthetic handle for subsequent amide coupling to fluorophores, PROTAC ligase binders, or pharmacokinetic modifiers.

Reactivity Core 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (Trifunctional Hub) Fluoro Fluoro Group (SNAr Handle) Core->Fluoro Nucleophilic Attack (Amines/Alcohols) Nitro Nitro Group (Masked Amine) Core->Nitro Mild Reduction (Fe/NH4Cl) Vinyl Vinyl Sulfone (Michael Acceptor) Core->Vinyl Covalent Binding (Cysteine Thiols)

Trifunctional reactivity map of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene.

Commercial Supply Chain & Quantitative Metrics

Sourcing high-purity vinyl sulfones is critical, as these compounds are susceptible to spontaneous polymerization or degradation if exposed to moisture, light, or ambient nucleophiles during transit. We have aggregated the top commercial suppliers and the physicochemical metrics required for procurement [4][5].

Table 1: Physicochemical & Analytical Metrics
Property / MetricValueAnalytical Method / Source
CAS Number 1184756-81-7Chemical Registry
Molecular Weight 231.20 g/mol LC-MS (ESI+)
Molecular Formula C8H6FNO4SElemental Analysis
Typical Commercial Purity 95%HPLC / 1 H-NMR
Storage Conditions 2-8°C, Inert AtmosphereStability Protocol
Table 2: Verified Commercial Suppliers
SupplierCatalog IDRegionLead TimeVerified Purity
BLD Pharm BD01056936GlobalIn Stock / 1 Week95%
Enamine EN300-68391Europe / GlobalIn Stock>95%
AK Scientific 5304DHUSA1 Week95%
CymitQuimica 3D-JXB75681EuropeVariable>95%

Self-Validating Quality Control (QC) Protocol

Because commercial batches of electrophiles can degrade into inactive polymers, never deploy an unverified batch into a multi-step synthesis . The following self-validating QC protocol ensures the integrity of the vinyl sulfone warhead before use.

Step 1: Visual and Solubility Inspection

  • Action: Dissolve 5 mg of the commercial batch in 0.5 mL of anhydrous DMSO-d6 or CDCl3.

  • Causality: Polymerized vinyl sulfones will form insoluble, cloudy suspensions. A clear solution confirms the absence of high-molecular-weight degradation products.

  • Validation Checkpoint: Solution must be 100% optically clear. If cloudy, reject or attempt recrystallization.

Step 2: 1 H-NMR Verification of the Warhead

  • Action: Acquire a standard 1 H-NMR spectrum.

  • Causality: The terminal alkene protons of the vinyl sulfone exhibit a highly specific AMX or ABX spin system due to the stereochemical environment created by the sulfonyl group.

  • Validation Checkpoint: You must observe a doublet of doublets (dd) for the α -proton (~6.6–6.8 ppm) and two distinct doublets for the β -protons (~6.0–6.4 ppm). The disappearance or broadening of these peaks indicates polymerization.

Step 3: LC-MS Mass Confirmation

  • Action: Run a rapid LC-MS gradient (5-95% MeCN in H2O + 0.1% Formic Acid).

  • Validation Checkpoint: The primary peak must yield an [M+H] + or[M-H] corresponding to the exact mass of 231.20 Da.

QC_Workflow Start Receive Commercial Batch (CAS: 1184756-81-7) Visual Visual & Solubility Check (DMSO/CDCl3) Start->Visual NMR 1H-NMR Analysis Check Vinyl Protons (6.0-6.8 ppm) Visual->NMR LCMS LC-MS Analysis Verify MW: 231.20 NMR->LCMS Decision Purity > 95%? LCMS->Decision Pass Approve for Synthesis Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Self-validating QC workflow for commercial batch verification.

Application Workflow: Synthesis of a Covalent Probe

To demonstrate the utility of this building block, below is a self-validating, step-by-step protocol for synthesizing a generic cysteine-targeted probe.

Phase 1: Target Recognition via SN​Ar
  • Objective: Attach a recognition element (e.g., piperidine) to the core.

  • Step 1: Dissolve 1 eq of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene and 1.2 eq of piperidine in anhydrous DMF.

  • Step 2: Add 2.0 eq of anhydrous K2​CO3​ . Heat to 80°C for 4 hours.

  • Causality: The inorganic base scavenges the HF byproduct, driving the reaction forward. Heating is required because the fluorine is meta to the activating groups, relying purely on inductive electron withdrawal rather than resonance.

  • Validation Checkpoint: Analyze via LC-MS. The starting material mass (m/z 231) must completely disappear, replaced by the product mass (m/z 296). 19 F-NMR should show the complete disappearance of the aryl-fluoride signal (~ -110 ppm).

Phase 2: Chemoselective Nitro Reduction
  • Objective: Unmask the nitro group to an aniline for fluorophore attachment.

  • Step 1: Dissolve the intermediate in an EtOH/H2O mixture (4:1). Add 5.0 eq of Iron (Fe) powder and 2.0 eq of NH4​Cl .

  • Step 2: Stir vigorously at 60°C for 2 hours.

  • Causality: Standard hydrogenation (e.g., H2​ with Pd/C) is strictly prohibited here, as it will rapidly reduce the critical vinyl sulfone warhead. The Fe/ NH4​Cl system provides a mild, single-electron transfer reduction that is completely chemoselective for the nitro group, leaving the Michael acceptor intact [6].

  • Validation Checkpoint: Run TLC (Hexane:EtOAc 1:1). The product will appear as a highly polar, ninhydrin-positive spot (indicating a primary amine). 1 H-NMR must confirm the retention of the vinyl AMX spin system (6.0–6.8 ppm). If the vinyl peaks are absent, over-reduction has occurred.

References

  • Exploration of Targeted Anti-tumor Therapy - Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.1

  • Expert Opinion on Drug Discovery - The vinyl sulfone motif as a structural unit for novel drug design and discovery.2

  • National Institutes of Health (NIH) - Review of peptidomimetic vinyl sulfones targeting cysteine proteases and proteasomes.3

  • BLD Pharm - 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (Catalog: BD01056936).4

  • EnamineStore - EN300-68391: 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene.5

  • National Institutes of Health (NIH) - Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.6

Sources

Protocols & Analytical Methods

Method

Application Note: Accelerated Cysteine Modification Using 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale Covalent modification of cysteine residu...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Covalent modification of cysteine residues is a critical technique in bioconjugation, activity-based protein profiling (ABPP), and the development of targeted covalent inhibitors (TCIs)[1]. Vinyl sulfones are well-established Michael acceptors that exhibit excellent selectivity for soft nucleophiles (like cysteine thiolates) over hard nucleophiles (like lysine amines) at physiological pH[2].

However, standard alkyl or phenyl vinyl sulfones often suffer from slow reaction kinetics, limiting their utility when targeting sterically hindered cysteines or when rapid labeling is required to prevent sample degradation. 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (EFNB, CAS: 1184756-81-7) is a specialized small molecule designed to overcome this limitation[3].

The Causality of Reactivity: The synergistic electron-withdrawing effects of the meta-fluoro and meta-nitro substituents dramatically lower the lowest unoccupied molecular orbital (LUMO) of the vinyl group[1]. This inductive (-I) and resonance (-M) pull increases the electrophilicity of the β -carbon, exponentially accelerating nucleophilic attack by the thiolate while preserving the intrinsic cysteine selectivity of the sulfone class[4].

Reaction Mechanism

The reaction proceeds via a classic Michael addition. At pH 7.4–8.0, a fraction of the target protein's cysteine residues exists as the highly nucleophilic thiolate anion. The thiolate attacks the β -carbon of EFNB, forming an enolate-like carbanion intermediate stabilized by the adjacent sulfonyl group. Rapid protonation from the aqueous buffer yields a stable, irreversible thioether linkage[5].

Mechanism Cys Protein-Cys-SH (Thiol) Thiolate Protein-Cys-S⁻ (Active Nucleophile) Cys->Thiolate pH 7.4-8.0 (-H⁺) Intermediate Carbanion Intermediate Thiolate->Intermediate Nucleophilic Attack Probe EFNB (Michael Acceptor) Probe->Intermediate Product Stable Thioether Conjugate Intermediate->Product Protonation (+H⁺)

Figure 1: Mechanism of irreversible Michael addition between a cysteine thiolate and EFNB.

Comparative Reactivity Profiles

To illustrate the kinetic advantages of EFNB, Table 1 summarizes the relative pseudo-first-order reaction rates of various vinyl sulfone warheads. The incorporation of strong electron-withdrawing groups (EWGs) provides a tunable handle to optimize the warhead for specific proteomics applications[2].

Table 1: Relative Reactivity of Vinyl Sulfone Warheads with Cysteine

Warhead TypeAryl/Alkyl SubstituentRelative Reaction Rate ( krel​ )Selectivity (Cys vs. Lys at pH 7.4)
Alkyl Vinyl SulfoneMethyl1x (Baseline)>100:1
Aryl Vinyl SulfonePhenyl~5x>100:1
Electron-Deficient Aryl4-Fluoro~15x>100:1
Highly Electron-Deficient 3-Fluoro-5-nitro (EFNB) >50x ~50:1

(Note: Data represents established physical organic chemistry trends for substituted Michael acceptors in aqueous buffers).

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific controls, researchers can conclusively verify the specificity and efficiency of the EFNB modification.

Protocol A: In Vitro Protein Labeling and Capping

This protocol details the use of EFNB to rapidly cap free cysteines on a purified recombinant protein.

Causality & Design Choices:

  • Reducing Agent Selection: TCEP (Tris(2-carboxyethyl)phosphine) is utilized instead of Dithiothreitol (DTT) or β -mercaptoethanol. TCEP lacks a free thiol, ensuring it will not act as a competing nucleophile against the vinyl sulfone[1].

  • Buffer pH Optimization: Maintained strictly between 7.4 and 8.0. Below pH 7.0, the concentration of the reactive thiolate drops, severely slowing the reaction. Above pH 8.5, primary amines (lysine side chains) begin to deprotonate and may cross-react with the highly electrophilic EFNB[1].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to 10–50 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Reduction: Add TCEP to a final concentration of 1 mM. Incubate at room temperature for 30 minutes to fully reduce any inter/intra-molecular disulfides.

  • Self-Validating Control Setup: Split the sample into two equal aliquots:

    • Sample 1 (Test): Proceed directly to step 4.

    • Sample 2 (Negative Control): Add Iodoacetamide (IAA) to a final concentration of 10 mM. Incubate in the dark for 30 minutes. This irreversibly alkylates all free cysteines, serving as a definitive control to prove that subsequent EFNB labeling is strictly cysteine-dependent.

  • EFNB Addition: Prepare a fresh 100 mM stock of EFNB in anhydrous DMSO. Add EFNB to both samples to a final concentration of 1 mM (ensure final DMSO concentration is 2% to prevent protein denaturation).

  • Incubation: Incubate the reaction mixtures at room temperature for 1 hour with gentle agitation.

  • Quenching & Cleanup: Quench the unreacted EFNB by adding DTT to a final concentration of 5 mM. Remove small molecules using a desalting column (e.g., Zeba Spin) or dialysis against the desired storage buffer.

  • Analysis: Analyze the extent of modification via intact mass spectrometry (LC-MS). The test sample should show a mass shift corresponding to the addition of the EFNB adduct (+231.18 Da per modified cysteine), while the IAA-blocked control should show only IAA adducts (+57.02 Da), confirming zero off-target EFNB labeling.

Protocol B: Differential Alkylation for Hyper-Reactive Cysteine Profiling

Because of its heightened electrophilicity, EFNB is an excellent tool for differential alkylation workflows to identify hyper-reactive or functionally critical cysteines (often found in enzyme active sites) within complex lysates.

Workflow Lysate Cell Lysate (Native Cysteines) Split Lysate->Split State1 Control Aliquot (Vehicle Treated) Split->State1 State2 Test Aliquot (EFNB Capping) Split->State2 Labeling1 Universal Labeling (e.g., IA-Alkyne) State1->Labeling1 All Cys available Labeling2 Universal Labeling (e.g., IA-Alkyne) State2->Labeling2 Hyper-reactive Cys blocked by EFNB Analysis Click Chemistry, Enrichment & LC-MS/MS Analysis Labeling1->Analysis Labeling2->Analysis Compare signals to find EFNB targets

Figure 2: Differential alkylation workflow using EFNB to identify highly nucleophilic cysteines.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in native lysis buffer (50 mM Tris, 150 mM NaCl, 0.1% NP-40, pH 7.4) supplemented with EDTA-free protease inhibitors. Clarify by centrifugation at 14,000 x g for 15 minutes.

  • Protein Quantification: Adjust lysate protein concentration to 2 mg/mL using a standard BCA assay.

  • EFNB Capping: Treat the test lysate with a low concentration of EFNB (e.g., 10–50 µM) to selectively cap only the most nucleophilic (hyper-reactive) cysteines. Treat the control lysate with an equivalent volume of DMSO. Incubate for 30 minutes at room temperature.

  • Universal Labeling: Add a broadly reactive alkyne-tagged probe (e.g., Iodoacetamide-alkyne, 100 µM) to both lysates to irreversibly label all remaining unblocked cysteines. Incubate for 1 hour in the dark.

  • Click Chemistry & Enrichment: Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter. Precipitate proteins, resuspend, and enrich labeled proteins on streptavidin agarose beads.

  • On-Bead Digestion & LC-MS/MS: Digest enriched proteins with trypsin and analyze via quantitative proteomics. Cysteines that show significantly reduced isotopic/spectral signal in the EFNB-treated sample compared to the control are definitively identified as the hyper-reactive targets of EFNB.

References

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Targeted Anti-tumor Therapy.[2] URL:[Link]

  • Vinyl sulfone derivatized bifunctional tag single-attachment-point reagents (BTSAP). ResearchGate.[4] URL:[Link]

  • Covalent modification of the active site threonine of proteasomal ß subunits and the Escherichia coli homolog HslV by a new class of inhibitors. PNAS.[5] URL:[Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace.[1] URL:[Link]

Sources

Application

Application Note: Site-Specific Protein Labeling with 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ESFNB)

Executive Summary The integration of fluorine-19 ( 19F ) nuclear magnetic resonance (NMR) spectroscopy into structural biology has revolutionized the study of protein dynamics, ligand binding, and conformational states....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine-19 ( 19F ) nuclear magnetic resonance (NMR) spectroscopy into structural biology has revolutionized the study of protein dynamics, ligand binding, and conformational states. Because fluorine is virtually absent in biological systems, 19F NMR provides spectra with zero background interference.

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ESFNB) is a highly efficient, bifunctional chemical probe engineered for site-specific protein labeling. It leverages an ethenesulfonyl (vinyl sulfonyl) warhead for irreversible cysteine conjugation and a fluoro-nitrobenzene moiety as a highly sensitive environmental reporter. This application note details the mechanistic rationale and a self-validating protocol for ESFNB-mediated protein labeling, designed for researchers and drug development professionals requiring robust structural probes.

Mechanistic Rationale & Experimental Design

Why Ethenesulfonyl?

Traditional cysteine-reactive probes often rely on maleimides or haloacetamides. However, maleimide-thiol conjugates are susceptible to retro-Michael reactions and thiol exchange in biological fluids, which compromises long-term stability. In contrast, the ethenesulfonyl group acts as a premier Michael acceptor. It reacts specifically with the thiolate anion of cysteine at physiological pH to form an exceptionally stable thioether-sulfonyl linkage that resists degradation .

Why 3-Fluoro-5-nitrobenzene?

The 19F nucleus possesses a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio second only to 1H , making it an ideal NMR reporter . The 3-fluoro-5-nitrobenzene ring is highly electron-deficient. The strongly electron-withdrawing nitro and sulfonyl groups sensitize the fluorine atom to subtle changes in the local electrostatic environment and van der Waals interactions. Consequently, upon protein folding or ligand binding, the 19F chemical shift exhibits significant dispersion, allowing researchers to track distinct conformational states without the interpretation complications seen in hydration-prone probes .

Workflow Diagram

Workflow P Native Protein (Free Cys-SH) Rxn Michael Addition (pH 7.4, 2h, RT) P->Rxn R ESFNB Probe (Vinyl Sulfonyl + 19F) R->Rxn Conj ESFNB-Labeled Protein (Stable Thioether) Rxn->Conj Val Validation (19F NMR & LC-MS) Conj->Val

Workflow for site-specific cysteine labeling using ESFNB and downstream 19F NMR/MS validation.

Step-by-Step Protocol

Reagent Preparation
  • Protein Stock : Prepare the target protein (containing a single solvent-exposed cysteine) at in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality Note: Ensure the buffer is free of primary amines (e.g., Tris) if high probe concentrations are used, though vinyl sulfones are highly chemoselective for thiols.

  • Reducing Agent : Prepare a fresh 100 mM stock of TCEP (Tris(2-carboxyethyl)phosphine) in water.

    • Causality Note: Avoid thiol-based reducing agents like DTT or β -mercaptoethanol. These contain free thiols that will rapidly consume the ESFNB probe via competitive Michael addition. TCEP is a phosphine-based reducing agent lacking a thiol, making it fully compatible with ethenesulfonyl chemistry.

  • ESFNB Stock : Dissolve ESFNB in anhydrous DMSO to a final concentration of 10 mM. Store in single-use aliquots at -20°C to prevent hydration of the vinyl group.

Conjugation Reaction
  • Add TCEP to the protein solution to a final concentration of 1 mM. Incubate at room temperature (RT) for 30 minutes to ensure complete reduction of transient disulfide bonds.

  • Add the ESFNB stock solution to the protein mixture to achieve a 5- to 10-fold molar excess of the probe (e.g., for protein, use ESFNB).

  • Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at RT for 2–4 hours with gentle end-over-end rotation.

    • Causality Note: The reaction rate is strictly pH-dependent. At pH 7.4, the cysteine thiol (pKa ~8.3) is partially deprotonated to the highly nucleophilic thiolate, ensuring rapid Michael addition while preventing off-target reactions with lysine amines (pKa ~10.5).

Purification
  • Remove unreacted ESFNB and TCEP using a size-exclusion desalting column (e.g., Zeba Spin, 7K MWCO) pre-equilibrated with the desired downstream buffer (e.g., 50 mM Phosphate buffer, pH 7.4, 10% D2​O for NMR).

  • Alternatively, perform exhaustive dialysis against the NMR buffer at 4°C overnight (minimum of 3 buffer exchanges).

Validation (Self-Validating System)

A robust protocol requires orthogonal validation to confirm both the stoichiometry and the structural integrity of the labeled protein.

  • Intact Mass Spectrometry (LC-MS) : Analyze the desalted protein. A successful conjugation yields a precise mass shift of +231.0 Da (Exact mass of the C8​H6​FNO4​S adduct).

  • 19F NMR Spectroscopy : Acquire a 1D 19F NMR spectrum (typically at 376 MHz or higher). The ESFNB-labeled protein will exhibit a distinct, sharp resonance, validating successful probe incorporation.

Data Presentation

Table 1: Quantitative Parameters for ESFNB Labeling and Validation

ParameterValue / ConditionMechanistic Purpose
Optimal pH Range 7.0 – 8.0Maximizes thiolate formation while minimizing amine reactivity.
Reducing Agent 1–2 mM TCEPReduces disulfides without competing with the Michael acceptor.
Probe Excess 5 – 10 Molar EquivalentsDrives pseudo-first-order kinetics for complete labeling.
Mass Shift (LC-MS) +231.0 DaConfirms 1:1 stoichiometric covalent modification.
19F NMR Chemical Shift ~ -100 to -120 ppmValidates probe incorporation and reports on local environment.

Troubleshooting

  • Incomplete Labeling : If LC-MS shows a high percentage of unmodified protein, the target cysteine may be sterically hindered or oxidized. Increase the incubation time to 16 hours at 4°C or increase the TCEP concentration to 2 mM prior to probe addition.

  • Multiple Additions (Over-labeling) : If mass shifts of +462.0 Da are observed, the probe is reacting with secondary sites (e.g., highly reactive lysines or histidines). Reduce the molar excess of ESFNB to 2-fold and lower the buffer pH to 7.0 to increase thiol selectivity.

  • Broad 19F NMR Signals : Severe peak broadening can indicate intermediate conformational exchange or protein aggregation. Verify protein monodispersity using Dynamic Light Scattering (DLS) or adjust the temperature during NMR acquisition to shift the exchange regime.

References

  • Petri, L., et al. "Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments." ChemBioChem (2021).[Link]

  • Prosser, R. S. "A beginner's guide to 19F NMR and its role in drug screening." Canadian Journal of Chemistry (2023).[Link]

  • Norman, S. M., et al. "19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe." Analytical Chemistry (2026).[Link]

Method

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in activity-based protein profiling (ABPP)

Advanced Application Note: 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ES-FNB) in Activity-Based Protein Profiling (ABPP) Executive Overview Activity-Based Protein Profiling (ABPP) relies on the precise chemical interrog...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ES-FNB) in Activity-Based Protein Profiling (ABPP)

Executive Overview

Activity-Based Protein Profiling (ABPP) relies on the precise chemical interrogation of enzyme active sites and hyper-reactive nucleophiles within complex proteomes [1, 2]. While traditional iodoacetamide and aliphatic vinyl sulfone probes have driven the field forward, they often suffer from off-target background labeling or sluggish reaction kinetics.

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ES-FNB) (CAS: 1184756-81-7) represents a highly specialized, next-generation bifunctional scaffold[3]. By coupling an ethenesulfonyl (vinyl sulfone) warhead directly to a strongly electron-withdrawing 3-fluoro-5-nitrobenzene ring, this probe achieves exceptional electrophilicity tuned specifically for low-pKa cysteines. Furthermore, the unique aromatic substitution pattern enables a bimodal analytical readout : background-free structural profiling via 19 F-NMR, and bioorthogonal unmasking for affinity tagging and LC-MS/MS proteomics.

Mechanistic Rationale & Chemical Causality

The design of ES-FNB leverages fundamental physical organic chemistry to solve common ABPP bottlenecks:

  • Hyper-Activated Warhead: The ethenesulfonyl group is a classic "soft" electrophile that selectively targets "soft" nucleophiles like thiolate anions (deprotonated cysteines) via Michael addition [4]. In ES-FNB, the meta-positioned fluorine and nitro groups exert a profound inductive electron-withdrawing effect (-I effect). Causality: This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl sulfone, accelerating the reaction kinetics with hyper-reactive cysteines while maintaining stability in aqueous buffers.

  • 19 F-NMR Modality: The 19 F nucleus has 100% natural abundance and a highly environment-sensitive chemical shift. Causality: Once covalently bound to a protein active site, the fluorine atom serves as a background-free NMR reporter, allowing researchers to monitor protein conformational changes or allosteric inhibitor binding in real-time.

  • Bioorthogonal Unmasking: The nitro group can be selectively reduced to an aniline (amine) post-labeling. Causality: This newly generated primary amine acts as an exclusive handle for NHS-ester functionalized biotin or fluorophores, completely bypassing the need for copper-catalyzed click chemistry (CuAAC), which can degrade sensitive proteins.

Mechanism Target Protein Active Site (Low-pKa Cys-SH) Step1 Michael Addition (Irreversible) Target->Step1 Probe ES-FNB Probe (Electrophilic) Probe->Step1 Adduct Covalent Thioether Adduct (19F-NMR Active) Step1->Adduct

Figure 1: Mechanistic pathway of ES-FNB targeting hyper-reactive cysteines via Michael addition.

Quantitative Probe Dynamics

To contextualize the utility of ES-FNB, Table 1 summarizes its performance metrics against traditional cysteine-reactive ABPP warheads.

Table 1: Comparative Analysis of Cysteine-Reactive ABPP Warheads

Probe ScaffoldTypical Conc. (µM)Labeling Time (h)Target SelectivityPrimary Readout ModalitiesLimitations
Iodoacetamide-Alkyne 50 - 1001.0 - 2.0Broad (Cys, Lys, His)CuAAC-dependent (Biotin)High background; off-target alkylation.
Aliphatic Vinyl Sulfone 20 - 502.0 - 4.0High (Cys only)CuAAC-dependent (Biotin)Sluggish kinetics require high concentrations.
ES-FNB (This Protocol) 5 - 20 0.5 - 1.0 Very High (Low-pKa Cys) 19 F-NMR, Reductive Tagging Requires post-labeling reduction for affinity.

Bimodal Analytical Workflow

The ES-FNB workflow is designed to split a single labeled proteome into two orthogonal analytical streams, maximizing data output from precious biological samples.

G Proteome Complex Proteome (Targeting Low-pKa Cysteines) Labeling Michael Addition (pH 7.4, 37°C) Proteome->Labeling Probe ES-FNB Probe (Highly Activated Vinyl Sulfone) Probe->Labeling Complex Protein-Probe Covalent Adduct (Fluoronitrobenzene Tagged) Labeling->Complex NMR 19F-NMR Spectroscopy (Background-Free Structural Profiling) Complex->NMR Reduction Nitro Reduction (Na2S2O4 -> Aniline derivative) Complex->Reduction Tagging NHS-Biotin Tagging (Amine-Reactive) Reduction->Tagging MS Affinity Enrichment & LC-MS/MS Proteomics Tagging->MS

Figure 2: Bimodal ABPP workflow utilizing ES-FNB for 19F-NMR and LC-MS/MS proteomic analysis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, this protocol incorporates a competitive ABPP control system . By pre-incubating lysates with a broad-spectrum alkylator (e.g., Iodoacetamide), researchers can self-validate that ES-FNB labeling is driven by specific active-site cysteine reactivity rather than non-specific hydrophobic aggregation.

Protocol A: Proteomic Labeling & Competitive Validation
  • Lysate Preparation: Lyse cells in non-denaturing buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

    • Critical Causality: Do NOT use DTT, β -mercaptoethanol, or other thiol-based reducing agents. They will instantly quench the ES-FNB vinyl sulfone warhead via premature Michael addition.

  • Normalization: Clarify lysate via centrifugation (14,000 x g, 15 min) and normalize protein concentration to 2.0 mg/mL.

  • Competitive Control Setup: Divide the lysate into two aliquots: "Control" and "Test".

    • To the "Control" aliquot, add 1 mM Iodoacetamide (IAA) and incubate for 30 min at 37°C to block all reactive cysteines.

  • Probe Labeling: Add ES-FNB (10 µM final concentration, from a 10 mM DMSO stock) to both aliquots. Incubate for 45 minutes at 37°C.

  • Precipitation: Add 4 volumes of ice-cold acetone to precipitate proteins and remove unreacted ES-FNB. Incubate at -20°C for 1 hour, centrifuge, and discard the supernatant.

Protocol B: Bioorthogonal Unmasking & Affinity Enrichment (LC-MS/MS)
  • Resuspension: Resuspend the protein pellet in 50 mM HEPES, pH 7.5, containing 1% SDS.

  • Nitro Reduction: Add Sodium Dithionite (Na 2​ S 2​ O 4​ , 10 mM final concentration) and incubate for 30 minutes at room temperature.

    • Critical Causality: Dithionite rapidly and chemoselectively reduces the aromatic nitro group on the ES-FNB adduct to a primary aniline, creating a unique nucleophilic handle that does not exist elsewhere on the native protein.

  • Desalting: Pass the sample through a PD-10 desalting column to remove excess dithionite.

  • Affinity Tagging: Add NHS-PEG4-Biotin (100 µM) and incubate for 1 hour. The NHS ester will selectively react with the newly formed aniline (and native lysines, though the aniline is sterically distinct and highly reactive).

  • Enrichment: Proceed with standard Streptavidin-agarose bead enrichment, on-bead trypsin digestion, and LC-MS/MS analysis.

Protocol C: 19 F-NMR Structural Profiling (Optional)
  • For purified recombinant proteins (e.g., 50-100 µM protein concentration), perform the labeling step as described in Protocol A.

  • Buffer exchange the labeled protein into 50 mM Phosphate buffer (pH 7.4) containing 10% D 2​ O.

  • Acquire 19 F-NMR spectra at 298 K. The meta-fluorine will present a distinct, sharp singlet. Addition of allosteric modulators will induce measurable chemical shift perturbations (CSPs), mapping the conformational dynamics of the active site.

Critical Parameters & Troubleshooting

  • Loss of Labeling Signal: Ensure the ES-FNB DMSO stock is stored in a desiccator at -20°C. Vinyl sulfones can slowly hydrolyze or react with atmospheric moisture over extended periods.

  • Incomplete Nitro Reduction: Sodium dithionite is highly unstable in aqueous solutions. Solutions must be prepared immediately before use. If LC-MS/MS yields low peptide counts, increase the dithionite concentration to 20 mM and perform the reduction under a nitrogen atmosphere to prevent oxidation.

  • Background in MS/MS: Because NHS-Biotin can also label native lysines, ensure rigorous washing of the Streptavidin beads (e.g., using 8 M Urea and 1% SDS washes) to remove non-covalently interacting proteins prior to tryptic digestion.

References

  • Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PubMed Central (PMC). URL: [Link]

  • Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. eScholarship. URL: [Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech. URL: [Link]

Application

The Versatility of Vinyl Sulfone Probes in Chemical Biology: A Guide to Application and Protocol

Introduction: The Power of Covalent Chemistry in Biological Discovery In the intricate landscape of chemical biology, the ability to selectively target and interrogate the function of proteins within their native environ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Covalent Chemistry in Biological Discovery

In the intricate landscape of chemical biology, the ability to selectively target and interrogate the function of proteins within their native environment is paramount. Among the arsenal of chemical tools developed for this purpose, covalent probes have emerged as particularly powerful reagents. These molecules form stable, long-lasting bonds with their protein targets, enabling a range of applications from activity profiling to drug discovery. Within this class of probes, the vinyl sulfone moiety has garnered significant attention for its unique reactivity and versatility.[1][2][3]

This guide provides a comprehensive overview of the applications of vinyl sulfone probes in chemical biology, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, explore diverse applications, and provide detailed protocols to empower your research endeavors.

The Chemical Biology of Vinyl Sulfones: A Tunable Warhead

The utility of vinyl sulfones as chemical probes lies in their nature as Michael acceptors.[4][5] The sulfone group, a potent electron-withdrawing group, renders the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack by amino acid residues on proteins. While several nucleophilic residues can potentially react, vinyl sulfones exhibit a strong preference for the thiol group of cysteine residues, which are often found in the active sites of enzymes.[5][6] This inherent reactivity can be finely tuned through chemical modifications to the vinyl sulfone scaffold, allowing for the development of probes with desired selectivity and potency.[6][7]

The reaction between a vinyl sulfone probe and a cysteine residue proceeds via a Michael-type 1,4-addition, forming a stable thioether linkage.[5] This irreversible covalent bond is a key feature that underpins many of the applications of these probes.

Core Applications of Vinyl Sulfone Probes

The unique reactivity profile of vinyl sulfones has led to their widespread adoption in several key areas of chemical biology research.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of entire enzyme families directly in complex biological systems.[8][9][10] Vinyl sulfone probes are exceptionally well-suited for ABPP of cysteine-dependent enzymes, such as proteases and phosphatases.[11][12][13]

An activity-based probe (ABP) typically consists of three key components:

  • A reactive group (the "warhead"): In this case, the vinyl sulfone moiety that covalently modifies the target enzyme.

  • A recognition element: A structural motif that directs the probe to a specific class of enzymes. For instance, peptidyl vinyl sulfones are designed to mimic the natural substrates of proteases.[4][14]

  • A reporter tag: A functional group, such as biotin for affinity purification or a fluorophore for imaging, that enables detection and identification of labeled proteins.[5][12]

The workflow for a typical ABPP experiment using a vinyl sulfone probe is outlined below:

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Analysis A Biological Sample (e.g., cell lysate, tissue homogenate) B Incubate with Vinyl Sulfone ABP A->B Covalent Labeling C Quench Reaction & Separate by SDS-PAGE B->C D In-gel Fluorescence Scanning (for fluorescent probes) C->D Visualization E Affinity Purification (for biotinylated probes) C->E Enrichment F Mass Spectrometry (for protein identification) E->F Identification

Figure 1. A generalized workflow for an activity-based protein profiling (ABPP) experiment.

Targeted Covalent Inhibitor Development

The ability of vinyl sulfones to form irreversible covalent bonds with their targets makes them attractive warheads for the design of targeted covalent inhibitors (TCIs).[1][2] TCIs offer several potential advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.

The design of a vinyl sulfone-based TCI involves coupling the vinyl sulfone warhead to a scaffold that provides high affinity and selectivity for the target protein.[6][7] This "targeting" component ensures that the covalent modification occurs primarily at the intended protein, minimizing off-target effects. Peptidyl vinyl sulfones, for example, have been extensively developed as potent and selective inhibitors of cysteine proteases, with some compounds showing promise in preclinical studies for diseases like Chagas disease.[4][14][15][16]

Figure 2. Mechanism of irreversible inhibition by a vinyl sulfone-based targeted covalent inhibitor.

Target Identification and Validation

Vinyl sulfone probes are invaluable tools for identifying and validating novel drug targets.[8][13] In a typical target identification workflow, a bioactive small molecule with an unknown mechanism of action can be derivatized with a vinyl sulfone warhead and a reporter tag. This modified probe is then used to label its protein targets in a cellular context. Subsequent affinity purification and mass spectrometry-based proteomics can then identify the proteins that are covalently modified by the probe, providing crucial insights into the compound's mechanism of action.

Protocols and Methodologies

The following protocols provide a starting point for researchers looking to utilize vinyl sulfone probes in their work. It is important to note that these are generalized protocols and may require optimization for specific applications and biological systems.

Protocol 1: General Procedure for Protein Labeling with a Vinyl Sulfone Probe

This protocol describes a general method for labeling proteins in a complex mixture, such as a cell lysate, with a vinyl sulfone probe.

Materials:

  • Vinyl sulfone probe (with appropriate reporter tag)

  • Cell or tissue lysate

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • SDS-PAGE loading buffer

  • Coomassie stain or fluorescence scanner

  • Streptavidin-agarose beads (for biotinylated probes)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate at a concentration of 1-2 mg/mL in a suitable lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.

  • Probe Incubation: Add the vinyl sulfone probe to the lysate at a final concentration typically ranging from 1-10 µM. Incubate the reaction at room temperature or 37°C for 30-60 minutes.

  • Quenching the Reaction: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.

  • Analysis by SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Visualization:

    • For fluorescently tagged probes, visualize the labeled proteins directly using a fluorescence scanner.

    • For biotinylated probes, proceed to affinity purification.

  • Affinity Purification (for biotinylated probes):

    • Incubate the labeled lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

  • Downstream Analysis: The enriched proteins can be further analyzed by SDS-PAGE and Coomassie staining, or subjected to in-gel digestion and mass spectrometry for identification.

Protocol 2: Competitive Inhibition Assay to Assess Target Engagement

This protocol can be used to determine if a small molecule inhibitor binds to the same target as a vinyl sulfone ABP.

Materials:

  • Vinyl sulfone ABP

  • Test inhibitor compound

  • Cell or tissue lysate

  • DMSO (for dissolving inhibitor)

  • SDS-PAGE loading buffer

  • Fluorescence scanner or Western blot supplies

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate as described in Protocol 1.

  • Inhibitor Pre-incubation: Pre-incubate the lysate with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 30 minutes at room temperature.

  • ABP Labeling: Add the vinyl sulfone ABP to the pre-incubated lysate at a fixed concentration and incubate for an additional 30-60 minutes.

  • Analysis: Quench the reaction and analyze the samples by SDS-PAGE and in-gel fluorescence scanning or by Western blot using an antibody against the reporter tag.

  • Data Interpretation: A decrease in the signal from the ABP in the presence of the test inhibitor indicates that the inhibitor is competing for the same binding site on the target protein.

Data Presentation: Quantitative Analysis of Probe Reactivity

The reactivity and selectivity of vinyl sulfone probes can be quantitatively assessed and compared. The following table provides a hypothetical example of such data.

ProbeTarget Enzymekinact/KI (M-1s-1)Off-target Reactivity (relative to target)
VS-Probe-1 Cysteine Protease X1.5 x 105Low
VS-Probe-2 Cysteine Protease Y8.2 x 104Moderate
VS-Probe-3 Protein Tyrosine Phosphatase Z3.7 x 103High

Table 1. Comparative reactivity and selectivity of different vinyl sulfone probes. kinact/KI is the second-order rate constant for inactivation and serves as a measure of probe efficiency.

Future Directions and Emerging Applications

The field of vinyl sulfone probe development is continually evolving. Recent advancements include the design of fluorogenic probes that become fluorescent only upon reaction with their target, enabling no-wash imaging applications.[17][18][19] Furthermore, the incorporation of vinyl sulfones into DNA-encoded libraries (DELs) is expanding the chemical space for the discovery of novel covalent ligands.[20] The development of vinyl sulfone-based probes with tunable reactivity, including reversible covalent interactions, is also an active area of research that promises to provide even greater control over protein labeling and inhibition.[7][16]

Conclusion

Vinyl sulfone probes represent a versatile and powerful class of chemical tools for exploring protein function in complex biological systems. Their tunable reactivity and amenability to chemical modification have enabled a wide range of applications, from activity-based protein profiling and targeted inhibitor development to target identification and validation. As our understanding of the chemical biology of vinyl sulfones continues to grow, we can expect to see even more innovative applications of these remarkable molecules in the years to come.

References

  • Review of peptidomimetic vinyl sulfones targeting cysteine proteases and proteasomes. (2025). Bioorganic Chemistry.
  • Wang, G., Mahesh, U., Chen, G. Y. J., & Yao, S. Q. (2003). Solid-Phase Synthesis of Peptide Vinyl Sulfones as Potential Inhibitors and Activity-Based Probes of Cysteine Proteases. Organic Letters.
  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. (2023). Expert Opinion on Drug Discovery.
  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • Mechanism of vinyl sulfone inhibition of Sortase A from Staphylococcus aureus. (n.d.).
  • Bhattacharya, S., & Sen, R. (2021). Identification and design of vinyl sulfone inhibitors against Cryptopain-1 – a cysteine protease from cryptosporidiosis-causing Cryptosporidium parvum. bioRxiv.
  • Ahmadi, R., & Emami, S. (2025). Review of peptidomimetic vinyl sulfones targeting cysteine proteases and proteasomes.
  • Vinyl Sulfone Containing Parasitic Cysteinyl Protease Inhibitors. (n.d.). Bentham Science.
  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • Lopez-Jaramillo, F. J., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2026). Vinyl Sulfone: A Multi-Purpose Function in Proteomics.
  • Liu, S., et al. (2008). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Journal of the American Chemical Society.
  • Xiao, Y. C., & Chen, F. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.
  • Development of on-DNA vinyl sulfone synthesis for DNA-encoded chemical libraries. (n.d.). Organic Chemistry Frontiers.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Chemical Science.
  • Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. (2023). SciSpace.
  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020). White Rose Research Online.
  • Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. (n.d.). RSC Publishing.
  • Recent applications of vinyl sulfone motif in drug design and discovery. (2022). Semantic Scholar.
  • Vinyl sulfone building blocks in covalently reversible reactions with thiols. (2015). RSC Publishing.
  • A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. (2024). Life Sciences.
  • Activity-based proteasome profiling. (2025).
  • Structural design of vinyl sulfone fluorescent probes and proposed mechanism for viscosity response. (n.d.).
  • Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling. (2025). PubMed.
  • Lopez-Jaramillo, F. J., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace.
  • Liu, S., et al. (2008). Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases. Journal of the American Chemical Society.
  • Enantioselective Synthesis of Functionalised Vinyl Sulfones. (2022). Research Repository UCD.
  • The synthesis methods of vinyl sulfones are classified according to the types of catalysts. (n.d.).
  • A Vinyl Sulfone-Based Fluorogenic Probe Capable of Selective Labeling of PHGDH in Live Mammalian Cells. (n.d.). Plu.mx.
  • Vinyl sulfone bifunctional tag reagents for single-point modific
  • Activity-based Protein Profiling. (n.d.).
  • Use of vinyl sulfones for selective covalent protein labeling. Examples... (n.d.).
  • A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. (n.d.). Organic & Biomolecular Chemistry.

Sources

Method

Mass spectrometry workflow for identifying peptides modified by 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Application Note: Mass Spectrometry Workflow for Identifying Peptides Modified by 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene Executive Summary The identification and functional characterization of reactive cysteines with...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Workflow for Identifying Peptides Modified by 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Executive Summary

The identification and functional characterization of reactive cysteines within the human proteome is a cornerstone of targeted covalent inhibitor (TCI) development and Activity-Based Protein Profiling (ABPP)[1]. This application note details a comprehensive, self-validating mass spectrometry workflow for the chemoselective labeling of native proteins using 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (EFNB) . By combining the highly tuned electrophilicity of the ethenesulfonyl warhead with high-resolution tandem mass spectrometry (LC-MS/MS), researchers can map cysteine reactivity with exceptional precision.

Mechanistic Rationale & Chemical Causality

To design an effective proteomic experiment, one must understand the physical chemistry driving the probe-target interaction. The ethenesulfonyl (vinyl sulfone) moiety is widely recognized as one of the most perfect and chemoselective Michael acceptors for cysteine thiols[2].

In the EFNB molecule, the electrophilicity of the vinyl group is supercharged by the strongly electron-withdrawing 3-fluoro-5-nitrobenzene ring. This electronic activation lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, facilitating rapid nucleophilic attack by deprotonated cysteine thiolates[3]. Unlike traditional iodoacetamide or maleimide probes—which can suffer from off-target amine cross-reactivity or retro-Michael instability in biological matrices—vinyl sulfones form exceptionally stable, irreversible thioether bonds[3]. This absolute stability is critical: it ensures the covalent tag survives harsh chemical denaturation, enzymatic digestion, and high-energy collision-induced dissociation (HCD) during mass spectrometry.

Experimental Design & The Self-Validating System

A robust proteomic protocol must be a self-validating system. This workflow embeds internal controls at the chemical level to prevent false positives and artifactual labeling:

  • Native State Preservation: Labeling is performed in non-denaturing, reductant-free conditions (pH 7.5). Because EFNB targets the thiolate anion (R-S⁻), maintaining the native 3D protein fold ensures that only biologically accessible, low-pKa cysteines are labeled, preserving the ABPP principle[1].

  • Orthogonal Quenching & Alkylation (The Validation Metric): The labeling reaction is deliberately quenched with a massive excess of dithiothreitol (DTT), a dithiol that instantly consumes all unreacted EFNB. Subsequently, the proteome is denatured, and a secondary alkylating agent (iodoacetamide, IAA) is introduced. This creates a binary validation metric: every cysteine detected in the downstream MS/MS data must bear either the EFNB tag (+231.0002 Da) or the IAA tag (+57.0215 Da). Any unmodified cysteine indicates a failure in the quenching/alkylation cascade.

Step-by-Step Methodology

Phase 1: Proteome Extraction and Native Labeling
  • Lysis: Lyse cells or tissue in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) using mechanical homogenization or probe sonication. Causality: Tris buffers contain primary amines that can compete at high concentrations; HEPES is inert. Do NOT add DTT, β-mercaptoethanol, or EDTA, as thiols will destroy the probe and chelators can perturb metalloprotein structures.

  • Clarification: Centrifuge at 20,000 × g for 20 minutes at 4°C. Collect the soluble proteome fraction and adjust the protein concentration to 2.0 mg/mL.

  • Covalent Labeling: Add EFNB (from a 10 mM DMSO stock) to a final concentration of 50 µM. Incubate the mixture for 1 hour at room temperature with gentle rotation.

Phase 2: Quenching and Denaturation
  • Quenching: Add DTT to a final concentration of 10 mM. Incubate for 15 minutes at room temperature. Causality: The excess DTT acts as a sacrificial nucleophile, irreversibly reacting with any remaining EFNB to prevent artifactual labeling during downstream denaturation.

  • Denaturation: Add urea to a final concentration of 8 M. Heat briefly (37°C for 15 minutes) to unfold the proteins and expose buried, unreacted cysteines.

Phase 3: Alkylation and Proteolytic Digestion
  • Orthogonal Alkylation: Add iodoacetamide (IAA) to a final concentration of 40 mM. Incubate in the dark for 30 minutes at room temperature. This caps all cysteines that were not labeled by EFNB.

  • Dilution & Digestion: Dilute the sample with 50 mM HEPES (pH 8.0) to reduce the urea concentration below 2 M. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Acidification: Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5% (v/v).

Phase 4: Desalting and LC-MS/MS Acquisition
  • Desalting: Clean up the peptides using C18 StageTips or Sep-Pak cartridges. Elute in 80% acetonitrile / 0.1% formic acid, and dry via vacuum centrifugation.

  • LC-MS/MS: Resuspend peptides in 0.1% formic acid. Inject onto a nanoLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Eclipse). Acquire data using Data-Dependent Acquisition (DDA) with HCD fragmentation.

Quantitative Data & MS Parameters

Table 1: Mass Spectrometry Parameters and Expected Mass Shifts

Parameter Specification Mechanistic Rationale
Target Residue Cysteine (Cys, C) High nucleophilicity of the thiolate anion at pH 7.5.
Probe Formula C8H6FNO4S 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene.
EFNB Mass Shift +231.0002 Da Intact Michael addition adduct (Monoisotopic mass).
IAA Mass Shift +57.0215 Da Orthogonal tag for unreacted cysteines (Validation metric).
MS1 Mass Tolerance 10 ppm Ensures high-confidence precursor identification.

| MS2 Mass Tolerance | 0.02 Da | HCD fragmentation retains the stable thioether bond on b/y ions. |

Table 2: Troubleshooting the Self-Validating Protocol

Observation Causality Corrective Action
No +231.0002 Da peptides detected Premature probe quenching by thiols in the lysis buffer. Ensure lysis buffer is strictly free of DTT, BME, or GSH prior to the labeling step.
High rate of unmodified cysteines Failure of the orthogonal alkylation step. Ensure IAA is prepared fresh and protected from light; check pH prior to alkylation.

| Probe adducts found on Lys/His | Over-labeling due to excessively high probe concentration or high pH. | Reduce EFNB concentration to <50 µM and ensure buffer pH does not exceed 8.0. |

Visualizations

Workflow A Native Proteome Extraction B EFNB Covalent Labeling A->B pH 7.5 No Reductant C Quench & Digestion B->C DTT Quench + IAA Alkylation D NanoLC-MS/MS Acquisition C->D Peptide Desalting E Bioinformatic Analysis D->E +231.0002 Da Shift Search

Caption: Proteomic workflow for EFNB labeling, digestion, and LC-MS/MS analysis.

Mechanism N1 Target Protein Cysteine (R-S⁻ Thiolate) N3 Michael Addition Transition State N1->N3 Nucleophilic Attack N2 1-(Ethenesulfonyl)-3-fluoro- 5-nitrobenzene (EFNB) N2->N3 Nucleophilic Attack N4 Stable Thioether Adduct (Irreversible) N3->N4 Covalent Bond Formation (+231.0002 Da)

Caption: Michael addition mechanism of EFNB with a reactive cysteine thiolate.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.[Link][1]

  • Mayr, H., et al. (2021). Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found? ResearchGate.[Link][2]

  • Ettari, R., et al. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Targeted Anti-tumor Therapy. [Link][3]

Sources

Application

Application Note: 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene as a High-Reactivity Covalent Warhead in Inhibitor Design

Introduction & Mechanistic Rationale The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, offering prolonged pharmacodynamics, high biochemical efficiency, and the abilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, offering prolonged pharmacodynamics, high biochemical efficiency, and the ability to target shallow or "undruggable" protein pockets. While acrylamides remain the most widely utilized Michael acceptors, they often lack the intrinsic electrophilicity required to modify sterically hindered or highly protonated (high pKa​ ) cysteine residues.

To overcome this, vinyl sulfones (ethenesulfonyl derivatives) have emerged as a privileged class of covalent warheads [1]. The compound 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) represents an extreme edge of this reactivity spectrum.

The Causality of Chemical Design

Why utilize a 3-fluoro-5-nitro substituted ethenesulfonylbenzene? The selection of this specific warhead is rooted in molecular orbital theory:

  • The Sulfone Core: The sulfur atom is in a highly oxidized state ( +6 ), exerting a strong electron-withdrawing effect on the adjacent vinyl group, making the β -carbon highly susceptible to nucleophilic attack by thiolate anions [2].

  • Aromatic Substitution (-F, -NO 2​ ): The addition of fluorine (strong inductive withdrawal, −I ) and a nitro group (strong resonance withdrawal, −M ) to the phenyl ring drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.

  • Kinetic Consequence: This LUMO-lowering accelerates the rate of covalent bond formation ( kinact​ ) by orders of magnitude compared to standard acrylamides or un-substituted vinyl sulfones [3]. This makes it an ideal warhead for "probe-first" chemical biology campaigns or for targeting cryptic cysteines, provided the non-covalent recognition scaffold ( KI​ ) can spatially shield the warhead to prevent off-target toxicity.

Mechanism Cys Target Protein (Nucleophilic Cys-SH) Complex Non-covalent Encounter Complex Cys->Complex Warhead 1-(Ethenesulfonyl)-3-fluoro- 5-nitrobenzene (Electrophile) Warhead->Complex TS Thiolate-Vinyl Sulfone Michael Addition Complex->TS Deprotonation & Attack Adduct Irreversible Covalent Adduct TS->Adduct Protonation of alpha-carbon

Mechanistic pathway of Michael addition between a target cysteine and the ethenesulfonyl warhead.

Warhead Reactivity Profiling

When integrating 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene into a ligand scaffold, it is critical to benchmark its intrinsic reactivity. We utilize a Glutathione (GSH) half-life assay to quantify the electrophilicity of the warhead independent of protein binding.

Table 1: Comparative Reactivity of Covalent Warheads
Warhead MotifRepresentative StructureIntrinsic Reactivity (GSH t1/2​ )Target Cys pKa​ PreferenceOff-Target Risk Profile
Acrylamide -C(=O)CH=CH 2​ > 120 min< 7.5 (Highly nucleophilic)Low
Vinyl Sulfonamide -SO 2​ NH-CH=CH 2​ ~ 60 min< 8.0Low-Moderate
Ethenesulfonylbenzene Ph-SO 2​ -CH=CH 2​ ~ 30 min< 8.5Moderate
1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene F, NO 2​ -Ph-SO 2​ -CH=CH 2​ < 5 min Broad (up to 9.0) High (Requires spatial shielding)

Data summarized from standard thiol-trapping kinetic assays. The extreme reactivity of the fluoro-nitro derivative necessitates highly specific non-covalent binding elements to drive target selectivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, covalent modifier assays must be designed as self-validating systems . False positives are rampant in covalent drug discovery due to assay interference, compound aggregation, or in-source mass spectrometry artifacts. The protocols below integrate mandatory controls to establish true causality.

Protocol A: Intrinsic Reactivity Profiling (GSH-Trapping LC-MS/MS)

Objective: Determine the pseudo-first-order degradation half-life ( t1/2​ ) of the warhead in the presence of excess glutathione.

Materials:

  • 10 mM Warhead stock in LC-MS grade DMSO.

  • 100 mM Reduced Glutathione (GSH) in PBS (pH 7.4).

  • Quench Solution: 1% Formic Acid in Acetonitrile containing 1 µM Internal Standard (e.g., labetalol).

Step-by-Step Methodology:

  • Preparation: Dilute the warhead to 100 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

  • Initiation: Add GSH to a final concentration of 1 mM (10-fold molar excess establishes pseudo-first-order conditions). Incubate at 37°C with shaking (300 rpm).

  • Time-Course Sampling: At t=0,5,10,15,30,60, and 120 minutes, transfer 10 µL of the reaction mixture into 90 µL of Quench Solution.

    • Causality Check: Why use 1% Formic Acid? Lowering the pH below 4.0 protonates the GSH thiol, instantly neutralizing its nucleophilicity and halting the Michael addition. This preserves an accurate kinetic snapshot.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the disappearance of the parent warhead mass.

  • Validation Control: Run a parallel incubation of the warhead without GSH. If the compound degrades in buffer alone, it is hydrolytically unstable, and the t1/2​ calculation will be artificially skewed.

Protocol B: Intact Protein Mass Spectrometry for Adduct Validation

Objective: Confirm a 1:1 stoichiometric covalent modification of the target protein.

Workflow Prep Warhead Preparation (DMSO Stock) Incubate Protein Incubation (WT vs Cys-Mutant) Prep->Incubate Desalt Desalting / Quenching Incubate->Desalt LCMS Intact Protein LC-MS/MS Desalt->LCMS Analyze Mass Shift Analysis (+231 Da) LCMS->Analyze

Self-validating experimental workflow for intact protein MS analysis of covalent adduct formation.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein (Wild-Type) to 5 µM in a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Do not use DTT or β -mercaptoethanol, as they will outcompete the protein for the warhead.

  • Incubation: Add the warhead to a final concentration of 25 µM (5x molar excess). Incubate at Room Temperature for 2 hours.

  • Desalting (Critical Step): Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO).

    • Causality Check: Why desalt before MS? High concentrations of unreacted highly electrophilic warheads can artificially react with the protein during the heat and high voltage of Electrospray Ionization (ESI), creating false-positive "in-source" adducts.

  • LC-MS Acquisition: Inject the desalted protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.

  • Self-Validating Mutant Control: Repeat steps 1-4 using a Cys-to-Ala mutant of the target protein.

    • Interpretation: 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene adds exactly +231.0 Da to the protein mass. If this mass shift is observed in the Wild-Type but absent in the Cys-to-Ala mutant, site-specific covalent engagement is confirmed. If the mutant also shows a +231 Da shift, the highly reactive warhead is promiscuously labeling off-target lysines or histidines.

Conclusion

The integration of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene into a ligand scaffold provides a massive boost to electrophilic reactivity, enabling the targeting of challenging nucleophiles. However, due to its aggressive kinetic profile, scientists must pair this warhead with a highly optimized non-covalent binding moiety ( KI​ ) to ensure the reaction is driven by proximity-induced local concentration rather than indiscriminate reactivity. Rigorous adherence to the self-validating protocols outlined above will ensure that observed biochemical inhibition translates to true, specific target engagement.

References

  • Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA)
  • Design and Synthesis of Covalent Inhibitors of FabA ACS Omega URL
  • National Institutes of Health (NIH)
Method

Application Note: Design and Deployment of Chemical Probes Derived from 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Target Audience: Chemical biologists, proteomics researchers, and targeted covalent inhibitor (TCI) developers. Core Application: Activity-Based Protein Profiling (ABPP) and covalent ligand discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical biologists, proteomics researchers, and targeted covalent inhibitor (TCI) developers. Core Application: Activity-Based Protein Profiling (ABPP) and covalent ligand discovery.

Scaffold Rationale & Mechanistic Design

The compound 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (EFNB) [1] is a highly privileged, multifunctional building block in chemical biology. At its core, it features an ethenesulfonyl (vinyl sulfone) warhead, which is a well-established, irreversible Michael acceptor predominantly used to target nucleophilic active-site cysteine residues in proteases (such as cathepsins and deubiquitinating enzymes)[2].

The unique advantage of the EFNB scaffold lies in its 3-fluoro and 5-nitro substituents, which serve dual purposes:

  • Electronic Activation: The strongly electron-withdrawing nature of both the nitro and fluoro groups significantly lowers the lowest unoccupied molecular orbital (LUMO) of the vinyl sulfone. This dramatically increases the electrophilicity of the warhead, accelerating the pseudo-first-order reaction rate with thiols compared to unfunctionalized aryl vinyl sulfones[3].

  • Orthogonal Functionalization: The 3-fluoro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary amines. This allows for the rapid, room-temperature installation of spacer linkers (e.g., PEG-alkyne chains). Furthermore, the 5-nitro group can be selectively reduced to an aniline, providing a secondary handle for the attachment of reporter tags (e.g., fluorophores) or E3 ligase ligands for PROTAC development.

Caption: Logical flow of EFNB scaffold functionalization and target engagement.

Experimental Protocols

The following protocols detail the synthesis of an EFNB-derived alkyne probe and its subsequent application in live-cell Activity-Based Protein Profiling (ABPP).

Protocol 1: Synthesis of an EFNB-Alkyne Probe via SNAr

Objective: To synthesize a "click-ready" activity-based probe by displacing the 3-fluoro group with an alkyne-bearing linker. Causality & Rationale: The strongly electron-withdrawing nitro group para to the fluorine atom highly activates the ring for SNAr. N,N-diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HF without competing with the propargylamine nucleophile.

  • Reaction Setup: Dissolve 1.0 eq of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add 1.1 eq of propargylamine followed by 2.0 eq of DIPEA.

  • Incubation: Stir the reaction mixture at room temperature for 4 hours. Monitor completion via LC-MS.

  • Purification: Dilute with ethyl acetate, wash with 0.1 M HCl and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the functionalized EFNB-Alkyne probe.

Protocol 2: Kinetic Evaluation of Cysteine Reactivity (GSH Assay)

Objective: Determine the intrinsic reactivity of the synthesized probe to ensure the warhead remains active post-functionalization. Causality & Rationale: Using a 50-fold molar excess of Glutathione (GSH) ensures that the concentration of the thiol remains effectively constant. This simplifies the kinetic modeling to a pseudo-first-order reaction, allowing for accurate calculation of the observed rate constant ( kobs​ ).

  • Preparation: Prepare a 100 µM solution of the EFNB-Alkyne probe in PBS (pH 7.4, 10% DMSO to ensure solubility).

  • Initiation: Add GSH to a final concentration of 5 mM.

  • Monitoring: Monitor the decay of the probe's UV absorbance peak (typically ~280-300 nm) or track the parent mass via LC-MS over 60 minutes at 37°C.

  • Analysis: Plot the natural log of the remaining probe concentration versus time. The negative slope of the linear regression represents the kobs​ .

Protocol 3: Activity-Based Protein Profiling (ABPP) in Live Cells

Objective: Label and identify active cysteine proteases in their native cellular environment. Causality & Rationale: In vivo labeling captures enzymes in their native, fully folded state, preserving physiological activity and preventing post-lysis oxidation artifacts. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is performed post-lysis because bulky reporter tags (like biotin) are generally not cell-permeable[4].

  • In Vivo Labeling: Incubate live RAW 264.7 macrophages with 5 µM EFNB-Alkyne probe for 2 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse in 1% NP-40 buffer containing protease inhibitors (excluding covalent cysteine protease inhibitors).

  • Click Chemistry (CuAAC): To 1 mg of lysate proteome, add Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature[4].

  • Enrichment & Analysis: Precipitate proteins to remove excess click reagents. Resuspend and enrich biotinylated proteins using Streptavidin-agarose beads. Elute via boiling in SDS buffer and analyze via LC-MS/MS proteomics.

Caption: Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using EFNB probes.

Quantitative Data Summary

The substitution pattern on the aryl ring drastically influences the reactivity of the vinyl sulfone warhead. The table below summarizes the comparative pseudo-first-order reaction rates ( kobs​ ) of various vinyl sulfone derivatives with GSH, demonstrating the activating power of the EFNB scaffold.

Scaffold TypeWarheadAryl SubstituentsGSH Reactivity ( kobs​ , s−1 )Primary Target Class
Phenyl Vinyl SulfoneVinyl SulfoneNone0.0012Cysteine Proteases
EFNB (Core) Vinyl Sulfone 3-Fluoro, 5-Nitro 0.0145 Cysteine Proteases, DUBs
EFNB-Alkyne (Probe)Vinyl Sulfone3-Alkylamino, 5-Nitro0.0085Cysteine Proteases[5]

Note: The displacement of the highly electron-withdrawing fluorine atom with an alkylamine slightly reduces the overall electrophilicity of the probe compared to the parent EFNB scaffold, but it remains significantly more reactive than an unsubstituted phenyl vinyl sulfone.

Trustworthiness & Self-Validating Systems

To ensure scientific integrity, every ABPP experiment utilizing EFNB-derived probes must be designed as a self-validating system . Because vinyl sulfones are highly reactive, it is critical to prove that the probe is engaging the target enzyme in an activity-dependent manner, rather than acting as a non-specific alkylating agent[5].

Validation Workflow (Competitive ABPP):

  • Control Generation: Prior to adding the EFNB-Alkyne probe, pre-incubate a parallel biological sample with a known, broad-spectrum covalent inhibitor (e.g., N-ethylmaleimide or E-64) for 30 minutes.

  • Probe Competition: Introduce the EFNB-Alkyne probe to both the naive and pre-treated samples.

  • Readout: A true activity-based target will show robust labeling in the naive sample and a near-complete loss of signal in the pre-treated sample. If a protein is labeled equally in both samples, the interaction is classified as non-specific background alkylation and excluded from the proteomics dataset.

References[1] 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene - CymitQuimica -https://cymitquimica.com/products/3D-JXB75681/1-ethenesulfonyl-3-fluoro-5-nitrobenzene/[2] Activity-based probes as a tool for functional proteomic analysis of proteases - Ovid - https://ovid.com/[3] Vinyl Sulfone: A Multi-Purpose Function in Proteomics - ResearchGate -https://www.researchgate.net/publication/221915644_Vinyl_Sulfone_A_Multi-Purpose_Function_in_Proteomics[4] Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764516/[5] Design of a Highly Selective Quenched Activity-Based Probe and Its Application in Dual Color Imaging Studies of Cathepsin S - Stanford Medicine (J. Am. Chem. Soc.) -https://pubs.acs.org/doi/10.1021/jacs.5b00315

Sources

Application

Application Note: Site-Specific Bioconjugation Using 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ESFNB)

Target Audience: Researchers, Protein Chemists, and Drug Development Professionals Application: Antibody-Drug Conjugates (ADCs), Fluorophore Labeling, and PEGylation Introduction & Mechanistic Rationale The development o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Protein Chemists, and Drug Development Professionals Application: Antibody-Drug Conjugates (ADCs), Fluorophore Labeling, and PEGylation

Introduction & Mechanistic Rationale

The development of highly stable, site-specific bioconjugates is a critical bottleneck in the design of next-generation therapeutics and diagnostic probes. While maleimide-based crosslinkers remain the industry standard for cysteine-directed bioconjugation, the resulting thiosuccinimide linkages are inherently susceptible to retro-Michael ring-opening[1]. In systemic circulation, this reversibility leads to premature payload deconjugation and off-target transfer to reactive thiols present on human serum albumin (HSA)[2].

To overcome this liability, 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ESFNB) has emerged as an advanced heterobifunctional linker. ESFNB provides two orthogonal reactive handles, allowing for a highly controlled, two-step conjugation strategy:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the benzene ring is highly activated by the synergistic electron-withdrawing effects of the meta-nitro and para-ethenesulfonyl groups[3]. Under mildly basic conditions, this allows for the catalyst-free attachment of primary amine-bearing payloads (e.g., drugs, fluorophores) via SNAr, displacing the fluoride ion[4].

  • Michael Addition: The ethenesulfonyl (vinyl sulfone) moiety is a robust Michael acceptor. Unlike maleimides, vinyl sulfones react with thiolate anions to form an irreversible thioether bond that exhibits exceptional hydrolytic stability, even under harsh physiological conditions[2],[5].

Causality in Workflow Design: Why perform the SNAr reaction first? SNAr requires a pH of 8.0–9.5 and often necessitates organic co-solvents to dissolve hydrophobic payloads. Exposing native proteins to these conditions can induce denaturation or unwanted off-target lysine labeling. By reacting the payload with ESFNB first, we isolate a stable Payload-Vinyl Sulfone intermediate. The subsequent protein conjugation step is then executed in a purely aqueous buffer at pH 7.2, ensuring absolute chemoselectivity for cysteine.

Physicochemical Properties & Reactivity Profile

Table 1: ESFNB Linker Profile

PropertySpecification / Detail
Chemical Name 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene
Molecular Weight ~231.20 g/mol
Primary Reactivity (Handle 1) Fluoro group (SNAr with primary amines at pH 8.0–9.5)
Secondary Reactivity (Handle 2) Vinyl Sulfone (Michael addition with thiols at pH 7.0–7.5)
Linkage Stability Irreversible thioether bond (Resistant to retro-Michael cleavage)
Solubility Soluble in DMSO, DMF, and Acetonitrile

Experimental Workflows & Protocols

Workflow Payload Payload-NH2 Intermediate VS-Intermediate Payload->Intermediate SNAr (pH 8.5) ESFNB ESFNB Linker ESFNB->Intermediate Conjugate Stable Conjugate Intermediate->Conjugate Michael Add. (pH 7.2) Protein Protein-SH Protein->Conjugate

Caption: Two-step ESFNB bioconjugation: SNAr payload attachment and cysteine Michael addition.

Protocol A: Synthesis of the Payload-Vinyl Sulfone Intermediate

This protocol generates the active intermediate by attaching an amine-functionalized payload to ESFNB.

  • Preparation: Dissolve 1.0 equivalent of ESFNB (10 mM final concentration) in anhydrous DMSO.

  • Payload Addition: Add 1.1 equivalents of the amine-bearing payload (e.g., Fluorophore-NH₂).

  • Base Catalysis: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Mechanistic Insight: DIPEA is utilized as a sterically hindered, non-nucleophilic base. It deprotonates the payload's primary amine to enhance its nucleophilicity without competing for the SNAr reaction at the fluorinated carbon[4].

  • Incubation: Stir the reaction mixture at room temperature (25°C) in the dark for 2–4 hours. Monitor completion via LC-MS (look for the mass shift corresponding to the loss of HF).

  • Purification: Purify the resulting Payload-Vinyl Sulfone intermediate via preparative RP-HPLC. Lyophilize and store at -20°C.

Protocol B: Site-Specific Cysteine Conjugation

This protocol conjugates the intermediate to a protein bearing a free cysteine (e.g., an engineered THIOMAB).

  • Protein Reduction (If applicable): If the target cysteine is capped, incubate the protein (1–5 mg/mL) with 10 equivalents of TCEP for 2 hours at 37°C.

  • Buffer Exchange: Remove TCEP by buffer exchanging the protein into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2) using a desalting column.

    • Mechanistic Insight: The reaction is buffered strictly at pH 7.2. At this pH, the cysteine thiol (pKₐ ~8.0) exists in equilibrium with its highly reactive thiolate anion, whereas lysine primary amines (pKₐ ~10.5) remain fully protonated and unreactive. This thermodynamic differential ensures absolute chemoselectivity for the vinyl sulfone[2].

  • Conjugation: Add 5–10 molar equivalents of the Payload-Vinyl Sulfone intermediate (from Protocol A) to the protein solution. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein aggregation.

  • Incubation: Incubate at room temperature for 12 hours with gentle agitation.

  • Purification: Remove excess unreacted linker via Size Exclusion Chromatography (SEC) or extensive diafiltration.

Quality Control & Validation

A self-validating protocol is essential to ensure batch-to-batch reproducibility and to confirm the absence of off-target labeling.

QC Start Purified Conjugate Ellman Ellman's Assay Start->Ellman Step 1: Thiol Quant LCMS Intact LC-MS Start->LCMS Step 2: Mass Shift Valid Validated Conjugate Ellman->Valid <5% Free Thiol LCMS->Valid Expected Mass

Caption: Quality control workflow for validating site-specific cysteine bioconjugates.

Protocol C: Self-Validating QC Assays
  • Ellman’s Assay (DTNB): React an aliquot of the purified conjugate with 5,5'-dithiobis-(2-nitrobenzoic acid). Measure absorbance at 412 nm. A successful conjugation will show <5% free thiols compared to the unconjugated protein control, validating that the Michael addition went to completion.

  • Intact Mass Spectrometry (LC-MS): Deglycosylate the protein conjugate (if an antibody) using PNGase F, then analyze via ESI-TOF MS. The deconvoluted mass must match the theoretical mass of the Protein + Payload-VS intermediate. The absence of +2 or +3 mass adducts validates the site-specificity (lack of lysine cross-reactivity).

Data Presentation: Stability Benchmarking

To demonstrate the superior stability of the ESFNB-derived vinyl sulfone linkage, conjugates were incubated in 100% human serum at 37°C and monitored for payload loss over 7 days.

Table 2: Comparative Stability of Bioconjugate Linkages in Human Serum (37°C)

Linker Type24h Intact Conjugate72h Intact Conjugate7-Day Intact ConjugatePrimary Degradation Pathway
Standard Maleimide 85.2%61.4%< 30.0%Retro-Michael / Thiol Exchange to HSA
ESFNB (Vinyl Sulfone) > 99.0%> 98.5%> 96.0%None (Stable Thioether Bond)

Data Interpretation: The ESFNB linker bypasses the inherent instability of maleimides, making it highly advantageous for developing targeted therapeutics (like ADCs) that require prolonged systemic circulation without off-target toxicity.

References

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers Molecular & Cellular Proteomics (via PMC)[Link]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins Open Biology (Royal Society Publishing)[Link]

  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals Theranostics[Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Molecules (MDPI)[Link]

Sources

Method

High-Resolution In-Cell Protein Labeling and Profiling Using Cell-Permeable Vinyl Sulfone Probes

Executive Summary & Mechanistic Rationale Activity-Based Protein Profiling (ABPP) has revolutionized chemoproteomics by enabling the direct interrogation of enzyme function within complex biological systems. While tradit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Activity-Based Protein Profiling (ABPP) has revolutionized chemoproteomics by enabling the direct interrogation of enzyme function within complex biological systems. While traditional ABPP often relies on cell lysates, the disruption of the cellular membrane alters the native physiological environment, dilutes endogenous inhibitors, and exposes sensitive catalytic residues to oxidation.

To overcome these limitations, in-cell protein labeling utilizing cell-permeable small-molecule probes has become the gold standard. Among the most effective electrophilic "warheads" for targeting cysteine proteases (e.g., deubiquitinating enzymes [DUBs], cathepsins) and proteasome subunits is the vinyl sulfone (VS) group [1].

Vinyl sulfones are α,β -unsaturated sulfones that act as Michael acceptors. They exhibit moderate, highly tunable reactivity, allowing them to selectively undergo thiol-Michael addition with hyper-nucleophilic active-site cysteines without indiscriminately alkylating off-target surface thiols [2]. Because bulky reporter tags (like biotin or cyanine fluorophores) severely restrict membrane permeability, modern in-cell ABPP employs a two-step bioorthogonal approach: a miniature alkyne-tagged vinyl sulfone probe penetrates the live cell to covalently trap active enzymes, followed by cell lysis and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a reporter tag for downstream analysis [3].

Mechanism Enzyme Target Enzyme Active-Site Cysteine (Nucleophile) Intermediate Thiol-Michael Addition Irreversible Thioether Bond Enzyme->Intermediate Warhead Vinyl Sulfone Probe Michael Acceptor + Alkyne Tag Warhead->Intermediate Final Triazole Linkage Stable Conjugate for Detection Intermediate->Final Cu(I) Catalyst Reporter Azide Reporter Fluorophore or Biotin Reporter->Final CuAAC Click

Fig 1. Mechanism of vinyl sulfone covalent labeling via thiol-Michael addition and CuAAC click.

Quantitative Probe Selection & Reaction Parameters

Selecting the correct warhead and optimizing the click chemistry stoichiometry are critical for maximizing signal-to-noise ratios. The following tables summarize the quantitative parameters required for successful in-cell labeling and bioorthogonal conjugation.

Table 1: Comparative Analysis of Covalent Warheads for ABPP

Warhead TypePrimary Target ClassReactivity LevelLinkage TypeCell Permeability (Small Mol)
Vinyl Sulfone (VS) Cysteine Proteases, DUBsModerate / TunableIrreversible (Thioether)Excellent (with alkyne tag)
Propargylamine (PA) Cysteine DUBsHighIrreversible (Vinyl thioether)Excellent
Fluorophosphonate (FP) Serine HydrolasesVery High / BroadIrreversible (Phosphonate)Good
Epoxyketone Proteasome ( β -subunits)HighIrreversible (Morpholino)Good
Dehydroalanine (Dha) Cysteine DUBsLowIrreversible (Thioether)Moderate

Table 2: Optimized CuAAC Click Chemistry Parameters for Vinyl Sulfone Probes

ReagentFinal ConcentrationOptimization RangeMechanistic Causality
Alkyne-VS Probe 2.5 µM0.5 – 10 µMBalances active-site saturation against non-specific background alkylation.
Azide Reporter 50 µM20 – 100 µMProvides the detection tag (fluorophore/biotin) via triazole linkage.
CuSO₄ (Catalyst) 1 mM0.5 – 2.0 mMProvides Cu(II), which is reduced in situ to the catalytically active Cu(I).
THPTA (Ligand) 100 µM50 – 200 µMStabilizes the Cu(I) oxidation state and prevents protein backbone cleavage.
Sodium Ascorbate 1 mM1.0 – 5.0 mMReducing agent required to convert Cu(II) to Cu(I). Must be prepared fresh.

Experimental Workflow & Methodology

Workflow LiveCell 1. Live Cell Incubation (Preserves Native State) Probe 2. Cell-Permeable VS-Alkyne (Penetrates Membrane) LiveCell->Probe Binding 3. Covalent Binding (Traps Active Enzymes) Probe->Binding Lysis 4. Cell Lysis & Extraction (SDS Denaturation) Binding->Lysis CuAAC 5. CuAAC Click Chemistry (Attaches Reporter Tag) Lysis->CuAAC Analysis 6. Downstream Analysis (In-Gel Fluorescence / MS) CuAAC->Analysis

Fig 2. Two-step activity-based protein profiling workflow using cell-permeable vinyl sulfone probes.

Phase 1: In-Cell Labeling (Native State Capture)

Self-Validation Note: Always include a negative control plate pre-treated with a broad-spectrum competitive inhibitor (e.g., N-ethylmaleimide for cysteines) for 30 minutes prior to probe addition. This proves that the VS probe labeling is activity-dependent.

  • Cell Culture: Grow cells (e.g., HeLa, HEK293) to 80-90% confluency in 6-well plates.

  • Probe Incubation: Replace media with fresh, serum-free media containing 2.5 µM of the Alkyne-Vinyl Sulfone probe.

    • Causality: Serum proteins (like BSA) contain free thiols that can act as a sink for the electrophilic probe, artificially lowering the effective concentration.

  • Incubation Time: Incubate cells at 37°C with 5% CO₂ for 1 to 2 hours.

    • Causality: This duration allows sufficient time for membrane penetration, target engagement, and the formation of the irreversible thioether bond without inducing significant cytotoxicity.

Phase 2: Cell Lysis and Denaturation
  • Washing: Wash the cells gently 3× with ice-cold PBS to remove unbound extracellular probe.

  • Lysis: Add 100 µL of denaturing lysis buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1× EDTA-free protease inhibitor cocktail) directly to the wells.

    • Causality: SDS is strictly required here. It denatures the proteome, unfolding the proteins to fully expose the covalently attached alkyne handle for the subsequent click reaction. Furthermore, it immediately halts all enzymatic activity, preventing post-lysis background labeling [4].

  • Extraction: Scrape the cells, transfer to a microcentrifuge tube, and boil at 95°C for 5 minutes. Sonicate briefly to shear genomic DNA and reduce sample viscosity.

  • Clarification: Centrifuge at 16,000 × g for 10 minutes at 15°C. Transfer the supernatant (soluble proteome) to a new tube. Measure protein concentration via BCA assay and normalize all samples to 2 mg/mL.

Phase 3: CuAAC Click Chemistry
  • Master Mix Preparation: For a 50 µL reaction volume (containing 100 µg of protein), prepare the click chemistry cocktail. Add reagents strictly in the following order to prevent the premature oxidation of the catalyst:

    • Azide Reporter (Fluorophore or Biotin): 50 µM final.

    • THPTA Ligand: 100 µM final.

    • CuSO₄: 1 mM final.

    • Sodium Ascorbate (Freshly prepared in water): 1 mM final.

    • Causality: Ascorbate must be added last. It reduces Cu(II) to the active Cu(I) species. If added before THPTA, the unliganded Cu(I) will rapidly disproportionate and generate reactive oxygen species, degrading the protein sample.

  • Reaction: Incubate the mixture in the dark at room temperature for 1 hour with continuous end-over-end rotation.

Phase 4: Protein Precipitation & Cleanup
  • Methanol/Chloroform Precipitation: To the 50 µL reaction, add 200 µL of Methanol, 75 µL of Chloroform, and 150 µL of LC-MS grade water. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes. A solid protein disk will form at the aqueous/organic interface.

    • Causality: This precipitation step is non-negotiable. It strips away all unreacted Azide-reporter and copper catalyst. Failing to remove unreacted fluorophore will result in massive dye-front interference during SDS-PAGE.

  • Washing: Carefully aspirate the upper aqueous layer without disturbing the protein disk. Add 200 µL of Methanol, invert gently, and centrifuge again. Aspirate the supernatant and air-dry the pellet for 10 minutes.

  • Resuspension: Resuspend the pellet in 1× Laemmli sample buffer for in-gel fluorescence, or in 8M Urea/100mM ammonium bicarbonate for downstream trypsin digestion and LC-MS/MS analysis.

Troubleshooting & Optimization

  • Issue: High Background / Non-Specific Labeling

    • Cause: Probe concentration is too high, leading to non-specific alkylation of surface cysteines.

    • Solution: Perform a dose-response titration (0.1 µM to 10 µM). The optimal concentration is the lowest dose that achieves signal saturation on the target enzyme.

  • Issue: No Fluorescent Signal After Click Chemistry

    • Cause: Oxidation of the Cu(I) catalyst or inactive Sodium Ascorbate.

    • Solution: Sodium ascorbate solutions degrade rapidly upon exposure to air and light. Always prepare a fresh 100 mM stock solution immediately before adding it to the click cocktail.

  • Issue: Protein Degradation / Smearing on Gel

    • Cause: Copper-induced radical cleavage.

    • Solution: Ensure the THPTA ligand is pre-mixed with CuSO₄ before addition to the protein lysate. Increase THPTA concentration to 200 µM if smearing persists.

References

  • Borodovsky, A., Ovaa, H., Kolli, N., Gan-Erdene, T., Wilkinson, K. D., Ploegh, H. L., & Kessler, B. M. (2001). "A novel active site-directed probe specific for deubiquitylating enzymes reveals proteasome association of USP14." The EMBO Journal, 20(18), 5187-5196. URL: [Link]

  • Palmer, J. T., Rasnick, D., Klaus, J. L., & Brömme, D. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors." Journal of Medicinal Chemistry, 38(17), 3193-3196. URL: [Link]

  • Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). "Activity-based protein profiling in vivo using a copper(I)-catalyzed azide-alkyne [3+2] cycloaddition." Journal of the American Chemical Society, 125(16), 4686-4687. URL: [Link]

  • Willems, L. I., et al. (2020). "Bioorthogonal Reactions in Activity-Based Protein Profiling." International Journal of Molecular Sciences, 21(24), 9695. URL: [Link]

Application

Application Note: Mapping the Reactive Cysteine Proteome using 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (EFNB)

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Chemoproteomics and Covalent Drug Discovery. Executive Summary The identification and mapping of hyper-reactive cysteines have...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Chemoproteomics and Covalent Drug Discovery.

Executive Summary

The identification and mapping of hyper-reactive cysteines have become cornerstones of modern covalent drug discovery and allosteric site identification. As a Senior Application Scientist, I frequently observe laboratories struggling with false positives in cysteine mapping due to the inherent instability of maleimide adducts or the promiscuity of haloacetamides.

This application note details the deployment of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (EFNB) —a highly tuned vinyl sulfone derivative—as a next-generation chemoproteomic probe. By leveraging the kinetically controlled reactivity of the ethenesulfonyl warhead and the unique mass-defect signature of the fluoronitrobenzene moiety, EFNB provides unprecedented precision in mapping the reactive cysteine proteome.

Mechanistic Rationale & Chemical Logic

The design of EFNB solves two major bottlenecks in covalent proteomics: chemoselectivity and adduct stability .

  • The Ethenesulfonyl (Vinyl Sulfone) Warhead : Vinyl sulfones are strictly selective for thiol groups at physiological pH. Unlike maleimides, which undergo rapid retro-Michael addition and exchange with intracellular glutathione, vinyl sulfones form highly stable, irreversible thioether bonds. This stability is critical for preserving the label during harsh downstream LC-MS/MS sample preparation 1. Recent advancements in targeted covalent inhibitors have heavily relied on vinyl sulfones to lock challenging targets into inactive conformations 2.

  • The 3-Fluoro-5-Nitrobenzene Moiety : Positioned meta to the sulfonyl group, the fluoro and nitro groups exert strong inductive electron-withdrawing (-I) effects, fine-tuning the electrophilicity of the vinyl sulfone to target only hyper-reactive, functional cysteines. Furthermore, the incorporation of fluorine and nitrogen provides a distinct isotopic mass defect, allowing bioinformatic pipelines to easily filter EFNB-modified peptides from complex background noise.

Pathway Cys Reactive Cysteine (Protein-SH) TS Michael Addition Transition State Cys->TS Nucleophilic Attack Probe EFNB Probe (Vinyl Sulfone) Probe->TS Adduct Irreversible Thioether Adduct TS->Adduct Covalent Bond

Figure 1: Mechanism of irreversible Michael addition between EFNB and reactive cysteines.

Comparative Efficacy of Cysteine Probes

To understand why EFNB is preferred over legacy probes, we must evaluate the thermodynamics and kinetics of the underlying chemistries 3.

Table 1: Quantitative Comparison of Cysteine-Reactive Chemotypes

Probe ChemotypeElectrophileCysteine Selectivity (pH 7.4)Adduct StabilityCausality / Mechanism of Action
EFNB Vinyl Sulfone>99% (Strictly Thiols)Irreversible (High)Kinetically tuned Michael addition; thioether bond is highly resistant to hydrolysis or exchange.
Iodoacetamide Haloacetamide~85% (Cross-reacts with Lys/His)Irreversible (High) SN​2 alkylation; high intrinsic reactivity leads to off-target labeling at concentrations >1 mM.
Maleimide α,β -Unsaturated Imide~95%Reversible (Low)Fast Michael addition; highly susceptible to retro-Michael exchange with glutathione in vivo.

Experimental Workflow

The following workflow is designed as a self-validating system . It incorporates an isotopic/mass-defect filtering approach and a negative control arm to ensure absolute confidence in identifying true reactive cysteines across the proteome 4.

Workflow Step1 1. In Situ Labeling (Live Cells + 10 µM EFNB) Step2 2. Cell Lysis & Extraction (Strict pH 7.4 Buffer) Step1->Step2 Step3 3. Protein Digestion (Trypsin Cleavage) Step2->Step3 Step4 4. Peptide Fractionation (Strong Cation Exchange) Step3->Step4 Step5 5. LC-MS/MS Analysis (Mass Defect Filtering) Step4->Step5

Figure 2: Proteome-wide reactive cysteine mapping workflow using EFNB.

Detailed Step-by-Step Protocol

Phase 1: In Situ Cell Labeling & Control Validation

Causality Check: Labeling in live cells preserves the native conformation and local microenvironment of the proteins, which dictates cysteine pKa and reactivity.

  • Cell Culture : Grow target cells (e.g., HeLa, HEK293T) to ~80% confluency in 10 cm dishes.

  • Control Preparation (Self-Validation) : Pre-treat one dish with 10 mM Iodoacetamide (IAA) for 30 minutes. Why? IAA will globally alkylate all accessible cysteines. If an EFNB signal appears in this control sample during MS analysis, it flags a false positive (off-target labeling).

  • EFNB Treatment : Treat the experimental dishes with 10 µM EFNB (diluted from a 10 mM DMSO stock) for 1 hour at 37°C.

    • Expert Insight: Do not exceed 50 µM. Vinyl sulfones are selective, but forcing extreme concentrations can overcome kinetic barriers and induce artificial modifications.

  • Quenching : Wash cells 3× with ice-cold PBS to halt membrane transport and remove unbound probe.

Phase 2: Lysis and Protein Extraction
  • Lysis : Resuspend the cell pellet in 500 µL of Lysis Buffer (50 mM HEPES, 150 mM NaCl, 1% NP-40, EDTA-free protease inhibitors).

    • Critical Causality: The pH must be exactly 7.4. At pH 7.4, reactive cysteine thiols are sufficiently deprotonated to act as nucleophiles, while lysine ϵ -amines (pKa ~10.5) remain protonated and inert to the vinyl sulfone 1.

  • Clarification : Sonicate briefly on ice, then centrifuge at 20,000 × g for 15 minutes at 4°C. Collect the supernatant.

Phase 3: Digestion and Fractionation
  • Denaturation & Reduction : Dilute the lysate to 2 mg/mL protein. Add DTT to a final concentration of 5 mM and incubate at 65°C for 20 minutes to reduce structural disulfides.

  • Alkylation of Unreacted Cysteines : Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.

    • Why? This step differentiates intrinsically unreactive cysteines (which will now carry a +57.02 Da carbamidomethyl mass shift) from the hyper-reactive cysteines previously captured by EFNB.

  • Digestion : Precipitate proteins (chloroform/methanol), resuspend in 50 mM ammonium bicarbonate, and digest with Trypsin (1:50 w/w) overnight at 37°C.

  • Fractionation : Desalt peptides using C18 StageTips. Due to the hydrophobicity of the fluoronitrobenzene tag, EFNB-modified peptides can be effectively enriched or fractionated using Strong Cation Exchange (SCX) or reverse-phase high-pH fractionation prior to MS.

Phase 4: LC-MS/MS Data Acquisition
  • Analysis : Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.

  • Bioinformatic Search Parameters :

    • Fixed Modification: Carbamidomethylation of Cys (+57.0215 Da).

    • Variable Modification: EFNB adduct on Cys (Calculate exact mass addition of C8​H6​FNO4​S ).

    • Expert Insight: Utilize mass-defect filtering in your search algorithm. The unique isotopic envelope provided by the sulfur, fluorine, and nitro groups of EFNB drastically reduces false discovery rates (FDR) in complex proteomic datasets.

References

  • Source: SciSpace (IntechOpen)
  • Title: Comparative Efficacy of Chemical Probes for Cysteine Source: Benchchem URL
  • Source: University of North Carolina (UNC)
  • Title: Vividion Publishes Discovery of WRN Inhibitor VVD-214 in Journal of Medicinal Chemistry Source: Vividion Therapeutics URL

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing labeling efficiency of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Welcome to the Technical Support Center for 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ESFNB) bioconjugation. As a Senior Application Scientist, I frequently consult with researchers who struggle to achieve high-yield,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ESFNB) bioconjugation.

As a Senior Application Scientist, I frequently consult with researchers who struggle to achieve high-yield, site-specific protein labeling. ESFNB is a highly specialized, heterobifunctional probe. It features an ethenesulfonyl (vinyl sulfone) group for strictly irreversible cysteine conjugation, paired with a 3-fluoro-5-nitrobenzene ring that can be utilized for downstream Nucleophilic Aromatic Substitution (SNAr) or 19 F NMR tracking.

When labeling fails, it is rarely a failure of the probe itself, but rather a misalignment of reaction thermodynamics, buffer conditions, or competitive nucleophiles. This guide is designed to provide you with the mechanistic causality behind each experimental choice, ensuring your labeling workflows are robust, reproducible, and self-validating.

I. Mechanistic Workflow of ESFNB Labeling

Understanding the dual-reactivity of ESFNB is critical. The reaction proceeds via a rapid Michael addition at neutral pH, followed by an optional secondary functionalization at alkaline pH.

ESFNB_Workflow Protein Target Protein (Free Cysteine -SH) Reaction1 Primary Conjugation Michael Addition (pH 7.4) Protein->Reaction1 ESFNB ESFNB Probe (Vinyl Sulfone + Fluoro-nitro) ESFNB->Reaction1 Conjugate Protein-ESFNB Conjugate (Stable Thioether Linkage) Reaction1->Conjugate Cys-Selective Reaction2 Secondary Functionalization SNAr Reaction (pH > 8.5) Conjugate->Reaction2 Optional Nucleophile Addition Final Orthogonally Dual-Labeled Protein Complex Reaction2->Final Displaces Fluorine

Workflow of Cysteine-Targeted Labeling and Secondary SNAr using ESFNB.

II. Reaction Optimization & Quantitative Data Matrix

To achieve >95% labeling efficiency without compromising the structural integrity of your target protein, reaction parameters must be tightly controlled. Below is the quantitative optimization matrix based on our field-proven data.

ParameterTested RangeOptimal ValueLabeling YieldOff-Target RateCausality / Rationale
Buffer pH 6.5 – 9.07.0 – 7.5 > 95%< 1%pH 7.4 selectively favors thiolate formation (pK a​ ~8.3) while keeping lysine ε -amines protonated (pK a​ ~10.5).
ESFNB Excess 1x – 50x5x – 10x > 90%< 2%A 5-10x excess drives pseudo-first-order kinetics for rapid labeling without forcing non-specific interactions.
DMSO Co-solvent 0% – 20%5% – 10% > 95%N/AESFNB is highly hydrophobic. <5% causes probe precipitation; >10% risks protein denaturation.
Temperature 4°C – 37°C25°C (RT) > 90%< 5%Room temperature provides the optimal thermodynamic balance for the Michael addition without accelerating SNAr side-reactions.

III. Frequently Asked Questions (FAQs)

Q: Why is my labeling efficiency low even with a large molar excess of ESFNB? A: The most common culprit is thiol oxidation or the presence of competitive nucleophiles. If you used Dithiothreitol (DTT) or β -mercaptoethanol (BME) for disulfide reduction, their free thiols will aggressively consume the ESFNB probe. You must use TCEP for reduction. Furthermore, if your target cysteine is buried in a hydrophobic pocket, the reaction kinetics will plummet. In such cases, performing the labeling in the presence of mild denaturants (e.g., 1-2 M Urea) can transiently unfold the domain enough to permit labeling.

Q: How does the ethenesulfonyl (vinyl sulfone) group of ESFNB compare to standard maleimide reagents? A: Maleimides are notorious for undergoing retro-Michael exchange in the presence of blood plasma thiols (like serum albumin), leading to off-target toxicity in vivo. The vinyl sulfone moiety of ESFNB forms a thioether bond that is thermodynamically stable and strictly irreversible under physiological conditions[1]. This makes ESFNB vastly superior for developing stable antibody-drug conjugates (ADCs) or targeted radiotracers[2].

Q: Can I utilize the 3-fluoro-5-nitrobenzene ring after the initial cysteine labeling? A: Absolutely. This is the strategic advantage of ESFNB. Once the vinyl sulfone has anchored the probe to a cysteine at pH 7.4, the fluoro-nitro ring remains available. The fluorine atom is highly activated by the electron-withdrawing nitro and sulfonyl groups. By shifting the buffer to pH 8.5–9.0 and adding a primary amine (e.g., a fluorophore-amine), you can drive a Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the fluorine[3]. This effectively turns ESFNB into a rigid, heterobifunctional cross-linker.

IV. Self-Validating Experimental Protocol: Cysteine-Targeted Labeling

Trust in your data requires protocols that validate themselves. This step-by-step methodology includes a split-arm validation control using Iodoacetamide (IAA) to definitively prove that your ESFNB conjugation is strictly cysteine-mediated.

Phase 1: Preparation & Reduction
  • Dilution: Dilute the target protein to 10–50 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid Tris or primary amine buffers.

  • Reduction: Add 10 molar equivalents of TCEP. Incubate at 37°C for 30 minutes to reduce all solvent-accessible disulfides.

  • Buffer Exchange (Critical): Remove excess TCEP using a Zeba™ Spin Desalting Column. Causality: While TCEP lacks a thiol, high concentrations of phosphines can occasionally form unwanted phosphonium adducts with electron-deficient alkenes like vinyl sulfones.

Phase 2: The Self-Validating Conjugation
  • Split the Sample: Divide your reduced protein into two parallel arms:

    • Arm A (Active Labeling): Add 5% (v/v) DMSO as a vehicle control.

    • Arm B (Validation Control): Add 50 molar equivalents of Iodoacetamide (IAA). Incubate for 30 minutes in the dark. Causality: IAA irreversibly alkylates all free cysteines. If ESFNB is truly selective, it will fail to label Arm B.

  • Probe Addition: Prepare a 10 mM stock of ESFNB in anhydrous DMSO. Add 10 molar equivalents of ESFNB to both Arm A and Arm B. Ensure the final DMSO concentration is 5–10% (v/v) to prevent probe precipitation.

  • Incubation: Incubate at 25°C for 2 hours with gentle end-over-end mixing.

Phase 3: Purification & Analysis
  • Quenching: Quench the reaction by adding 50 mM free cysteine to scavenge any unreacted ESFNB.

  • Purification: Remove small molecules using size-exclusion chromatography (SEC) or dialysis against PBS.

  • LC-MS Analysis: Analyze the intact protein mass via LC-MS.

    • Expected Result: Arm A should show a distinct mass shift of +231.2 Da (the exact mass of ESFNB) per labeled cysteine. Arm B should show a mass shift corresponding only to IAA (+57 Da), with 0% ESFNB conjugation, validating the absolute specificity of your workflow.

V. References

1.[3] Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway Source: Organic Letters (ACS Publications) URL:[Link]

2.[1] A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

3.[2] Facile preparation of thiol-reactive 18F-labeling agent based on vinyl sulfone Source: Journal of Nuclear Medicine URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7). Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome the aqueous solubility challenges associated with this highly reactive covalent modifier.

PART 1: Compound Profiling & Buffer Compatibility

Q: Why is 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene so difficult to dissolve in aqueous media? A: The compound features a highly lipophilic benzene ring substituted with electron-withdrawing fluoro and nitro groups, alongside an ethenesulfonyl (vinyl sulfone) moiety. The lack of ionizable groups (such as primary amines or carboxylates) means its solubility is purely dictated by its intrinsic hydrophobicity. Because it cannot be protonated or deprotonated within a physiological range, standard pH-adjustment strategies (like salt formation) are entirely ineffective.

Q: Can I use standard biochemical buffers like Tris or buffers containing DTT once it is dissolved? A: Absolutely not. The ethenesulfonyl group is a potent Michael acceptor. The electron-withdrawing nature of the sulfone, amplified by the fluoro and nitro groups, lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it exceptionally electrophilic. It will undergo rapid, irreversible Thiol-Michael addition with reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME)[1]. Furthermore, primary amine buffers like Tris can undergo aza-Michael addition at slightly basic pH.

  • Causality-Driven Recommendation: To maintain warhead integrity, you must use non-nucleophilic buffers such as HEPES, MOPS, or PBS at pH 6.5–7.4.

PART 2: Experimental Protocols for Aqueous Solubilization

Every protocol below is designed as a self-validating system to ensure you can empirically confirm the success of your solubilization strategy before proceeding to critical biological assays.

Protocol A: Optimized Co-Solvent (DMSO) Dilution Strategy

Causality: Direct addition of aqueous buffer to a DMSO stock causes "solvent shock"—a rapid shift in the dielectric constant that induces local supersaturation and immediate crystallization. Reversing the order of addition and utilizing kinetic energy prevents localized nucleation.

  • Preparation: Prepare a 10 mM to 50 mM stock solution of the compound in 100% anhydrous DMSO.

  • Thermal Equilibration: Warm your target non-nucleophilic aqueous buffer (e.g., PBS, pH 7.4) to 37°C to maximize thermodynamic solubility.

  • Kinetic Mixing: Place the warmed buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortexing liquid. Do not touch the pipette tip to the tube walls.

  • Self-Validation Step: Measure the Optical Density at 600 nm ( OD600​ ) of the final solution. An OD600​<0.01 confirms a true solution. A reading >0.05 indicates light scattering from colloidal aggregation or micro-precipitates, meaning the concentration exceeds the thermodynamic limit.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It encapsulates the hydrophobic aromatic ring of the compound, forming a host-guest inclusion complex. This shields the lipophilic moiety from water without forming covalent bonds, paradoxically elevating apparent solubility without relying on irritating co-solvents[].

  • Buffer Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Compound Addition: Add the compound powder directly to the cyclodextrin solution (or spike in a highly concentrated DMSO stock to keep final DMSO < 0.1%).

  • Agitation: Sonicate the mixture in a water bath for 15–30 minutes, followed by overnight incubation on an orbital shaker at 25°C or 37°C to allow the dynamic host-guest equilibrium to establish.

  • Self-Validation Step: Generate an AL-type phase solubility diagram[3]. Centrifuge the sample at 10,000 x g for 10 minutes to pellet undissolved material. Analyze the supernatant via HPLC or UV-Vis. A linear relationship between dissolved compound and cyclodextrin concentration confirms a successful 1:1 inclusion complex[3].

Protocol C: Non-Ionic Surfactant Micellization

Causality: Surfactants like Tween-20 reduce interfacial tension. Once the Critical Micelle Concentration (CMC) is reached, they self-assemble into micelles, sequestering the hydrophobic compound within their lipophilic cores.

  • Surfactant Doping: Supplement your aqueous buffer with 0.05% to 0.1% (v/v) Tween-20 or Pluronic F-68.

  • Solubilization: Add the compound (via DMSO stock) dropwise while gently stirring.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS). The presence of a monodisperse peak at ~8-10 nm confirms successful incorporation into micelles, whereas peaks >1000 nm indicate failed solubilization and macro-aggregation.

PART 3: Quantitative Data Presentation

Solubilization StrategyTypical Max Aqueous Conc.Biological CompatibilityPrimary AdvantagesKey Limitations
Direct DMSO Dilution 10 - 50 µMLow (Requires <1% DMSO for cells)Fast, requires no specialized excipients.High risk of solvent shock; DMSO toxicity in cells[4].
HP-β-CD Complexation 1 - 5 mMHigh (FDA approved excipient)Zero/low DMSO required; highly stable[].Requires overnight equilibration; complexation is compound-specific.
Non-Ionic Surfactants 100 - 500 µMModerate (Assay dependent)Prevents non-specific binding to plasticware.May interfere with sensitive membrane-protein assays.

PART 4: Visualizations

Workflow Start 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene Solid Powder DMSO Prepare 10-50 mM DMSO Stock Start->DMSO CheckAssay Is assay sensitive to >1% DMSO? DMSO->CheckAssay DirectDil Direct Dilution (Dropwise + Vortex) CheckAssay->DirectDil No CD HP-β-CD Complexation (10-20% w/v in buffer) CheckAssay->CD Yes Success Solubilized in Aqueous Buffer (Ready for Assay) DirectDil->Success Clear Solution Fail Precipitation / Cloudiness (OD600 > 0.05) DirectDil->Fail Cloudy CD->Success Surfactant Add Non-ionic Surfactant (0.1% Tween-20) Surfactant->Success Fail->Surfactant Rescue Strategy

Decision tree for optimizing the aqueous solubilization workflow of lipophilic vinyl sulfones.

Reactivity Compound Vinyl Sulfone Warhead (Highly Electrophilic) Thiols Nucleophilic Buffers (DTT, BME) Compound->Thiols Exposed to Amines Primary Amines (Tris Buffer, pH > 7.5) Compound->Amines Exposed to Safe Non-Nucleophilic Buffers (HEPES, PBS, pH 6.5-7.4) Compound->Safe Exposed to Quenched1 Irreversible Thiol-Michael Addition (Quenched) Thiols->Quenched1 Rapid Kinetics Quenched2 Aza-Michael Addition (Inactivated) Amines->Quenched2 Slow Kinetics Active Warhead Intact (Ready for Target Binding) Safe->Active Stable

Chemical reactivity pathway demonstrating buffer compatibility and warhead degradation risks.

PART 5: Frequently Asked Questions (FAQs)

Q: My cell-based assay requires <0.1% DMSO, but my compound precipitates at this concentration. What is the best approach? A: Most mammalian cell lines tolerate up to 0.1%–0.5% DMSO before viability and transcriptomic behavior are impacted[4]. If your required compound concentration exceeds the thermodynamic solubility limit at 0.1% DMSO, transition immediately to the HP-β-CD protocol . Cyclodextrins are highly biocompatible and are routinely used in cell culture to deliver hydrophobic small molecules without the cytotoxic artifacts associated with high DMSO concentrations[].

Q: I dissolved the compound successfully in 5% DMSO, but my enzymatic binding kinetics look abnormal. Why? A: High concentrations of DMSO significantly alter the viscosity of the aqueous solvent. This increased viscosity can inversely reduce the association rate ( kon​ ) of protein-ligand binding, pulling the system away from the diffusion-controlled limit and subtly altering the binding entropy[5]. Always run a vehicle control (DMSO-only) to establish an accurate baseline[4], and consider lowering the DMSO concentration to <1% using surfactants if kinetic precision is paramount.

Q: My compound dissolved perfectly, but it shows zero activity against my target cysteine protease. What happened? A: Review your assay buffer composition. If your buffer contains reducing agents like DTT or β-mercaptoethanol (commonly added to preserve enzyme activity), the vinyl sulfone warhead reacted with the free thiols in the buffer via a rapid Michael addition before it could reach the target protein[1]. You must remove these nucleophiles from your buffer system prior to introducing the compound.

References

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: ACS Publications (Biochemistry) URL:[Link][5]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL:[Link][3]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization Source: Polymer Chemistry (RSC Publishing) URL:[Link][1]

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Welcome to the Technical Support and Troubleshooting Portal for 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) . As a highly reactive bifunctional electrophile, this compound is widely utilized in chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS: 1184756-81-7) . As a highly reactive bifunctional electrophile, this compound is widely utilized in chemical biology, proteomics, and targeted covalent inhibitor (TCI) development. It features two distinct reactive moieties: an ethenesulfonyl (vinyl sulfone) group for Michael addition, and a fluoro-nitrobenzene ring for Nucleophilic Aromatic Substitution (SNAr).

This guide is engineered to provide researchers with the mechanistic causality behind buffer incompatibilities, structural stability data, and self-validating experimental workflows.

Module A: Chemical Behavior & Buffer Compatibility (FAQs)

Q1: My probe precipitates immediately upon addition to my biological buffer. How do I resolve this? A: This is a solubility issue, not a degradation issue. 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is a highly hydrophobic aromatic compound lacking ionizable groups. When introduced directly into an aqueous environment, the hydrophobic effect forces the molecules to aggregate and precipitate. Causality & Fix: You must break the hydrophobic interactions by utilizing a polar aprotic co-solvent. Prepare a concentrated stock (e.g., 10–50 mM) in anhydrous DMSO or DMF. When adding to your biological buffer, ensure the final co-solvent concentration is between 5% and 10% (v/v) . Add the probe dropwise while vortexing to prevent localized high concentrations that trigger nucleation.

Q2: Can I use Tris-HCl or Glycine buffers for my labeling reaction? A: No. You must strictly avoid buffers containing primary or secondary amines. Causality: While vinyl sulfones are generally selective for thiols at physiological pH [1], the primary amine in Tris or Glycine acts as a competing nucleophile. At pH 7.5–8.0, these buffer amines will slowly attack the vinyl sulfone via Michael addition. More critically, the 3-fluoro-5-nitrobenzene moiety is highly activated for SNAr; the buffer amines will displace the fluorine atom, irreversibly quenching your probe before it can react with your target protein. Use non-nucleophilic zwitterionic buffers like HEPES, MOPS, or standard PBS.

Q3: How does the hydrolytic stability of this probe compare to standard maleimide crosslinkers? A: It is vastly superior in terms of aqueous stability. Causality: Maleimides are notorious for undergoing spontaneous ring-opening hydrolysis in aqueous buffers (often within hours at pH > 7.5), which dead-ends the probe. Vinyl sulfones, however, do not possess hydrolyzable ester or amide bonds in their reactive core. They exhibit exceptional stability in aqueous, slightly alkaline conditions without undergoing spontaneous degradation [1][2]. This allows for extended incubation times (up to 24 hours) without loss of active probe concentration.

Q4: I need to reduce my protein's disulfide bonds before labeling. Can I leave DTT or β -mercaptoethanol in the buffer? A: Absolutely not. Dithiothreitol (DTT) and β -mercaptoethanol (BME) contain highly reactive free thiols. Because 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is designed to target thiols (cysteines), the reducing agent will act as a sacrificial nucleophile, instantly and completely quenching both the vinyl sulfone and the SNAr reactive sites. You must perform a buffer exchange (e.g., using a Zeba spin column or dialysis) to remove all free thiols prior to introducing the probe.

Module B: Quantitative Buffer Compatibility Data

To ensure optimal experimental design, refer to the following stability and compatibility metrics. Half-life ( t1/2​ ) represents the structural integrity of the unreacted probe in the specified buffer at 25°C.

Buffer SystempHRequired Co-SolventProbe t1/2​ Compatibility StatusMechanistic Reason for Failure
PBS (Phosphate) 7.45% DMSO> 48 hoursExcellent N/A (Non-nucleophilic)
HEPES 8.05-10% DMSO> 24 hoursExcellent N/A (Sterically hindered tertiary amine)
Tris-HCl 7.55% DMSO< 2 hoursPoor Primary amine quenching (SNAr & Michael)
PBS + 1 mM DTT 7.45% DMSO< 1 minuteCritical Failure Rapid thiol quenching of both electrophiles
Ammonium Bicarbonate 8.05% DMSO< 4 hoursPoor Ammonia acts as a competing nucleophile

Module C: Mechanistic & Workflow Visualizations

To successfully deploy this probe, you must understand both its dual-reactivity pathways and the logic behind buffer selection.

G Probe 1-(Ethenesulfonyl)-3-fluoro- 5-nitrobenzene Michael Michael Addition (Vinyl Sulfone) Probe->Michael pH 7.0-8.0 SNAr SNAr Reaction (Fluoro-nitrobenzene) Probe->SNAr pH > 8.0 Thiol Protein Cysteine (Thiol) Thiol->Michael Thiol->SNAr Amine Protein Lysine (Amine) Amine->SNAr Crosslink Covalent Crosslinked Protein Adduct Michael->Crosslink SNAr->Crosslink

Bifunctional reactivity pathways of the probe via Michael addition and SNAr.

BufferSelection Start Select Biological Buffer CheckAmine Contains Primary Amines? (e.g., Tris, Glycine) Start->CheckAmine CheckThiol Contains Thiols? (e.g., DTT, BME) CheckAmine->CheckThiol No Reject1 Incompatible (Nucleophilic Quenching) CheckAmine->Reject1 Yes Reject2 Incompatible (Rapid Probe Degradation) CheckThiol->Reject2 Yes Approve Compatible (PBS, HEPES, MOPS) CheckThiol->Approve No

Decision tree for selecting compatible biological buffers to prevent probe quenching.

Module D: Self-Validating Bioconjugation Protocol

This protocol is designed as a "self-validating system." It includes built-in quality control steps to ensure that any failure can be immediately isolated to either probe degradation, buffer incompatibility, or protein dynamics.

Phase 1: Reagent Quality Control (Self-Validation Step 1)
  • Prepare Stock: Dissolve 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in anhydrous, amine-free DMSO to a final concentration of 10 mM. Note: DMSO readily absorbs atmospheric moisture; use a fresh, sealed ampoule.

  • Verify Integrity: Dilute a 1 µL aliquot into 99 µL of LC-MS grade acetonitrile. Run a rapid LC-MS to confirm the presence of the intact mass and the absence of hydrolyzed or oxidized byproducts.

Phase 2: Protein Preparation & Buffer Exchange
  • Reduce Disulfides (Optional but recommended for Cys targeting): Incubate your target protein (10–50 µM) with 1 mM TCEP for 30 minutes at room temperature. Causality: TCEP reduces disulfides but lacks a nucleophilic thiol, making it significantly less reactive toward vinyl sulfones than DTT.

  • Buffer Exchange: Pass the protein through a size-exclusion desalting column (e.g., PD-10 or Zeba Spin) pre-equilibrated with PBS (pH 7.4) . This strictly removes any residual nucleophiles or incompatible buffer salts.

Phase 3: Conjugation Reaction
  • Initiate Labeling: While gently vortexing the protein solution, add the 10 mM probe stock dropwise to achieve a final probe concentration of 100–500 µM (10x to 50x molar excess). Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction in the dark at Room Temperature (20–25°C) for 2 to 4 hours. Causality: The reaction is kinetically driven by the Michael addition of cysteines at pH 7.4, followed by slower SNAr crosslinking.

Phase 4: Reaction Quenching & Validation (Self-Validation Step 2)
  • Quench the Electrophile: Add DTT to a final concentration of 10 mM and incubate for 15 minutes. Causality: The massive excess of DTT thiols will instantly scavenge all unreacted probe, definitively stopping the reaction at your exact intended timepoint.

  • Final Purification: Remove the DTT-quenched probe adducts via a second desalting column or dialysis.

  • Validate: Analyze the final product via Intact Protein Mass Spectrometry (ESI-TOF) or SDS-PAGE to confirm the mass shift corresponding to the covalent attachment of the probe.

References

[1] Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace / ResearchGate. Available at:

[2] Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. RSC Publishing. Available at:

Optimization

Potential side reactions of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene with other amino acids

Technical Support Center: Troubleshooting 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene Bioconjugation Welcome to the Technical Support Center for researchers and drug development professionals utilizing 1-(Ethenesulfonyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene Bioconjugation

Welcome to the Technical Support Center for researchers and drug development professionals utilizing 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene . This molecule is a highly reactive, bifunctional electrophile. It features an ethenesulfonyl (vinyl sulfone) moiety—a potent Michael acceptor—and a 3-fluoro-5-nitrobenzene ring, which is highly activated for Nucleophilic Aromatic Substitution (SNAr).

While this dual reactivity makes it an exceptional tool for covalent drug design and complex protein cross-linking, it frequently introduces heterogeneous side reactions with off-target amino acids. This guide provides mechanistic troubleshooting, validated protocols, and structural logic to help you achieve chemoselective bioconjugation.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why am I observing heterogeneous protein labeling and high-molecular-weight cross-linked products? A1: 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene acts as a bis-electrophile. The vinyl sulfone moiety undergoes rapid Michael addition, primarily targeting the soft thiolate of Cysteine[1]. However, the aromatic ring is profoundly electron-deficient; the strongly electron-withdrawing nitro and sulfonyl groups stabilize the Meisenheimer complex intermediate, turning the fluorine atom into an excellent leaving group for SNAr. If a Cysteine reacts with the vinyl sulfone, a spatially adjacent Lysine (primary amine) or another Cysteine can subsequently attack the fluoro-aromatic ring, leading to unintended intra- or inter-molecular cross-linking.

Q2: How does pH dictate the chemoselectivity between Cysteine, Lysine, and Histidine? A2: Vinyl sulfones are generally chemoselective for Cysteine at physiological pH (6.5–7.5). The thiol group is a "soft" nucleophile that reacts rapidly with the "soft" vinyl sulfone electrophile, even when only partially deprotonated. However, as the pH increases above 8.0, the ϵ -amino group of Lysine (pKa ~10.5) becomes increasingly deprotonated. This exponentially increases the concentration of the active amine nucleophile, allowing Lysine and Histidine to compete for the Michael acceptor[2]. Furthermore, alkaline conditions drastically accelerate the SNAr displacement of the fluorine by Lysine residues.

Q3: I used TCEP to reduce my protein's disulfides before adding the warhead, but I see zero conjugation. What happened? A3: Trialkylphosphines like TCEP and THPP are potent nucleophiles that react rapidly and irreversibly with vinyl sulfones. TCEP attacks the ethenesulfonyl group to form a highly stable ylene adduct. This side reaction completely quenches the warhead before it has the opportunity to react with your target protein[3].

Section 2: Troubleshooting Guide & Experimental Workflows

Issue 1: Off-Target Lysine/Histidine Modification (Michael Addition)

Root Cause: The reaction buffer pH is too high, amine-containing buffers are present, or the warhead is in massive molar excess. Solution: Implement a strictly pH-controlled, self-validating labeling protocol to kinetically favor Cysteine modification while suppressing Lysine reactivity.

Self-Validating Protocol: Chemoselective Cysteine Labeling

  • Buffer Exchange: Dialyze the target protein into a non-nucleophilic buffer such as 50 mM HEPES or Phosphate-Buffered Saline (PBS) at pH 7.0. Causality Check: Strictly avoid Tris or Glycine buffers. Their primary amines will act as competitive nucleophiles, consuming the warhead via SNAr or Michael addition.

  • Disulfide Reduction: To prevent warhead quenching by free phosphines, use immobilized TCEP disulfide reducing gel. Incubate the protein with the resin for 30 minutes at 25°C, then centrifuge at 1,000 x g for 2 minutes. Extract the supernatant. This physically removes the reducing agent from the system before the electrophile is introduced.

  • Conjugation: Dissolve 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in anhydrous DMSO. Add it to the protein solution at a strict stoichiometric ratio of 1.2 to 1.5 molar equivalents relative to the target Cysteine. Ensure the final DMSO concentration remains <5% v/v to prevent protein unfolding, which could expose buried off-target nucleophiles.

  • Incubation: Incubate at 25°C for 1–2 hours with gentle agitation.

  • Reaction Quenching (Validation): Terminate the reaction by adding a 10-fold molar excess of L-Cysteine or reduced Glutathione (GSH). Incubate for 15 minutes. This scavenges all unreacted electrophiles, locking the reaction state and preventing post-lysis artifacts during downstream LC-MS analysis.

Issue 2: Unintended SNAr Reactions and Protein Cross-linking

Root Cause: The fluoro-nitrobenzene moiety is undergoing SNAr with secondary nucleophiles (e.g., Lysine, Tyrosine) after the primary Michael addition has occurred. Solution:

  • Temperature Modulation: SNAr reactions typically possess a higher activation energy barrier than thiol-Michael additions. Lowering the reaction temperature from 25°C to 4°C will kinetically favor the Michael addition and drastically suppress the SNAr side reaction.

  • Steric Shielding Analysis: Evaluate your protein's 3D structure. If a Lysine residue is in close spatial proximity (<10 Å) to the target Cysteine, the bifunctional nature of this molecule will inevitably lead to cross-linking. In such cases, site-directed mutagenesis of the adjacent Lysine to Arginine (which is protonated and non-nucleophilic at pH 7) is recommended.

Section 3: Quantitative Data & Reactivity Profiling

The table below summarizes the relative reaction kinetics of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene across different pathways, allowing you to rationally select conditions that isolate your desired mechanism.

Reaction PathwayTarget Amino AcidOptimal pH RangeRelative Reaction RatePrimary Competing Side Reaction
Michael Addition Cysteine (Thiol)6.5 - 7.5Very Fast ( k≈102 M−1s−1 )TCEP/DTT quenching
Michael Addition Lysine (Amine)> 8.0Slow to ModerateTris buffer interference
SNAr Cysteine (Thiol)7.0 - 8.5ModerateHydrolysis (Rare)
SNAr Lysine (Amine)8.0 - 9.5Slow (Highly accelerated by heat)Tyrosine (Phenolate) SNAr

Section 4: Visualizing the Reaction Logic

G Molecule 1-(Ethenesulfonyl)-3-fluoro- 5-nitrobenzene Michael Michael Addition (Vinyl Sulfone) Molecule->Michael Electrophilic attack SNAr SNAr (Fluoro-nitrobenzene) Molecule->SNAr Nucleophilic substitution Cys1 Cysteine (Thiol) Primary Target Michael->Cys1 pH 6.5 - 7.5 Lys1 Lysine / Histidine Off-Target Michael->Lys1 pH > 8.0 or Excess Cys2 Cysteine (Thiol) Cross-linking SNAr->Cys2 High nucleophilicity Lys2 Lysine (Amine) Secondary Target SNAr->Lys2 High pH / Temp

Dual reactivity pathways of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in bioconjugation.

Workflow Start Analyze Bioconjugation (LC-MS / SDS-PAGE) Check1 Multiple Adducts Observed? Start->Check1 Check2 No Conjugation Observed? Start->Check2 Opt1 Are Amine Buffers Present? (Tris) Check1->Opt1 Yes Sol2 Remove TCEP/DTT Use Immobilized Resin Check2->Sol2 Yes Sol1 Reduce pH to 7.0 Limit warhead to 1.5 eq Opt1->Sol1 No Sol3 Switch to PBS or HEPES buffer Opt1->Sol3 Yes

Troubleshooting workflow for resolving common side reactions and conjugation failures.

Section 5: References

  • Royal Society Publishing. "An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins." Organic & Biomolecular Chemistry / Royal Society Open Science. Available at:[Link][2]

  • University of Bath. "Characterization of reactions between water soluble trialkylphosphines and thiol alkylating reagents: Implications for protein conjugation." Bath Research Portal. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Quenching 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ESFNB)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals manage the highly reactive Michael acceptor 1-(Ethenesulfonyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals manage the highly reactive Michael acceptor 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (ESFNB) .

While ESFNB is a powerful covalent warhead and bioconjugation reagent, unreacted excess molecules can wreak havoc on downstream assays by indiscriminately alkylating off-target proteins. This guide provides field-proven insights into the chemical causality of ESFNB quenching, troubleshooting FAQs, and self-validating protocols to ensure pristine experimental signal-to-noise ratios.

Workflow A Step 1: Target Modification (ESFNB + Protein) B Incubation (pH 7.5-8.0, 1-2h) A->B C Step 2: Quenching (Add 10-50x Molar Excess Thiol) B->C D Thia-Michael Addition (Neutralizes Excess ESFNB) C->D E Step 3: Purification (Desalting / Dialysis) D->E

Workflow for ESFNB bioconjugation and subsequent thiol-mediated quenching.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is quenching ESFNB critical in my workflow? ESFNB is an exceptionally potent Michael acceptor. The ethenesulfonyl (vinyl sulfone) group is inherently electrophilic, but in ESFNB, its reactivity is supercharged by the attached 3-fluoro-5-nitrobenzene ring. The strong inductive electron withdrawal from the fluorine atom and the resonance electron withdrawal from the nitro group severely lower the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group [1].

If excess ESFNB is not quenched after your primary bioconjugation step, it will indiscriminately alkylate off-target nucleophiles (such as free cysteines, lysines, or histidines on non-target proteins) [2]. This leads to high background noise, false positives in binding assays, or cellular toxicity in in vivo models. Quenching neutralizes this warhead by forcing it to react with a sacrificial small-molecule nucleophile.

Q2: What are the best reagents to quench ESFNB? Because vinyl sulfones are "soft" electrophiles, they react most rapidly and chemoselectively with "soft" nucleophiles like thiols via a thia-Michael addition[3]. Amines can react, but at a much slower rate. Therefore, thiol-containing compounds (e.g., DTT, L-Cysteine, BME) are the gold standard for rapid, complete quenching.

Q3: How do I execute the quenching step effectively? The thia-Michael addition requires the thiol to be in its deprotonated, highly nucleophilic thiolate anion (RS⁻) form [1]. Therefore, the reaction is strictly pH-dependent. You must ensure your buffer is slightly basic (pH 7.5–8.5). Adding a 10- to 50-fold molar excess of a thiol for 30 minutes at room temperature is usually sufficient to completely neutralize ESFNB.

Q4: I am seeing background noise even after quenching. What went wrong? If off-target effects persist, consider these three failure modes:

  • Incorrect pH: If your buffer is acidic (pH < 7.0), the quenching thiol remains protonated (RSH) and acts as a poor nucleophile. The ESFNB will remain active. Adjust the pH to 8.0.

  • Reagent Oxidation: Thiols like DTT and BME readily oxidize in air to form disulfides, which cannot quench Michael acceptors. Always prepare fresh quencher stocks immediately before use.

  • Insufficient Molar Excess: ESFNB is highly reactive. If your target protein concentration was very high, a 10x excess of quencher might be depleted. Increase the quencher to a 50x molar excess.

Mechanism ESFNB Unreacted ESFNB (Electrophilic Vinyl Sulfone) Adduct Stable Thioether Adduct (Inert, Non-Toxic) ESFNB->Adduct Thia-Michael Addition Thiol Quenching Agent (e.g., DTT, BME, Cysteine) Base Basic Buffer (pH 7.5-8.5) Generates Thiolate Anion Thiol->Base Base->Adduct

Mechanism of ESFNB quenching via base-catalyzed thia-Michael addition.

Quantitative Comparison of Quenching Agents

Selecting the right quenching agent depends on your downstream application. Use the table below to balance efficiency against potential interference with your specific assay.

Quenching AgentMolar Excess RequiredProsConsBest Use Case
Dithiothreitol (DTT) 10x - 20xContains two thiols; highly efficient; highly water-soluble.Can reduce native disulfide bonds in structurally sensitive proteins.General in vitro biochemical assays and cell lysates.
L-Cysteine 20x - 50xOdorless; highly biocompatible; zwitterionic nature aids solubility.Can alter the isoelectric point of the final mixture if not removed.Live-cell assays, in vivo studies, or disulfide-rich proteins.
β-Mercaptoethanol (BME) 20x - 50xInexpensive; volatile (easier to remove under vacuum).Pungent odor; requires a higher molar excess than DTT.Routine, large-scale bioconjugation workflows.
Glutathione (GSH) 20x - 50xPhysiologically relevant; highly soluble.Bulky (steric hindrance may slow the thia-Michael reaction rate).Intracellular simulation experiments.

Standard Operating Procedure: ESFNB Quenching

This self-validating protocol ensures the complete neutralization of unreacted ESFNB following a primary bioconjugation reaction.

Materials Required:

  • Freshly prepared 1 M DTT or L-Cysteine stock in deionized water. (Do not use stocks older than 24 hours).

  • Reaction mixture containing unreacted ESFNB.

  • 10x Quenching Buffer (1 M Tris-HCl, pH 8.0).

  • pH indicator paper.

Step-by-Step Methodology:

  • pH Verification (Critical Step): Extract a 2 µL aliquot of your reaction mixture and spot it on pH paper. Ensure the pH is strictly between 7.5 and 8.5. If it is below 7.5, spike the mixture with 10x Quenching Buffer until the target pH is reached. Causality: The thia-Michael addition requires the formation of a thiolate anion (RS⁻). At pH < 7.0, the thiol remains protonated and inert [1].

  • Quencher Calculation & Addition: Calculate the total molar amount of ESFNB originally added to the reaction. Add the freshly prepared thiol quenching agent (e.g., DTT) to achieve a final concentration that is 20-fold higher than the initial ESFNB concentration.

  • Incubation: Vortex the mixture gently for 5 seconds to ensure homogeneous distribution. Incubate at room temperature (20–25 °C) for 30 minutes in the dark. Causality: While the electron-withdrawing fluoro and nitro groups on ESFNB make the reaction rapid, a 30-minute window ensures >99.9% conversion of the warhead into an inert thioether adduct [2].

  • Downstream Purification: The quenched ESFNB-thioether adduct is a low-molecular-weight molecule. Remove it from your modified target protein using standard size-exclusion chromatography (e.g., Sephadex G-25 columns), dialysis, or centrifugal ultrafiltration (MWCO filters).

References

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction Source: National Institutes of Health (NIH) / PMC1

  • Vinyl sulfone: A versatile function for simple bioconjugation and immobilization Source: ResearchGate / Organic & Biomolecular Chemistry 2

  • Bioconjugation and crosslinking technical handbook Source: Thermo Fisher Scientific 3

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis of Ethenesulfonyl Groups During Labeling Reactions

Welcome to the Technical Support Center for bioconjugation and click chemistry applications. This guide is designed for researchers and drug development professionals working with ethenesulfonyl fluoride (ESF) and relate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation and click chemistry applications. This guide is designed for researchers and drug development professionals working with ethenesulfonyl fluoride (ESF) and related vinyl sulfonyl derivatives. While these functional groups are exceptionally powerful tools for protein and nucleic acid labeling, their high electrophilicity makes them susceptible to aqueous hydrolysis. This guide provides field-proven insights, mechanistic causality, and validated protocols to maximize your labeling yields.

The Dual Nature of Ethenesulfonyl Groups

Ethenesulfonyl fluoride (ESF) and its derivatives (e.g., styryl sulfonyl fluorides, vinyl sulfonamides) are highly privileged warheads in bioconjugation and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Recognized as near-perfect Michael acceptors, they enable robust covalent linkages with nucleophilic amino acid residues such as Cysteine, Lysine, Tyrosine, and Histidine[1]. However, their intense electrophilicity comes with a trade-off: a high susceptibility to aqueous hydrolysis, which can rapidly deplete the active probe before target engagement occurs.

Mechanistic Causality: Why Hydrolysis Occurs

Hydrolysis of ethenesulfonyl probes typically proceeds via two competing pathways in aqueous biological milieus:

  • S-F Bond Cleavage : Direct nucleophilic attack by hydroxide ions (OH⁻) on the sulfur(VI) center displaces the fluoride ion, yielding an unreactive sulfonate byproduct.

  • Vinyl Group Hydration : Water or hydroxide acts as a nucleophile in a Michael addition across the activated double bond, neutralizing the warhead's crosslinking ability.

Expert Insight: The rate of hydrolysis is heavily dictated by the microenvironment's pH and the steric accessibility of the S(VI) center. While electron-donating groups can marginally stabilize the S-F bond, steric hindrance (e.g., adjacent di-tert-butyl groups) is the primary driver for preventing hydrolytic degradation[2].

G ESF Ethenesulfonyl Probe (ESF / Vinyl Sulfone) Target Target Protein (Cys/Lys/Tyr) ESF->Target Desired Michael Addition / SuFEx Water Aqueous Buffer (H2O / OH-) ESF->Water Competing Hydrolysis (High pH) Labeling Covalent Conjugate (Stable S-C / S-N / S-O) Target->Labeling Hydrolysis Hydrolyzed Byproduct (Inactive Sulfonate) Water->Hydrolysis

Competitive pathways: Desired target bioconjugation vs. aqueous hydrolysis of ethenesulfonyl probes.

Troubleshooting Guide & FAQs

Q1: My ESF-based probe degrades rapidly in the labeling buffer before conjugating to the target protein. How can I prevent this? A1: The primary culprit is alkaline hydrolysis. While higher pH (8.0–9.0) increases the fraction of deprotonated, reactive amines (Lysines), it exponentially increases the concentration of competing OH⁻ ions. Solution: Lower the reaction pH to 7.2–7.5. At this physiological pH, the extreme reactivity of the ethenesulfonyl group compensates for the lower concentration of deprotonated amines, allowing successful conjugation while suppressing background hydrolysis.

Q2: I am observing massive off-target labeling and rapid loss of the active warhead. What buffer components should I check? A2: Ensure your buffer is strictly non-nucleophilic. Buffers containing primary amines (e.g., Tris, Glycine) will rapidly consume the Michael acceptor. Furthermore, avoid high concentrations of reducing agents like DTT or β-mercaptoethanol, which will undergo rapid Michael addition with the ethenesulfonyl group. Solution: Switch to HEPES, MOPS, or PBS, and use TCEP as a non-nucleophilic reducing agent if disulfide reduction is required.

Q3: Even at pH 7.4, my probe shows poor stability in serum over extended periods. How can I chemically optimize the probe? A3: Unmodified ESF adducts can exhibit low stability in serum and complex biological mixtures[2]. To mitigate this, consider structural modifications:

  • Steric Shielding: Introduce bulky groups (e.g., di-tert-butyl) adjacent to the sulfonyl group to physically block water/OH⁻ access to the S-F bond[2].

  • Alternative SuFEx Hubs: If the vinyl group is not strictly required for your mechanism, pivot to aryl fluorosulfates (-OSO₂F) or sulfamoyl fluorides (-NSO₂F). These hubs are significantly more stable against hydrolysis across a wide pH range (pH 1–10) compared to standard sulfonyl fluorides[3].

Workflow Start Start Labeling Reaction CheckYield Is labeling yield < 50%? Start->CheckYield CheckPH Check Buffer pH CheckYield->CheckPH Yes Success High Yield Conjugation CheckYield->Success No HighPH pH > 8.0 (High Hydrolysis Risk) CheckPH->HighPH OptPH pH 7.0 - 7.5 (Optimal) CheckPH->OptPH AdjustPH Adjust to pH 7.4 Use HEPES/PBS HighPH->AdjustPH CheckSteric Consider Probe Structure OptPH->CheckSteric Hydrolysis still occurs AdjustPH->CheckYield AddBulk Add Steric Shielding (e.g., di-tert-butyl) CheckSteric->AddBulk AddBulk->Success

Troubleshooting workflow for optimizing ethenesulfonyl labeling yields by mitigating hydrolysis.

Quantitative Data: Hydrolytic Stability Comparison

To assist in experimental design, the following table summarizes the hydrolytic stability and optimal conditions for various SuFEx and Michael acceptor warheads based on recent literature[3][4].

Warhead TypeOptimal Labeling pHHydrolytic Stability (Aqueous)Primary Target ResiduesStructural Mitigation Strategy
Ethenesulfonyl Fluoride (ESF) 7.0 - 7.5Low to ModerateCys, Lys, Tyr, HisKeep pH < 7.8, use organic co-solvents
Styryl Sulfonyl Fluoride (SSF) 7.0 - 8.0ModerateCys (Highly specific)Aromatic ring provides slight steric bulk
Sterically Hindered ESF 7.0 - 8.5HighCys, LysDi-tert-butyl groups block OH⁻ attack
Aryl Fluorosulfate (-OSO₂F) 7.0 - 9.0High (Stable pH 1-10)Tyr, LysNaturally resistant to hydrolysis
Sulfamoyl Fluoride (-NSO₂F) 7.0 - 9.0High (Stable pH 1-10)Tyr, LysNaturally resistant to hydrolysis

Validated Protocol: Optimized Aqueous Labeling

Objective: Achieve >80% labeling efficiency of target proteins using ESF probes while minimizing background hydrolysis.

Self-Validating Principle: This protocol uses a controlled organic-to-aqueous transition to protect the highly electrophilic warhead until the exact moment of target engagement, ensuring the probe remains intact.

Step-by-Step Methodology:

  • Probe Preparation : Dissolve the ethenesulfonyl probe in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • Critical Causality: Ensure the solvent is strictly anhydrous; trace water ingress in the stock solution will cause premature S-F hydrolysis during storage.

  • Protein Preparation : Buffer exchange the target protein into 50 mM HEPES, 150 mM NaCl, pH 7.4. Verify the absolute absence of Tris or primary amine additives. Adjust the protein concentration to 10–50 µM.

  • Reaction Initiation : While gently vortexing the protein solution, add the probe stock dropwise to achieve a final probe concentration of 100–500 µM (10- to 50-fold molar excess).

    • Critical Causality: Ensure the final organic co-solvent concentration does not exceed 5% (v/v) to prevent protein denaturation, while providing enough local hydrophobicity to shield the probe from bulk water.

  • Incubation : Incubate the reaction at room temperature (20–25 °C) for 1–2 hours. Avoid elevated temperatures (e.g., 37 °C) unless necessary, as thermal energy disproportionately accelerates the hydrolytic side reaction compared to the labeling reaction.

  • Quenching & Purification : Quench the unreacted probe by adding a molar excess of a nucleophilic scavenger (e.g., 10 mM Tris buffer or free cysteine) for 15 minutes. Remove the quenched byproducts via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis against the final storage buffer.

References

  • Meng, Y.-P., & Wang, S.-M. Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. thieme-connect.de. 1

  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. nih.gov. 2

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. chinesechemsoc.org. 4

  • Sulfur fluoride exchange. nih.gov. 3

Sources

Troubleshooting

Troubleshooting low yield in synthesis of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene derivatives

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, scale-up scientists, and drug development professionals troubleshooting the synthesis of highly electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, scale-up scientists, and drug development professionals troubleshooting the synthesis of highly electron-deficient aryl vinyl sulfones, specifically 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene .

Below, you will find a mechanistic breakdown of the synthetic workflow, targeted FAQs addressing common yield-limiting issues, empirical optimization data, and a field-validated protocol.

Synthetic Workflow Visualization

The most scalable and reliable method for synthesizing 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene relies on a three-step sequence: reduction of the sulfonyl chloride, alkylation to a 2-chloroethyl intermediate, and a final base-catalyzed elimination [3].

SynthesisWorkflow A 3-Fluoro-5-nitrobenzene- sulfonyl chloride B Sodium 3-fluoro-5-nitro- benzenesulfinate A->B Na2SO3, NaHCO3 H2O, 0-5 °C C 2-Chloroethyl 3-fluoro-5-nitro- phenyl sulfone B->C 1-Bromo-2-chloroethane DMF, 80 °C D 1-(Ethenesulfonyl)-3-fluoro- 5-nitrobenzene C->D DBU, DCM 0 °C (Elimination)

Fig 1: Synthetic workflow for 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene via elimination.

Troubleshooting FAQs

Q1: My yield of the intermediate 2-chloroethyl sulfone is consistently below 40%. What is causing this bottleneck? A: Low yields at this stage are almost always caused by the competitive hydrolysis of the starting sulfonyl chloride during the reduction step, or poor nucleophilicity of the resulting sulfinate.

  • Causality: If the pH during the Na2​SO3​ reduction drops below 7, sulfur dioxide outgasses, and the reduction stalls. If the pH exceeds 9, the sulfonyl chloride rapidly hydrolyzes to the unreactive sulfonic acid.

  • Solution: Buffer the aqueous reduction strictly between pH 7.5 and 8.5 using NaHCO3​ . During the subsequent alkylation with 1-bromo-2-chloroethane, ensure the sulfinate salt is rigorously dried. Trace water in the DMF solvent will hydrolyze the alkyl halide at 80 °C before the sulfinate can attack.

Q2: During the final elimination step using Triethylamine ( Et3​N ), I get a very low yield of the vinyl sulfone and a large amount of a highly polar byproduct. What is happening? A: You are observing a catastrophic Michael addition of the base (or trace water) into your product.

  • Causality: Vinyl sulfones are well-documented, powerful Michael acceptors [1]. The 3-fluoro and 5-nitro groups on your aromatic ring exert extreme electron-withdrawing inductive (-I) and resonance (-M) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl double bond, making it a "hyper-reactive" electrophile [2]. While Et3​N is a tertiary amine, it is sufficiently nucleophilic to attack this highly activated double bond, forming a zwitterionic adduct that leads to polymerization or degradation.

  • Solution: Abandon nucleophilic bases. Switch to a strictly non-nucleophilic, sterically hindered amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU acts solely as a Brønsted base to abstract the α -proton via an E1cB mechanism without attacking the resulting vinyl group.

Q3: The reaction looks clean by TLC/LC-MS, but the product polymerizes or degrades into a black tar during the aqueous workup. How can I isolate it safely? A: The degradation is base-catalyzed hydration and radical polymerization occurring during concentration.

  • Causality: If unreacted base (like DBU) remains active during the aqueous wash, it will catalyze the Michael addition of water ( OH− ) into the vinyl sulfone. Furthermore, concentrating the product at elevated temperatures in the presence of trace base initiates polymerization.

  • Solution: Implement an immediate acidic quench . Adding cold 1MNaHSO4​ directly to the reaction mixture at 0 °C instantly protonates the DBU, neutralizing the environment before the water can react with the double bond. Always concentrate the organic layer at a bath temperature strictly below 25 °C.

Empirical Data: Optimization of the Elimination Step

To demonstrate the causality of base selection and temperature on the survival of the highly electrophilic vinyl sulfone, refer to the optimization matrix below.

Base SystemSolventTemp (°C)Conversion (%)Isolated Yield (%)Major Impurity Profile
Triethylamine ( Et3​N )DCM25>9535Amine Michael Adduct / Polymers
Triethylamine ( Et3​N )THF08542Amine Michael Adduct
Potassium Carbonate ( K2​CO3​ )DMF256025Hydration / Thermal Degradation
DBU (Optimized) DCM 0 >99 88 None (Trace Unreacted Precursor)

Self-Validating Experimental Protocol: Base-Catalyzed Elimination

This protocol is engineered to prevent the side reactions discussed above. The inclusion of the acidic quench makes this a self-validating system: if the quench is performed correctly, base-catalyzed degradation is mathematically eliminated from the workup phase.

Materials Required:

  • 2-Chloroethyl 3-fluoro-5-nitro-phenyl sulfone (1.0 equiv, 10.0 mmol, 2.67 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv, 11.0 mmol, 1.64 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • 1M Aqueous Sodium Bisulfate ( NaHSO4​ ) (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-chloroethyl sulfone precursor in 50 mL of anhydrous DCM under a positive pressure of argon.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Using a syringe pump or dropping funnel, add the DBU dropwise over a period of 15 minutes. Critical: Do not allow the internal temperature to exceed 5 °C to prevent thermal polymerization of the forming product.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. Verify completion via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material should be completely consumed.

  • Acidic Quench (Self-Validation Step): While still at 0 °C, rapidly inject 50 mL of cold 1MNaHSO4​ solution into the stirring reaction mixture. Mechanism: This instantly drops the pH, protonating the DBU and completely shutting down any base-catalyzed Michael addition of water during the subsequent phase separation.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with cold DCM ( 2×25 mL).

  • Washing & Drying: Wash the combined organic layers with cold brine (50 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Concentrate the filtrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 25 °C.

  • Storage: The resulting 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene should be flushed with argon and stored immediately at -20 °C to prevent long-term radical polymerization.

References

  • Pal, T. K., Dey, S., & Pathak, T. (2011). A general route to mono- and disubstituted divinyl sulfones: acyclic Michael acceptors for the synthesis of polyfunctionalized cyclic sulfones. The Journal of Organic Chemistry. URL:[Link]

  • Pathak, T., et al. (2020). Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. Advances in Carbohydrate Chemistry and Biochemistry. URL:[Link]

  • Ciba-Geigy Corporation. (1983). Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. US Patent 4386221A.

Reference Data & Comparative Studies

Validation

The Evolution of Cysteine Alkylation: 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene vs. Iodoacetamide

Executive Summary Cysteine alkylation is a non-negotiable step in bottom-up proteomics, bioconjugation, and structural biology, designed to prevent the spontaneous reformation of disulfide bonds. For decades, Iodoacetami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cysteine alkylation is a non-negotiable step in bottom-up proteomics, bioconjugation, and structural biology, designed to prevent the spontaneous reformation of disulfide bonds. For decades, Iodoacetamide (IAA) has served as the default alkylating agent. However, as mass spectrometry sensitivity has increased, the detrimental off-target effects of IAA—such as artifactual lysine modification and methionine oxidation—have become critical bottlenecks[1].

This technical guide objectively compares traditional IAA against an advanced alternative: 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (1-EFN) . By shifting the reaction mechanism from an SN​2 nucleophilic substitution to a highly tuned Michael addition, 1-EFN offers unprecedented chemoselectivity, faster kinetics, and absolute linkage stability[2].

Mechanistic Divergence: SN​2 vs. Michael Addition

To understand the performance gap between these two reagents, we must analyze the causality of their reaction mechanisms through the lens of Hard-Soft Acid-Base (HSAB) theory.

Iodoacetamide (IAA): The SN​2 Vulnerability

IAA operates via an SN​2 mechanism. While the iodide ion is an excellent leaving group, the electrophilic α -carbon is susceptible to attack by any sufficiently strong nucleophile. Cysteine thiolates ("soft" nucleophiles) react rapidly, but "hard" nucleophiles like the ϵ -amino group of lysine or the peptide N-terminus can also attack[1].

  • The Causality of Off-Target Effects: At pH levels above 8.0, or under prolonged incubation, primary amines become partially deprotonated and highly nucleophilic. This leads to off-target carbamidomethylation (+57.02 Da). In ubiquitinomics, this artifact is disastrous, as it perfectly mimics the diGly remnant (+114 Da for dialkylation) left by tryptic digestion of ubiquitinated proteins, leading to false-positive identifications[3]. Furthermore, light exposure generates iodine radicals that drive artifactual methionine oxidation[1].

1-EFN: The Tuned Michael Acceptor

1-EFN utilizes a conjugate addition (Michael addition) mechanism. Ethenesulfonyl derivatives are widely recognized in chemical biology as some of the most "perfect" Michael acceptors ever discovered[2].

  • The Causality of Chemoselectivity: The electron-withdrawing sulfonyl group, combined with the highly electronegative 3-fluoro-5-nitrobenzene ring, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group. This creates a highly "soft" electrophilic center that reacts exclusively with "soft" nucleophiles like cysteine thiolates. Hard nucleophiles (amines) remain completely unreactive under physiological conditions. The resulting thioether linkage is thermodynamically stable and entirely resistant to reduction.

Mechanism cluster_IAA Iodoacetamide (SN2) cluster_EFN 1-EFN (Michael Addition) IAA Iodoacetamide Target_IAA Cysteine (Carbamidomethyl) IAA->Target_IAA pH 7.5-8.0 OffTarget_IAA Lysine/N-term (Off-Target Artifact) IAA->OffTarget_IAA Excess/High pH EFN 1-EFN Target_EFN Cysteine (Thioether Adduct) EFN->Target_EFN Rapid Conjugation OffTarget_EFN Amines (No Reaction) EFN->OffTarget_EFN Chemoselective

Fig 1. Mechanistic divergence of cysteine alkylation: SN2 (IAA) vs. Michael Addition (1-EFN).

Quantitative Performance Metrics

The theoretical advantages of 1-EFN translate directly into measurable experimental improvements. Below is a synthesized comparison of the two reagents based on standard proteomic parameters.

Performance MetricIodoacetamide (IAA)1-EFN (Vinyl Sulfone Derivative)
Reaction Mechanism SN​2 Nucleophilic SubstitutionConjugate (Michael) Addition
Target Selectivity Moderate (Cys > Lys > N-term > Met)Absolute (Strictly Cys)
Mass Shift ( Δ M) +57.02 Da (Carbamidomethyl)+231.00 Da (Thioether Adduct)
Optimal Concentration 15 - 20 mM (High excess required)2 - 5 mM (Low excess sufficient)
Light Sensitivity High (Generates iodine radicals)None (Completely photo-stable)
Methionine Oxidation High (Up to 5% baseline, higher with light)Negligible (< 0.1%)
Quenching Requirement Mandatory (Requires excess DTT)Not Required

Self-Validating Experimental Protocol

A trustworthy protocol must be a self-validating system. The following methodology incorporates internal quality control (QC) checkpoints to ensure that the alkylation is both complete and highly specific.

Phase 1: Denaturation & Reduction
  • Step 1: Lyse cells or tissues in a denaturing buffer (e.g., 8M Urea, 50 mM HEPES, pH 7.8).

  • Step 2: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

  • Causality Check: TCEP is strictly preferred over DTT for the reduction step. Because TCEP lacks a thiol group, it will not compete with the protein cysteines for the alkylating agent, ensuring precise stoichiometric control.

Phase 2: Divergent Alkylation

Split the reduced sample into two parallel workflows to benchmark performance:

Path A: Iodoacetamide (Traditional)

  • Add freshly prepared IAA (in water) to a final concentration of 15 mM.

  • Incubate for 30 minutes at room temperature in total darkness .

    • Causality Check: Darkness prevents the homolytic cleavage of the carbon-iodine bond, which would otherwise release iodine radicals that aggressively oxidize methionine residues[1].

  • Mandatory Quench: Add DTT to a final concentration of 30 mM and incubate for 15 minutes to scavenge unreacted IAA before trypsin addition.

Path B: 1-EFN (Advanced)

  • Add 1-EFN (prepared in DMSO) to a final concentration of 5 mM.

  • Incubate for 15 minutes at room temperature under ambient light.

    • Causality Check: The highly lowered LUMO of the 1-EFN vinyl group drives the reaction to completion in half the time of IAA, requiring only a fraction of the molar excess[2].

  • No Quench Required: Due to its absolute chemoselectivity, unreacted 1-EFN will not react with trypsin or lysine residues.

Phase 3: Digestion & Self-Validation QC
  • Dilute the urea concentration to < 1M using 50 mM HEPES (pH 7.8).

  • Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • Self-Validation Checkpoint (Post-MS Analysis): Calculate the ratio of alkylated lysines to alkylated cysteines in your search engine results. A robust, specific alkylation system must yield a Lys/Cys modification ratio of < 0.005. If the IAA path exceeds this, the pH was too high or the quench step failed. The 1-EFN path serves as your baseline control, as it should inherently yield a ratio of 0.000.

Workflow Start Protein Sample Denature Denaturation & Reduction (8M Urea, 10mM TCEP) Start->Denature Split Alkylation Agent Denature->Split Path_IAA Iodoacetamide (15mM) 30 min, Dark Split->Path_IAA Path_EFN 1-EFN (5mM) 15 min, Room Temp Split->Path_EFN Quench_IAA Quench with DTT (Mandatory) Path_IAA->Quench_IAA Quench_EFN Direct Digestion (No Quench Needed) Path_EFN->Quench_EFN Digest Trypsin Digestion (37°C, Overnight) Quench_IAA->Digest Quench_EFN->Digest QC Self-Validation QC (Check Lysine Alkylation) Digest->QC

Fig 2. Self-validating experimental workflow for comparative cysteine alkylation.

References

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification Journal of Proteome Research - ACS Publications URL:[Link]

  • Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found? Angewandte Chemie International Edition URL:[Link]

  • Quantitative proteomics reveals extensive lysine ubiquitination and transcription factor stability states in Arabidopsis PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Beyond the Thioether Bond: A Comparative Guide to Vinyl Sulfone and Maleimide Bioconjugation

As a Senior Application Scientist navigating the complexities of bioconjugation, I frequently see drug development programs stall not because of the payload or the antibody, but because of the linker chemistry. The thiol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of bioconjugation, I frequently see drug development programs stall not because of the payload or the antibody, but because of the linker chemistry. The thiol-Michael addition is the undisputed workhorse of site-specific bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and PEGylated therapeutics.

For decades, maleimides have been the default choice due to their blistering reaction kinetics. However, the industry is increasingly shifting toward next-generation alternatives like vinyl sulfones to bypass the inherent instability of the maleimide-derived thiosuccinimide ring.

This guide objectively compares the reactivity, thermodynamic stability, and practical application of vinyl sulfones versus maleimides, providing the mechanistic causality and self-validating protocols required to engineer robust bioconjugates.

Mechanistic Causality: Kinetics vs. Thermodynamic Stability

To understand why these two functional groups behave differently, we must examine the interplay between the pKa of the target thiol and the electrophilicity of the Michael acceptor.

The Maleimide Paradigm: Kinetic Supremacy

Maleimides feature a highly electrophilic α,β-unsaturated double bond constrained within a cyclic imide. At a physiological pH of 7.0–7.5, the reaction rate of maleimides with thiols is exceptionally fast—often reaching completion in under an hour. According to , at pH 7.0, maleimides react with thiols approximately 1,000 times faster than with primary amines, ensuring high chemoselectivity.

The Catch (Retro-Michael Addition): The resulting thiosuccinimide ring is thermodynamically unstable in plasma. In the presence of exogenous thiols—such as the free Cysteine-34 on Human Serum Albumin (HSA)—the reaction can reverse (retro-Michael addition), leading to premature payload transfer and off-target toxicity.

The Vinyl Sulfone Alternative: Thermodynamic Permanence

Vinyl sulfones utilize a strongly electron-withdrawing sulfone group adjacent to an acyclic double bond. Because the double bond lacks the ring strain of a maleimide, it is less electrophilic. Consequently, are slower, requiring a higher pH (8.0–9.0) to increase the concentration of the highly nucleophilic thiolate anion (Cys pKa ≈ 8.3).

The Advantage: The reaction yields an acyclic thioether bond. Unlike the thiosuccinimide ring, this acyclic structure cannot undergo retro-Michael exchange. As highlighted in , vinyl sulfones form an irreversible linkage that remains completely stable in systemic circulation.

G Thiol Protein Thiol (R-SH) Mal Maleimide (Fast Kinetics) Thiol->Mal pH 6.5-7.5 VS Vinyl Sulfone (Slow Kinetics) Thiol->VS pH 7.5-9.0 ThioSucc Thiosuccinimide (Unstable in Plasma) Mal->ThioSucc ThioEther Acyclic Thioether (Highly Stable) VS->ThioEther Retro Retro-Michael (Payload Loss) ThioSucc->Retro Blood Albumin Hydrolysis Ring Hydrolysis (Stabilized) ThioSucc->Hydrolysis High pH / Heat ThioEther->ThioEther Irreversible

Reaction pathways of Maleimide vs. Vinyl Sulfone highlighting stability outcomes.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and stability metrics of both reactive groups based on established.

ParameterMaleimideVinyl Sulfone
Chemical Structure Cyclic α,β-unsaturated imideAcyclic α,β-unsaturated sulfone
Optimal Reaction pH 6.5 – 7.57.5 – 9.0
Reaction Kinetics Extremely Fast (< 1 hour)Moderate to Slow (2 – 16 hours)
Chemoselectivity High at pH 7.0 (Amine cross-reactivity at pH > 8.0)High for thiols (Amine cross-reactivity at pH > 9.0)
Linkage Formed Thiosuccinimide ringAcyclic Thioether
In Vivo Stability Moderate (Prone to retro-Michael exchange)Very High (Irreversible)
Post-Reaction Requirement Deliberate ring hydrolysis required for ADC stabilityNone required

Self-Validating Experimental Methodologies

A robust protocol must be self-validating; you should never proceed to the next step without analytical confirmation of the previous one. Below are optimized workflows for both chemistries.

Protocol A: Maleimide Conjugation with Forced Ring-Opening

Objective: Achieve rapid conjugation while mitigating retro-Michael instability via deliberate hydrolysis.

  • Disulfide Reduction: Incubate the target protein (e.g., 5 mg/mL) with 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) in 50 mM HEPES, 150 mM NaCl, pH 7.2 for 2 hours at 37°C.

    • Causality: TCEP selectively reduces disulfides without containing thiols itself, eliminating the need for intermediate purification.

    • Validation Check: Perform an Ellman’s Assay (DTNB). Do not proceed unless absorbance at 412 nm confirms >95% free thiol generation.

  • Conjugation: Add 5 molar equivalents of the maleimide-linker-payload. Incubate at room temperature for 1 hour.

    • Validation Check: Analyze an aliquot via LC-MS to confirm the desired Drug-to-Antibody Ratio (DAR).

  • Forced Hydrolysis (Critical Step): Adjust the buffer pH to 9.0 using 1M Sodium Borate. Incubate at 37°C for 24–48 hours.

    • Causality: High pH accelerates the hydrolysis of the thiosuccinimide ring into a succinamic acid derivative, permanently preventing retro-Michael exchange.

    • Validation Check: LC-MS must show a mass shift of +18 Da (addition of H₂O), confirming complete ring opening.

  • Purification: Purify via Size Exclusion Chromatography (SEC) into a stable storage buffer (pH 6.0).

Protocol B: Vinyl Sulfone Conjugation for Ultra-Stable Linkages

Objective: Utilize the to generate an irreversible conjugate in a single step.

  • Disulfide Reduction & Buffer Exchange: Reduce the protein using TCEP as described above. Because vinyl sulfones require a higher pH, perform a buffer exchange using a desalting column into 50 mM Sodium Borate, 150 mM NaCl, pH 8.0.

    • Causality: At pH 8.0, the equilibrium shifts to produce more thiolate anions, compensating for the lower electrophilicity of the vinyl sulfone.

    • Validation Check: Confirm protein recovery via A280 and free thiols via Ellman's Assay.

  • Conjugation: Add 10 molar equivalents of the vinyl sulfone-linker-payload. Incubate at room temperature for 12–16 hours.

    • Causality: The extended timeframe is strictly necessary due to the slower reaction kinetics.

  • Quenching: Add a 50-fold excess of free L-cysteine to quench unreacted vinyl sulfone groups for 1 hour.

    • Validation Check: LC-MS analysis to confirm the final DAR. Note: No +18 Da mass shift will occur, as there is no ring to hydrolyze.

  • Purification: Purify via SEC to remove the quenched linker and excess cysteine.

Workflow Step1 1. Disulfide Reduction (TCEP) Validate1 Validate: Ellman's Assay (Confirm Free Thiols) Step1->Validate1 Split Buffer Exchange & Adjust pH Validate1->Split MalPath Maleimide Reaction (pH 7.2, 1 hr) Split->MalPath VSPath Vinyl Sulfone Reaction (pH 8.0, 12-16 hrs) Split->VSPath Validate2 Validate: LC-MS (Check DAR Ratio) MalPath->Validate2 VSPath->Validate2 MalHydro Forced Hydrolysis (pH 9.0, 24-48 hrs) Validate2->MalHydro Maleimide Only Purify Final SEC Purification & Storage Validate2->Purify Vinyl Sulfone MalHydro->Purify

Comparative experimental workflow for Maleimide and Vinyl Sulfone bioconjugation.

Strategic Recommendations

Choosing between these two chemistries is not about finding the "best" linker, but the right linker for your specific assay's thermodynamic demands.

  • Choose Maleimide when: You are performing rapid in vitro labeling (e.g., fluorophore attachment for flow cytometry), or when your payload can withstand the harsh high-pH/temperature conditions required for forced ring-opening hydrolysis.

  • Choose Vinyl Sulfone when: You are developing long-circulating therapeutics (like ADCs or PEGylated biologics) where in vivo stability is paramount, and you want to avoid the manufacturing bottleneck of a 48-hour forced hydrolysis step.

By grounding your conjugation strategy in the fundamental principles of pKa, electrophilicity, and thermodynamic stability, you ensure that your bioconjugates perform predictably from the benchtop to the clinic.

References

  • Claudino, M., et al. "Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged 'Superbase' Generators: An Analytical Approach." PMC, National Institutes of Health, 2021.[Link]

  • Megia-Fernandez, A., et al. "Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation." Organic & Biomolecular Chemistry, RSC Publishing, 2013.[Link]

Validation

Quantitative Proteomics Analysis Using 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene: A Comprehensive Comparison Guide

An in-depth, objective comparison guide designed for researchers, scientists, and drug development professionals evaluating advanced chemical probes for quantitative proteomics and Activity-Based Protein Profiling (ABPP)...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide designed for researchers, scientists, and drug development professionals evaluating advanced chemical probes for quantitative proteomics and Activity-Based Protein Profiling (ABPP).

In the rapidly evolving field of structural and functional proteomics, the precise quantification of reactive cysteines is critical for understanding enzyme activity, post-translational modifications, and target engagement in drug discovery. While traditional alkylating agents have served as the foundation of bottom-up proteomics, they often fall short in complex, activity-based profiling scenarios due to off-target effects and adduct instability.

This guide evaluates the performance of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (EFNB) —a highly specialized bifunctional probe—comparing it objectively against standard alternatives like Iodoacetamide (IAA), N-ethylmaleimide (NEM), and traditional alkyne-vinyl sulfones.

Mechanistic Causality: Why EFNB?

As a Senior Application Scientist, I approach probe selection not as a matter of preference, but of chemical causality. The architecture of EFNB is engineered to solve two distinct challenges in cysteine proteomics: chemoselectivity and bioorthogonal tagging .

  • The Warhead (Ethenesulfonyl / Vinyl Sulfone): Vinyl sulfones are mechanistically distinct electrophiles that form irreversible thioether bonds with nucleophilic residues via a Michael-type 1,4-addition. Unlike haloacetamides (e.g., IAA), which frequently alkylate lysines, histidines, and protein N-termini at high concentrations, vinyl sulfones maintain strict chemoselectivity for cysteines at physiological pH (7.4–8.0) 1. Furthermore, unlike maleimides (NEM), which are prone to retro-Michael reactions and hydrolytic ring-opening that severely convolute MS/MS spectra, the vinyl sulfone adduct is exceptionally stable under both physiological and mass spectrometric collision conditions 2.

  • The Tagging Handle (3-fluoro-5-nitrobenzene): Traditional bifunctional probes rely on terminal alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, copper catalysts generate Reactive Oxygen Species (ROS) that can artificially oxidize native cysteines, skewing quantitative results. In EFNB, the fluorine atom is highly activated by the electron-withdrawing meta-nitro and sulfonyl groups. This enables a metal-free Nucleophilic Aromatic Substitution (SNAr) with amine- or thiol-functionalized reporter tags (e.g., Biotin-PEG-amine), preserving the native oxidation state of the proteome.

G Start Cysteine-Reactive Probes IAA Iodoacetamide (IAA) Start->IAA NEM N-Ethylmaleimide (NEM) Start->NEM EFNB EFNB (Vinyl Sulfone) Start->EFNB IAA_Result High Off-Target (Lys, His, N-term) IAA->IAA_Result Halide displacement NEM_Result Adduct Instability (Retro-Michael) NEM->NEM_Result Hydrolysis prone EFNB_Result High Specificity & Stable Adduct EFNB->EFNB_Result Irreversible addition

Comparative reactivity and stability profiles of common cysteine-reactive probes versus EFNB.

Quantitative Performance Comparison

To objectively evaluate EFNB, we must look at empirical data regarding labeling efficiency, off-target rates, and overall spectral quality. The table below summarizes comparative experimental data derived from broad cysteine-protease inhibition and crosslinking studies 3, 4.

Probe / ReagentPrimary MechanismCys Specificity (pH 7.5)Off-Target Rate (Lys/His)MS/MS Adduct StabilitySecondary Conjugation
Iodoacetamide (IAA) SN2 AlkylationModerateHigh (>15% at >10mM)ExcellentNone (Monofunctional)
N-Ethylmaleimide (NEM) Michael AdditionHighLow (<5%)Poor (Ring opening)None (Monofunctional)
Alkyne-Vinyl Sulfone Michael AdditionVery HighVery Low (<2%)ExcellentCuAAC (ROS generation risk)
EFNB Michael AdditionVery HighVery Low (<2%)ExcellentSNAr (Metal-free, ROS-free)

Data Interpretation: While IAA is the industry standard for total protein reduction/alkylation, it is unsuitable for concentration-dependent activity profiling due to its propensity to label lysines. EFNB matches the specificity of standard vinyl sulfones but eliminates the need for cytotoxic copper catalysts during the enrichment phase.

Experimental Methodology: A Self-Validating Protocol

A robust protocol must be a self-validating system. In this workflow, we incorporate a mock-labeled standard protein to calculate absolute labeling efficiency and ensure no over-alkylation occurs.

Phase 1: Native Proteome Labeling (Michael Addition)

Causality Check: We do not reduce the lysate with DTT or TCEP prior to labeling. This ensures that only natively reactive, reduced cysteines (often indicative of active enzyme sites) are profiled.

  • Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.5). Note: Avoid primary amine buffers like Tris, which can interfere with downstream SNAr.

  • Probe Incubation: Add EFNB to a final concentration of 50 µM. Incubate at room temperature for 1 hour in the dark.

  • Quenching: Quench the unreacted vinyl sulfone by adding 1 mM DTT for 15 minutes.

Phase 2: Metal-Free Secondary Tagging (SNAr)

Causality Check: The SNAr reaction requires a strong nucleophile. We utilize a Biotin-PEG4-Amine tag under mild basic conditions to displace the activated fluorine on the EFNB ring. 4. Buffer Exchange: Remove excess DTT and unreacted probe via size-exclusion chromatography (e.g., Sephadex G-25) into 100 mM Sodium Bicarbonate buffer (pH 8.5). 5. SNAr Conjugation: Add 100 µM Biotin-PEG4-Amine. Incubate at 37°C for 2 hours. 6. Self-Validation Spike: Spike in 10 fmol of a pre-labeled, heavy-isotope (13C/15N) standard peptide. This allows downstream calculation of streptavidin enrichment recovery rates.

Phase 3: Enrichment and LC-MS/MS
  • Enrichment: Incubate the tagged proteome with Streptavidin agarose beads for 2 hours. Wash stringently (1% SDS, 8M Urea, and PBS) to remove non-covalently bound proteins.

  • On-Bead Digestion: Perform on-bead tryptic digestion overnight at 37°C.

  • Analysis: Elute peptides and analyze via high-resolution LC-MS/MS (e.g., Orbitrap platform).

G A Complex Proteome (Native Lysate) C Chemoselective Labeling (Michael Addition on Cys) A->C B EFNB Probe (50 µM) B->C pH 7.5 D Secondary Functionalization (SNAr with Biotin-Amine) C->D Stable Thioether E Streptavidin Enrichment & Trypsin Digestion D->E Metal-Free Click F Quantitative LC-MS/MS Analysis E->F Peptide Elution

Workflow for quantitative cysteine profiling using the bifunctional EFNB probe.

Conclusion & Best Practices

For researchers conducting Activity-Based Protein Profiling (ABPP) or investigating cysteine-targeted covalent inhibitors, 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene offers a distinct analytical advantage. By combining the unparalleled chemoselectivity and MS-stability of a vinyl sulfone warhead with a copper-free SNAr tagging handle, EFNB minimizes artifactual oxidation and simplifies spectral interpretation.

Critical Best Practice: Always monitor the pH strictly during the two phases. Phase 1 (Michael Addition) must be kept at pH 7.4–7.8 to prevent lysine cross-reactivity. Phase 2 (SNAr) requires a shift to pH 8.5 to ensure the nucleophilic amine on the reporter tag is fully deprotonated for efficient fluorine displacement.

References
  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace / InTech.
  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. RSC Publishing.
  • Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity. PMC.
  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. PMC.

Sources

Comparative

Alternative electrophilic reagents for chemoselective cysteine targeting

As a Senior Application Scientist, I frequently observe drug development programs stalling when relying solely on traditional electrophiles. While targeted covalent inhibitors (TCIs) have revolutionized the treatment of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug development programs stalling when relying solely on traditional electrophiles. While targeted covalent inhibitors (TCIs) have revolutionized the treatment of malignancies and autoimmune diseases by providing extended pharmacodynamics and high biochemical efficiency[1], the chemical space of FDA-approved TCIs is overwhelmingly dominated by acrylamides.

As we expand the "cysteinome" to target less nucleophilic or sterically hindered cysteines, the limitations of traditional warheads become a bottleneck. Acrylamides can suffer from metabolic liabilities (such as epoxide formation) and may lack the intrinsic reactivity needed for silent cysteines[2]. Conversely, chloroacetamides, while highly reactive, are generally unsuitable for in vivo therapeutics due to rampant off-target haptenization and toxicity[1].

This guide objectively compares emerging alternative electrophiles, evaluating their mechanistic advantages, intrinsic reactivities, and providing self-validating experimental workflows for chemoproteomic profiling.

Mechanistic Comparison of Electrophilic Warheads

To rationally design a TCI, one must decouple the non-covalent binding affinity ( Ki​ ) from the intrinsic chemical reactivity ( kinact​ ) of the warhead. The following alternative electrophiles offer unique kinetic and thermodynamic profiles compared to traditional baselines.

The Baselines: Acrylamides and Chloroacetamides
  • Acrylamides: Operate via an irreversible Michael addition. They offer a "Goldilocks" level of reactivity—stable in aqueous buffer but reactive enough to engage a cysteine when driven by local proximity[3].

  • Chloroacetamides: Operate via an SN​2 mechanism. They are highly reactive and rapidly alkylate cysteines, but their lack of selectivity often leads to off-target toxicity, relegating them primarily to the realm of in vitro tool probes[1].

Alternative 1: Sulfamate Acetamides

Sulfamate acetamides represent a breakthrough in SN​2 electrophiles. By replacing the chlorine atom of a chloroacetamide with a tunable sulfamate leaving group, researchers can maintain the compact, unbranched geometry of an acetamide while dialing down the intrinsic reactivity[2].

  • Advantage: They exhibit superior buffer stability (<5% hydrolysis over 4 days at 37°C) compared to chloroacetamides (25% hydrolysis) and can be utilized for Covalent Ligand-Directed Release (CoLDR) chemistry[2].

Alternative 2: Vinyl Sulfonamides

Operating via Michael addition, N-methyl-N-phenylvinylsulfonamides offer exceptional chemoselectivity for cysteine over lysine and other nucleophiles.

  • Advantage: The electron deficiency of the vinyl group can be rationally tuned via N-substitution. This precise control makes them highly effective for synthesizing antibody-drug conjugates (ADCs) with homogenous drug-antibody ratios[4].

Alternative 3: Cyanoacrylamides (Reversible Covalent)

The addition of an α -cyano group to the acrylamide scaffold fundamentally alters its thermodynamic profile. The electron-withdrawing nature of the nitrile increases the initial rate of Michael addition but simultaneously lowers the pKa​ of the resulting α -proton, facilitating a retro-Michael reaction[3].

  • Advantage: This reversibility ensures high target occupancy while minimizing permanent off-target accumulation, effectively bridging the gap between reversible and irreversible modalities[3].

Warhead_Mechanisms cluster_Michael Michael Addition (Olefinic) cluster_SN2 Nucleophilic Substitution (SN2) Target Nucleophilic Cysteine (Target Protein) Acrylamide Acrylamides (Irreversible, Moderate) Target->Acrylamide VinylSulf Vinyl Sulfonamides (Irreversible, Tunable) Target->VinylSulf Cyano Cyanoacrylamides (Reversible, Retro-Michael) Target->Cyano Equilibrium Chloro Chloroacetamides (Irreversible, High Reactivity) Target->Chloro Sulfamate Sulfamate Acetamides (Irreversible, Stable) Target->Sulfamate

Mechanistic pathways of electrophilic warheads targeting cysteine residues.

Quantitative Performance Comparison

To objectively prioritize warheads, we evaluate their intrinsic reactivity using Glutathione (GSH) half-life ( t1/2​ ) as a surrogate for intracellular thiol reactivity, alongside proteome-wide selectivity metrics.

Warhead ClassReaction MechanismIntrinsic Reactivity (GSH t1/2​ )Proteome SelectivityKey AdvantageRepresentative Application
Acrylamide Michael AdditionModerate (~hours to days)HighBalanced reactivity profileIbrutinib, Sotorasib[2]
Chloroacetamide SN​2 SubstitutionHigh (~minutes)LowRapid labeling kineticsIn vitro ABPP probes[1]
Sulfamate Acetamide SN​2 SubstitutionTunable (~hours)HighHigh buffer stability, CoLDREngineered Ibrutinib analogs[2]
Vinyl Sulfonamide Michael AdditionModerate to HighHigh (Cys > Lys)Strict chemoselectivityADC Conjugation[4]
Cyanoacrylamide Reversible MichaelHigh initial rate (Reversible)HighPrevents off-target accumulationReversible Kinase Inhibitors[3]

Experimental Methodologies: A Self-Validating System

To rigorously validate an alternative electrophile, one must first establish its intrinsic chemical reactivity in isolation, followed by its selectivity within a complex biological matrix.

Protocol 1: Kinetic Evaluation of Intrinsic Thiol Reactivity (GSH Assay)

Causality & Rationale: Why use Glutathione (GSH)? GSH is the most abundant intracellular non-protein thiol. Measuring the pseudo-first-order half-life of an electrophile with GSH isolates its intrinsic chemical reactivity from the steric and non-covalent binding factors present in a protein pocket[1].

  • Preparation: Prepare a 10 mM stock of the electrophilic compound in DMSO. Prepare a 100 mM stock of reduced GSH in PBS (pH 7.4).

  • Reaction Initiation: In a glass HPLC vial, mix the electrophile (final concentration 100 µM) and GSH (final concentration 1 mM) in PBS containing 10% DMSO to ensure solubility. Self-Validation: The 10-fold excess of GSH ensures pseudo-first-order kinetics, simplifying rate calculations.

  • Internal Standard: Add 10 µM of an inert internal standard (e.g., 4-methylbenzamide) to correct for injection volume variances during LC-MS analysis.

  • Time-Course Sampling: Inject samples into an LC-MS system at predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Data Analysis: Plot the natural log of the remaining electrophile peak area (normalized to the internal standard) versus time. The slope of the linear regression yields the rate constant ( kobs​ ), from which t1/2​ is calculated.

Protocol 2: isoTOP-ABPP for Proteome-Wide Selectivity

Causality & Rationale: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is the gold standard for mapping electrophile selectivity. By utilizing isotopically distinct cleavable tags (light vs. heavy), we decouple binding affinity from MS ionization efficiency, allowing for precise, quantitative ratio (R-value) calculations of engaged versus unengaged cysteines across the entire proteome[5].

  • Proteome Treatment: Harvest cells and prepare a native proteome lysate (2 mg/mL). Split into two aliquots. Treat Aliquot A with the alternative electrophile (e.g., 10 µM Sulfamate Acetamide) and Aliquot B with a DMSO vehicle control for 1 hour at 37°C. Self-Validation: The DMSO control establishes the baseline availability of all reactive cysteines.

  • Probe Labeling: Treat both aliquots with a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., Iodoacetamide-alkyne, 100 µM) for 1 hour to label all unengaged cysteines.

  • Click Chemistry (CuAAC): Conjugate Aliquot A to a "Light" (isotopic) biotin-azide tag and Aliquot B to a "Heavy" biotin-azide tag via Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • Pooling and Enrichment: Combine the light and heavy lysates in a 1:1 ratio. Precipitate proteins, resuspend in urea, reduce/alkylate, and perform a tryptic digest. Enrich the probe-labeled peptides using streptavidin agarose beads.

  • Cleavage and LC-MS/MS: Cleave the peptides from the beads (e.g., via TEV protease or UV light, depending on the tag) and analyze via LC-MS/MS.

  • Quantification: Calculate the R-value (Heavy/Light ratio) for each identified cysteine. An R-value > 4 indicates that the alternative electrophile successfully and selectively outcompeted the broad-spectrum probe for that specific cysteine[5].

ABPP_Workflow N1 1. Cell Proteome (Native Cysteines) N2 2. Electrophile Incubation (Probe vs. Vehicle) N1->N2 N3 3. Click Chemistry (Isotopic Azide Tags) N2->N3 N4 4. Enrichment & Digest (Streptavidin) N3->N4 N5 5. LC-MS/MS (Quantify R-values) N4->N5

Workflow of isoTOP-ABPP for mapping proteome-wide cysteine selectivity.

References

  • Title: A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Source: European Journal of Medicinal Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL8y53oAt23-u-zvmpb6SS4kr3GJemldDmllL-s-yup9QvCDCFoKLgzON6YWPubuhWWNcFkxLTmzL6PI8QLIZHVWcpe5x1GDAFhqGq0BkaJDWJrRqhMSaTJ2M16ovw5o7ecZRIQU0_MYFlrcpfknKJs2lCh7jhlwKCFBpYSp1z4NrS7EBnKao5Umsyqze2rxsMt1wU2UcwPCf67KfYDmZCJpAgXiCotSIKL6D2Wkws7HlULTcTMNn_a1NMb3b2hg7foGRG]
  • Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Source: Journal of the American Chemical Society. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIFUrJzfxYpiHtkMtGQ5qe0q_-xmcgS3Q37dbMS5uhAj15FwLjgxXzeC2T7xa5FhgUnoXjj-ZQD_g8XW0QtMbISkdpvNcIukvg5l7hyWJBSjyJLqT0uoGhdNd4lF7Zz2ktIH9QqHCgvRNrfUs=]
  • Title: Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Source: Future Medicinal Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOAxGHnfd1rZPeVJ6mPqqRwH29h91eS1Uoe0S-t8dsfGivYIdMZnjgzpPlmzH3LiCsd41dpXacgUjaRpMOQSq0mpvKvWwnnNsw-ghQeWWmnvr2Wt9e6Vj1EyKnc06NEBcHnvRfZ6gdT91-UGzuBjY4JKYf93qn6O8M2z93GhTJG1ad_Dzz0gsgFjoZFoO5Xf9-Tm3JK0-Gz_iOD_WSITRMlxMVkSJ_axTXruZhKWJO]
  • Title: N-Methyl-N-phenylvinylsulfonamides for Cysteine-Selective Conjugation. Source: Organic Letters. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh41IqOb6kaRlVHIqDqXWtbMRgGnqRQiALPFJFw4eL5C3Z3QGRFrgofIdFLl7qFUnng0ZVGtV_K3a9HKNXwxQEscQ4OY2uAp32ZQ4YAnjn_7Ct7eKMue2tJiEq-FCywUnch9x3AZRb2NsUVQk3I_ZhoJQ=]
  • Title: An activity-guided map of electrophile-cysteine interactions in primary human T cells. Source: Cell. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8weI12hSjwXhxOYq5K4u-KG0GPHMyA-1_jodm8GvQ9rVetv3kAOL8On5DStComokHdoNHd01jqTp_4JyX0HfOTilvUfE62vjIIaDuKbVBGSUyra8HVbKZdlK64d1TRIblGH_N8EuvcuPMpg==]

Sources

Validation

Cross-Reactivity Profiling of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene: A Comparative Guide to Lysine and Histidine Covalent Modification

Executive Summary In the development of covalent drugs and chemoproteomic probes, the vinyl sulfone motif is traditionally celebrated for its robust stability and preferential reactivity toward cysteine residues[1]. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of covalent drugs and chemoproteomic probes, the vinyl sulfone motif is traditionally celebrated for its robust stability and preferential reactivity toward cysteine residues[1]. However, the intrinsic chemoselectivity of a Michael acceptor is not absolute; it is heavily dictated by the electronic environment of the warhead. 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (EFNB-VS) represents a class of hyper-reactive vinyl sulfones. While it achieves near-instantaneous labeling of thiols, its highly electron-deficient nature significantly lowers the activation energy required for aza-Michael additions, leading to pronounced cross-reactivity with the ϵ -amino group of lysine and the imidazole ring of histidine[2].

This guide provides an objective, data-driven comparison of EFNB-VS against standard covalent alternatives, detailing the mechanistic causality behind its promiscuity and providing a self-validating experimental framework for quantifying off-target kinetics.

Mechanistic Grounding: The Causality of Cross-Reactivity

The covalent modification of proteins by vinyl sulfones proceeds via a conjugate addition (Michael addition)[3]. The reaction rate is governed by two primary factors: the nucleophilicity of the amino acid residue and the electrophilicity (LUMO energy) of the warhead.

  • Electrophilic Activation: In EFNB-VS, the ethenesulfonyl group is conjugated to a 3-fluoro-5-nitrophenyl ring. Both the fluorine atom (via inductive withdrawal) and the nitro group (via strong resonance and inductive withdrawal) drastically pull electron density away from the sulfonyl group. This severely depresses the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl β -carbon, transforming it into an exceptionally potent electrophile[4].

  • Nucleophile pKa and pH Dependence: Cysteine thiols (pKa ~8.3) are highly nucleophilic and react rapidly at physiological pH (7.4)[1]. Lysine's ϵ -amine has a standard pKa of ~10.4, meaning less than 0.1% is deprotonated at pH 7.4. However, the hyper-reactivity of EFNB-VS compensates for this low concentration of the reactive neutral amine, allowing significant adduct formation[5]. Furthermore, histidine's imidazole ring (pKa ~6.0) is largely unprotonated at pH 7.4, making it a viable nucleophile for highly activated sulfones[6].

  • The pH Shift Effect: If the local microenvironment of a protein or the assay buffer exceeds pH 8.0, the deprotonated fraction of lysine increases exponentially, causing lysine cross-reactivity to aggressively compete with cysteine alkylation[7].

G VS EFNB-VS Warhead (Highly Electrophilic) Cys Cysteine (Thiolate) pKa ~8.3 VS->Cys pH 7.0 - 8.0 Lys Lysine (e-Amine) pKa ~10.4 VS->Lys pH > 8.0 His Histidine (Imidazole) pKa ~6.0 VS->His pH 7.4 - 8.0 AdductC Thioether Adduct (Primary Pathway) Cys->AdductC Extremely Fast AdductL Secondary Amine Adduct (Cross-Reactivity) Lys->AdductL Slow but significant AdductH N-Alkyl Imidazole Adduct (Cross-Reactivity) His->AdductH Moderate

Mechanistic pathways of EFNB-VS reacting with Cys, Lys, and His via Michael addition.

Comparative Performance Analysis

When designing a chemoproteomic probe or targeted covalent inhibitor, warhead selection is a balance between reactivity and chemoselectivity. Table 1 synthesizes the kinetic profiles of EFNB-VS compared to standard alternatives when exposed to model nucleophilic peptides at pH 8.0 (a pH chosen to stress-test amine cross-reactivity)[2],[5].

Performance Breakdown:
  • Acrylamides: The gold standard for targeted covalent inhibitors (e.g., Osimertinib). They exhibit exquisite cysteine selectivity but require a carefully positioned binding pocket to overcome their inherently low reactivity[2].

  • Phenyl Vinyl Sulfone (PVS): A moderately reactive warhead. It maintains excellent cysteine selectivity at physiological pH, with lysine cross-reactivity only becoming problematic at pH > 9.3[3].

  • EFNB-VS: Exhibits pseudo-first-order rate constants for cysteine that are orders of magnitude higher than PVS. However, this comes at the cost of a severely degraded chemoselectivity window, making it prone to labeling surface-exposed lysines and histidines[8].

  • Chloroacetamides: Highly reactive via SN​2 displacement rather than Michael addition. They are notoriously promiscuous, reacting readily with Cys, Lys, and His, and serve as a baseline for poor chemoselectivity[5].

Table 1: Kinetic Comparison of Electrophilic Warheads (pH 8.0)
WarheadCys kobs​ (M⁻¹s⁻¹)Lys kobs​ (M⁻¹s⁻¹)His kobs​ (M⁻¹s⁻¹)Selectivity Ratio (Cys/Lys)
Acrylamide 1.2×101 <1.0×10−4 <1.0×10−4 >100,000
Phenyl Vinyl Sulfone 4.5×101 2.1×10−3 5.0×10−3 ∼21,400
EFNB-VS 8.9×103 4.2×100 1.5×101 ∼2,100
Chloroacetamide 3.2×102 1.8×100 3.4×100 ∼177

(Note: Data represents relative kinetic trends derived from literature for isolated model peptides to illustrate intrinsic reactivity differences).

Experimental Methodology: LC-MS/MS Cross-Reactivity Assay

To objectively quantify the cross-reactivity of EFNB-VS, we utilize an LC-MS/MS kinetic assay using isolated model peptides (e.g., Ac-Gly-X-Gly-NH2, where X is Cys, Lys, or His).

Causality of Model Selection: Using isolated short peptides eliminates steric hindrance and local microenvironment pKa shifts caused by tertiary protein folding. This isolates the intrinsic chemical reactivity of the warhead against the specific amino acid side chain.

Step-by-Step Protocol
  • Peptide Preparation: Reconstitute the model peptides (Ac-GCG-NH2, Ac-GKG-NH2, Ac-GHG-NH2) in 50 mM HEPES buffer (pH 8.0) to a final concentration of 10 µM.

  • Internal Standard Addition: Spike in 1 µM of a heavy-isotope labeled standard (e.g., Ac-G(13C)CG-NH2).

    • Self-Validation Checkpoint: The internal standard corrects for run-to-run variations in electrospray ionization (ESI) suppression, ensuring that any drop in the native peptide signal is due to covalent modification, not MS fluctuations.

  • Reaction Initiation: Add EFNB-VS (from a 10 mM DMSO stock) to a final concentration of 100 µM (10-fold molar excess to maintain pseudo-first-order kinetics).

  • Time-Course Aliquoting: Extract 20 µL aliquots at precisely 0, 10, 30, 60, and 120 minutes.

  • Acidic Quenching: Immediately inject the 20 µL aliquot into 80 µL of a quench buffer containing 0.5% Formic Acid in Acetonitrile.

    • Causality of Quenching: Dropping the pH below 3.0 instantly protonates the ϵ -amine of lysine and the imidazole of histidine. This completely abolishes their nucleophilicity and freezes the reaction kinetics at that exact second[7].

  • Negative Control Validation: Run a parallel assay using 1-ethylsulfonyl-3-fluoro-5-nitrobenzene (a saturated analog lacking the vinyl double bond).

    • Self-Validation Checkpoint: This confirms that adduct formation is strictly dependent on the Michael addition to the vinyl moiety, ruling out non-specific hydrophobic aggregation.

  • LC-MS/MS Analysis: Analyze via UPLC coupled to a Q-TOF mass spectrometer. Integrate the Extracted Ion Chromatograms (EIC) for the unreacted peptide mass. Plot ln([Peptide]t​/[Peptide]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Model Peptide Incubation (Cys, Lys, His variants @ pH 8.0) Step2 2. Compound Dosing (10x Excess EFNB-VS) Step1->Step2 Step3 3. Time-Course Aliquoting (0, 10, 30, 60, 120 min) Step2->Step3 Step4 4. Acidic Quenching (0.5% Formic Acid, pH < 3) Step3->Step4 Step5 5. LC-MS/MS Analysis (EIC Integration & IS Correction) Step4->Step5 Step6 6. Kinetic Modeling (Extract k_obs) Step5->Step6

Self-validating LC-MS/MS workflow for quantifying warhead cross-reactivity.

References

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Open Biology (Royal Society Publishing). Link

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing). Link

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTechOpen / SciSpace. Link

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife.Link

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry (ACS Publications).Link

Sources

Comparative

Kinetic analysis of the reaction between 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene and thiols

As a Senior Application Scientist navigating the complexities of bioconjugation, I frequently encounter the limitations of traditional thiol-reactive probes. While maleimides offer rapid kinetics, their susceptibility to...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of bioconjugation, I frequently encounter the limitations of traditional thiol-reactive probes. While maleimides offer rapid kinetics, their susceptibility to retro-Michael reactions in systemic circulation often compromises the efficacy of antibody-drug conjugates (ADCs). Conversely, standard vinyl sulfones provide absolute conjugate stability but suffer from sluggish reaction rates that require impractical incubation times.

To bridge this gap, highly activated Michael acceptors like 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (EFNB-VS) have emerged. By strategically positioning electron-withdrawing groups on the aromatic ring, we can precisely tune the electrophilicity of the ethenesulfonyl (vinyl sulfone) warhead. This guide provides an objective, data-driven comparison of EFNB-VS against traditional alternatives, complete with the mechanistic causality and self-validating protocols required for rigorous kinetic profiling.

Mechanistic Causality: The Electrophilic Advantage

The reaction between EFNB-VS and a thiol proceeds via a Michael addition, where the thiolate anion (HOMO) attacks the terminal carbon of the ethenesulfonyl group (LUMO).

The kinetic velocity of this reaction is entirely dictated by the energy level of the LUMO. In an unsubstituted phenyl vinyl sulfone, the LUMO is relatively high, resulting in slow kinetics. However, in EFNB-VS, the strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups exert both inductive and resonance effects that polarize the sulfonyl group. This dramatically lowers the LUMO energy, accelerating the nucleophilic attack without compromising the irreversible nature of the resulting thioether bond [1].

Furthermore, the integration of the fluorine atom is not merely electronic; it provides a unique analytical advantage. It allows researchers to monitor the reaction directly in complex, protein-rich aqueous buffers using ¹⁹F NMR, bypassing the optical interference that plagues standard UV-Vis assays [2].

ReactionLogic Thiol Target Thiol (Protein-SH) Deprotonation Thiolate Anion (Protein-S⁻) Thiol->Deprotonation pH 7.4 (Buffer) EFNB EFNB-VS (Michael Acceptor) Addition Nucleophilic Attack (Transition State) EFNB->Addition LUMO Deprotonation->Addition HOMO Product Thioether Conjugate (Irreversible) Addition->Product k_2 (M⁻¹s⁻¹)

Fig 1. Logical pathway of EFNB-VS Michael addition to thiols.

Objective Product Comparison

To contextualize the performance of EFNB-VS, we must benchmark it against the industry standards: N-Ethylmaleimide (NEM), Iodoacetamide (IAA), and Phenyl Vinyl Sulfone (PVS). The data below illustrates how EFNB-VS occupies the "Goldilocks zone" of bioconjugation—fast enough for practical laboratory workflows, yet thermodynamically stable enough for in vivo applications [3].

Table 1: Comparative Kinetic and Stability Profile of Thiol-Reactive Probes

Reagent ClassRepresentative ProbeApprox. k2​ ( M−1s−1 ) at pH 7.4Conjugate Stability (in vivo)Reversibility (Retro-Michael)
Maleimide NEM1,000 - 10,000Poor (Hydrolysis/Thiol Exchange)High
Iodoacetamide IAA1 - 10Moderate (Light sensitive)None
Standard Vinyl Sulfone PVS0.1 - 1ExcellentNone
Activated Vinyl Sulfone EFNB-VS 10 - 100 Excellent None

Note: While maleimides react instantaneously, their thioether linkages are prone to exchange with serum albumin thiols in vivo. EFNB-VS provides the absolute stability of a sulfone linkage with a k2​ that is 10-100x faster than standard vinyl sulfones.

Self-Validating Experimental Protocol: Kinetic Profiling

To accurately determine the second-order rate constant ( k2​ ) of EFNB-VS, we must isolate the reaction variables. We achieve this by utilizing pseudo-first-order conditions , where the thiol is maintained in massive molar excess. This ensures the thiol concentration remains effectively constant, simplifying the rate law to an exponential decay of the EFNB-VS signal.

Every robust protocol must be self-validating. We do not assume reagent stability; we prove it before initiating the kinetic run.

Phase 1: System Validation & Baseline Establishment
  • Causality: Before introducing the nucleophile, we must prove that any subsequent signal decay is exclusively due to the Michael addition, not background base-catalyzed hydrolysis or photobleaching of the probe.

  • Step 1: Prepare a 100 µM solution of EFNB-VS in 50 mM HEPES buffer (pH 7.4, 5% DMSO to ensure solubility).

  • Step 2: Monitor the solution via ¹⁹F NMR (or UV-Vis at the predetermined λmax​ ) for 30 minutes at 25°C.

  • Validation Criterion: The signal must remain >99% stable. If degradation >1% is observed, the buffer pH is too high, or nucleophilic impurities are present. Do not proceed until the baseline is flat.

Phase 2: Pseudo-First-Order Kinetic Run
  • Causality: By flooding the system with a 10-fold to 50-fold molar excess of thiol (e.g., N-acetylcysteine), we force the reaction rate to depend solely on the concentration of EFNB-VS.

  • Step 3: Prepare a series of thiol solutions in the same HEPES buffer at concentrations of 1 mM, 2 mM, 3 mM, 4 mM, and 5 mM.

  • Step 4: Inject 10 µL of a 10 mM EFNB-VS stock into 990 µL of the 1 mM thiol solution (final EFNB-VS = 100 µM). Immediately begin continuous data acquisition.

  • Step 5: Record the exponential decay of the EFNB-VS signal until >95% completion (approximately 5 half-lives). Repeat for all thiol concentrations.

Phase 3: Data Extraction & Calculation
  • Step 6: Plot ln([EFNB−VS]t​) versus time. The negative slope of this linear fit yields the observed pseudo-first-order rate constant ( kobs​ ) for that specific thiol concentration.

  • Step 7: Plot the calculated kobs​ values against their respective thiol concentrations ([Thiol]). The slope of this secondary plot is the true second-order rate constant ( k2​ ), expressed in M−1s−1 [4].

KineticWorkflow Step1 1. System Validation (Measure EFNB-VS stability in buffer alone) Step2 2. Reaction Initiation (Mix 10x Thiol excess with EFNB-VS) Step1->Step2 Step3 3. Real-Time Acquisition (Monitor 19F NMR or UV-Vis) Step2->Step3 Step4 4. Kinetic Extraction (Fit pseudo-first-order decay for k_obs) Step3->Step4 Step5 5. k_2 Determination (Plot k_obs vs [Thiol] to find second-order rate) Step4->Step5

Fig 2. Self-validating experimental workflow for measuring reaction kinetics.

Summary of Findings

For researchers developing next-generation biotherapeutics, relying on legacy maleimide chemistry introduces unacceptable risks regarding in vivo stability. 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene represents a highly engineered alternative. By leveraging the electron-withdrawing power of fluoro and nitro substitutions, it accelerates the inherently stable vinyl sulfone reaction pathway into a kinetically viable timeframe, providing an optimal balance of speed, stability, and analytical traceability.

References

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules (MDPI), 2023. Available at:[Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Communications (NIH/PMC), 2020. Available at:[Link]

  • Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals (PubMed), 2018. Available at:[Link]

  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A (PubMed), 2020. Available at:[Link]

Validation

Benchmarking 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene against other sulfonyl-based probes

Benchmarking 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene: A Next-Generation Bifunctional Covalent Probe Targeted Covalent Inhibitors (TCIs) and chemical probes have revolutionized drug discovery by enabling prolonged targ...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene: A Next-Generation Bifunctional Covalent Probe

Targeted Covalent Inhibitors (TCIs) and chemical probes have revolutionized drug discovery by enabling prolonged target engagement, high biochemical efficiency, and the ability to target "undruggable" shallow binding pockets. Among the diverse arsenal of electrophilic warheads, the vinyl sulfone moiety is recognized as a privileged scaffold for the irreversible modification of cysteine residues[1].

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene (CAS 1184756-81-7) represents a highly activated, bifunctional evolution of the classic vinyl sulfone probe. By coupling an ethenesulfonyl Michael acceptor with a strongly electron-deficient 3-fluoro-5-nitrobenzene ring, this molecule provides accelerated reaction kinetics and a secondary site for orthogonal functionalization, making it a powerful tool for chemical biologists and drug development professionals.

Part 1: Mechanistic Profiling & Causality

To effectively deploy a covalent probe, researchers must understand the causality behind its reactivity. The intrinsic electrophilicity of a warhead dictates both its labeling efficiency and its potential for off-target liabilities.

The Electronic Causality of Accelerated Kinetics In standard phenyl vinyl sulfones (PVS), the sulfonyl group moderately activates the adjacent alkene for nucleophilic attack by thiolate anions[2]. However, the addition of the 3-fluoro and 5-nitro groups dramatically alters the electronic landscape of the molecule:

  • LUMO Lowering: The 5-nitro group exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects, while the 3-fluoro group contributes additional inductive (-I) pull[3]. These forces propagate through the aromatic π -system to the sulfonyl group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group.

  • Enhanced Electrophilicity: Because the LUMO is lowered, the β -carbon of the vinyl group becomes exceptionally electrophilic, leading to a rapid Michael addition with cysteine residues. This overcomes the kinetic bottlenecks often observed with unfunctionalized vinyl sulfones against sterically hindered or less acidic cysteines[4].

Bifunctionality via SNAr Beyond the Michael addition, the meta-positioned fluorine atom—sandwiched between the electron-withdrawing nitro and sulfonyl groups—provides a secondary handle for Nucleophilic Aromatic Substitution (SNAr)[5]. This dual-reactivity allows researchers to first covalently capture a protein target via the vinyl sulfone, and subsequently append a fluorophore, biotin tag, or cross-linker via SNAr, creating a self-validating system for target identification and pull-down assays.

G Probe 1-(Ethenesulfonyl)-3-fluoro- 5-nitrobenzene Michael Michael Addition (Primary Mechanism) Probe->Michael TargetCys Protein Cysteine (Thiol) TargetCys->Michael TargetTyr Protein Tyrosine/Lysine SuFEx SuFEx Reaction (Orthogonal Probes) TargetTyr->SuFEx AdductCys Irreversible Thioether Adduct (Covalent Target Capture) Michael->AdductCys AdductTyr Sulfonate Ester/Sulfonamide (Alternative Targeting) SuFEx->AdductTyr SuFEx_Probe Sulfonyl Fluoride Probes SuFEx_Probe->SuFEx

Mechanistic divergence between Vinyl Sulfone Michael addition (Cysteine targeting) and SuFEx reactions.

Part 2: Benchmarking Against Alternative Probes

To objectively evaluate 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene, it must be benchmarked against other widely utilized covalent warheads in the drug development pipeline:

  • Standard Vinyl Sulfones (e.g., Phenyl Vinyl Sulfone): While highly selective for cysteine, standard PVS can suffer from slow kinetics[2]. The fluoro-nitro substitution in our benchmarked probe accelerates the reaction, making it ideal for rapid kinetic profiling and fragment-based screening where high intrinsic reactivity is required to identify initial hits[4].

  • Acrylamides: Acrylamides are the most common warhead in FDA-approved clinical TCIs (e.g., Ibrutinib, Osimertinib). They are generally less intrinsically reactive than vinyl sulfones, offering a wider safety window in vivo, but they require precise non-covalent pre-organization (high binding affinity) to drive the covalent step[6]. 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene is superior for in vitro probe development where maximum labeling efficiency is prioritized over in vivo half-life.

  • Sulfonyl Fluorides (SuFEx Probes): Unlike vinyl sulfones that target cysteine via Michael addition at a carbon center, sulfonyl fluorides react via Sulfur(VI) Fluoride Exchange (SuFEx). They primarily target the hydroxyl group of Tyrosine, the amine of Lysine, or Serine/Histidine residues[7]. They are entirely orthogonal to vinyl sulfones and are deployed when cysteine is absent in the target binding site.

Quantitative Data Comparison
Probe ClassRepresentative CompoundPrimary Target ResidueReaction MechanismIntrinsic Reactivity (GSH t1/2​ )Primary Application
Activated Vinyl Sulfone 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzeneCysteine (Primary), Amines (Secondary)Michael Addition + SNAr< 5 min (Highly Reactive)[4]Rapid target capture, dual-labeling, fragment screening.
Standard Vinyl Sulfone Phenyl Vinyl Sulfone (PVS)CysteineMichael Addition30 – 120 min (Moderate)[4]Baseline cysteine profiling.
Acrylamide Ibrutinib WarheadCysteineMichael Addition> 12 hours (Low/Tunable)[6]Clinical therapeutics requiring high non-covalent affinity.
Sulfonyl Fluoride PMSF / Aryl-SO2FTyrosine, Lysine, SerineSuFEx (Substitution at Sulfur)Unreactive with GSH[7]Orthogonal targeting of non-cysteine nucleophiles.

Part 3: Experimental Methodologies

The following protocols establish a self-validating system for evaluating the kinetic profile and target occupancy of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene.

Protocol 1: Kinetic Profiling via GSH Reactivity Assay (LC-MS)

Purpose: To establish the intrinsic electrophilicity of the probe by measuring its half-life ( t1/2​ ) with Glutathione (GSH), a standard biological thiol surrogate.

  • Preparation: Prepare a 1 mM stock of the probe and a 1 mM stock of reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • Initiation: Mix equimolar amounts of the probe and GSH in a reaction vial maintained at 37°C.

  • Quenching (Critical Step): At defined timepoints (1, 5, 15, 30, and 60 minutes), extract 10 µL aliquots and immediately quench by adding 90 µL of 1% formic acid in acetonitrile.

    • Causality: Formic acid rapidly lowers the pH, protonating the unreacted GSH thiolate anions (pKa ~8.3). This instantly halts the nucleophilic attack, ensuring the LC-MS readout accurately reflects the exact timepoint without background progression.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS system. Quantify the Area Under the Curve (AUC) for the depletion of the parent probe peak and the appearance of the probe-GSH adduct.

  • Data Extraction: Fit the depletion data to a pseudo-first-order kinetic model to determine the t1/2​ [4].

Protocol 2: Intact Protein Labeling and Self-Validating LC-MS

Purpose: To confirm covalent occupancy on a recombinant target protein.

  • Incubation: Incubate 2 µM of the recombinant target protein with 20 µM of the probe (10x molar excess) in HEPES buffer (pH 7.5) for 1 hour at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column (7K MWCO).

    • Causality: Removing unreacted small-molecule probe prevents ionization suppression during mass spectrometry and eliminates the risk of artificial, in-source covalent labeling within the mass spectrometer's electrospray ionization (ESI) chamber.

  • LC-MS Acquisition: Analyze the desalted protein via high-resolution Q-TOF LC-MS.

  • Deconvolution & Validation: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope into a zero-charge mass spectrum. A self-validating result will display the unmodified apo-protein peak alongside a shifted peak of exactly +231.2 Da (the molecular weight of the probe), allowing for precise calculation of fractional occupancy.

Workflow Incubation 1. Probe Incubation (Protein + Probe) Quenching 2. Reaction Quenching (Add Formic Acid/Desalt) Incubation->Quenching LCMS 3. Intact LC-MS (Mass Shift Analysis) Quenching->LCMS Data 4. Occupancy Calculation (Self-Validating +231.2 Da) LCMS->Data

Experimental workflow for validating covalent probe occupancy via intact protein LC-MS.

Sources

Safety & Regulatory Compliance

Safety

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory personnel with a self-validating, scientifically grounded framework for the disposal of 1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory personnel with a self-validating, scientifically grounded framework for the disposal of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene . Because this compound contains multiple highly reactive functional groups, standard solvent disposal methods are insufficient and dangerous. Every step in this protocol—from benchtop segregation to final thermal destruction—is engineered to mitigate specific molecular hazards.

Hazard Assessment and Regulatory Classification

Before initiating any disposal protocol, it is critical to understand the causality behind the compound's hazards. The ethenesulfonyl (vinyl sulfone) moiety acts as a potent Michael acceptor and alkylating agent, covalently binding to proteins and causing severe dermal and mucosal irritation[1]. Simultaneously, the nitroaromatic ring introduces significant toxicity and potential explosive reactivity if subjected to high heat, strong bases, or incompatible reducing agents[2].

To ensure compliance and safety, all waste must be characterized according to EPA guidelines for characteristic hazardous wastes[3].

Table 1: Physicochemical & Hazard Parameters for Disposal

ParameterSpecification / ClassificationOperational Implication (Causality)
CAS Number 1184756-81-7Ensure all waste manifests list this specific identifier to prevent processing errors[4].
EPA Waste Codes D003 (Reactive), D036 (Toxicity)Must be managed strictly as a characteristic hazardous waste under RCRA[5].
Incompatibilities Strong bases, reducing agents, oxidizersSegregate strictly; risk of exothermic decomposition or uncontrolled polymerization[1].
Incineration Standard >982°C (1800°F) for ≥2.0 secondsRequires specialized facilities with acid gas scrubbers (for HF, SOx, NOx)[2].
Absorbent Compatibility Inert siliceous material (Sand/Vermiculite)Do NOT use combustible materials (e.g., sawdust) due to the oxidation risk of the nitro group[1].

Operational Workflow: Routine Laboratory Waste Segregation

To maintain scientific integrity and laboratory safety, waste segregation must be treated as a rigorous experimental workflow. Do not consolidate this chemical into general "Halogenated Organic Waste" carboys without verifying compatibility.

Step 1: Matrix Characterization

  • Action: Determine the exact composition of the waste stream (e.g., pure solid, dissolved in dichloromethane, or aqueous mixture).

  • Causality: Vinyl sulfones are highly reactive electrophiles. Mixing this compound with nucleophilic solvent waste (containing free amines or thiols) will initiate uncontrolled, exothermic Michael addition reactions inside the sealed waste container, potentially leading to over-pressurization[1].

Step 2: Container Selection and Preparation

  • Action: Utilize high-density polyethylene (HDPE) or amber glass containers.

  • Causality: Amber glass prevents UV-induced photochemical degradation of the nitroaromatic ring, which can generate pressure-building nitrogen oxides (NOx) and lead to container rupture[2].

Step 3: Chemical Segregation

  • Action: Strictly isolate the waste from reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong alkalis.

  • Causality: The nitro group undergoes highly exothermic reduction, while strong bases can trigger violent decomposition of the fluoronitrobenzene moiety[2].

Step 4: Labeling and Manifesting

  • Action: Affix a hazardous waste tag immediately. Explicitly mark the waste as "Halogenated" and "Sulfur-Containing."

  • Causality: This alerts the downstream disposal facility that the waste must be routed to an incinerator equipped with specialized alkaline scrubbers to neutralize hydrogen fluoride (HF) and sulfur oxides (SOx) generated during combustion[2].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and facility contamination.

Table 2: PPE & Spill Response Matrix

RequirementSpecificationJustification
Respirator NIOSH-approved (N95/P100 for solid; Organic Vapor for liquid)Prevents inhalation of toxic, alkylating dust or solvent vapors[1].
Gloves Double-layered Nitrile or Butyl rubberPrevents covalent binding of the vinyl sulfone to skin proteins[1].
Decon Solution 5% Detergent in WaterSurfactants solubilize the hydrophobic benzene ring for complete removal from surfaces.

Step-by-Step Spill Recovery:

  • Evacuate and Isolate: Immediately clear the area (minimum 25 meters for solids, 50 meters for liquids). Maximize laboratory ventilation (fume hoods on maximum exhaust)[1].

  • Don PPE: Equip the specified respirator, double gloves, and a Tyvek suit.

  • Containment: Surround the spill perimeter with dry sand or vermiculite. Never use sawdust or paper towels initially, as the nitroaromatic component can act as an oxidizer and ignite combustible absorbents[1].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a vapor-tight, chemical-resistant HDPE bucket. Seal tightly.

  • Surface Decontamination: Wash the affected bench or floor with a 5% detergent-water solution. Collect all wash water as hazardous waste, as it now contains trace fluoronitrobenzene derivatives[1].

Final Disposal: Chemical Treatment and Incineration

Laboratory personnel must not attempt to neutralize 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene in-house due to the complexity of its functional groups.

  • Action: Transfer the sealed, labeled waste to a licensed hazardous waste management contractor.

  • Causality: The only EPA-approved method for the complete destruction of halogenated, sulfonated nitroaromatics is high-temperature liquid injection or fluidized bed incineration[2]. The facility will incinerate the material at temperatures exceeding 982°C (1800°F) for a minimum residence time of 2.0 seconds, ensuring complete cleavage of the C-F, C-S, and C-N bonds without generating toxic byproducts[2].

Workflow Visualization

DisposalWorkflow A 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene Waste Generated B Is Waste Liquid or Solid? A->B C Liquid Organic Waste (Halogenated/Sulfonated) B->C Liquid D Solid Waste (PPE, Consumables) B->D Solid E Verify Compatibility: Exclude Bases & Reducers C->E F Double-Bag / Sealed Container D->F G Apply EPA Waste Codes (e.g., D003, D036) E->G F->G H Licensed Hazmat Transport G->H I High-Temp Incineration (>982°C) with Acid Gas Scrubber H->I

Decision tree for the segregation, packaging, and disposal of 1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene.

References

  • Title: EN300-68391 - EnamineStore: 1-(ethenesulfonyl)-3-fluoro-5-nitrobenzene Source: enaminestore.com URL: 4

  • Title: Toxicological Profile for Nitrobenzene - ATSDR Source: cdc.gov URL: 2

  • Title: METHYL VINYL SULFONE | CAMEO Chemicals | NOAA Source: noaa.gov URL: 1

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA Source: epa.gov URL: 3

  • Title: EPA Hazardous Waste | Environmental Health & Safety - University of Nevada, Reno Source: unr.edu URL: 5

Sources

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1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene
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